molecular formula C24H19N3O9 B557918 Fmoc-3,5-dinitro-L-tyrosine CAS No. 195434-42-5

Fmoc-3,5-dinitro-L-tyrosine

Cat. No.: B557918
CAS No.: 195434-42-5
M. Wt: 493.4 g/mol
InChI Key: UQHMVDPPLJEJHZ-IBGZPJMESA-N
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Description

Fmoc-3,5-dinitro-L-tyrosine, also known as Fmoc-3,5-dinitro-L-tyrosine, is a useful research compound. Its molecular formula is C24H19N3O9 and its molecular weight is 493.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-3,5-dinitro-L-tyrosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3,5-dinitro-L-tyrosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O9/c28-22-20(26(32)33)10-13(11-21(22)27(34)35)9-19(23(29)30)25-24(31)36-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10-11,18-19,28H,9,12H2,(H,25,31)(H,29,30)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHMVDPPLJEJHZ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C(=C4)[N+](=O)[O-])O)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628726
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195434-42-5
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-dinitro-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-3,5-dinitro-L-tyrosine: A Technical Guide to its Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a critical building block in peptide synthesis and as a valuable tool in drug discovery and development. The presence of two nitro groups on the aromatic ring of tyrosine significantly alters its electronic properties, making it a unique component for creating peptides with enhanced biological activities or for use as a molecular probe. This technical guide provides a comprehensive overview of the structure, properties, and detailed synthesis of Fmoc-3,5-dinitro-L-tyrosine.

Chemical Structure and Properties

Fmoc-3,5-dinitro-L-tyrosine is an L-tyrosine molecule where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and two nitro groups are substituted at the 3 and 5 positions of the phenyl ring.

Chemical Structure:

The key physicochemical properties of Fmoc-3,5-dinitro-L-tyrosine are summarized in the table below, providing essential data for its application in experimental settings.

PropertyValueReference
CAS Number 195434-42-5[1]
Molecular Formula C₂₄H₁₉N₃O₉[1]
Molecular Weight 493.42 g/mol [1]
Appearance Yellow powder
Melting Point 166-173 °C
Purity ≥98% (HPLC)
Solubility Soluble in polar organic solvents[2]

Synthesis of Fmoc-3,5-dinitro-L-tyrosine

The synthesis of Fmoc-3,5-dinitro-L-tyrosine is a two-step process. The first step involves the dinitration of L-tyrosine to produce 3,5-dinitro-L-tyrosine. The second step is the protection of the amino group of 3,5-dinitro-L-tyrosine with an Fmoc group.

Experimental Protocol

Step 1: Synthesis of 3,5-Dinitro-L-tyrosine

This protocol is adapted from the method described by Chalmers, J. R., et al. (1949) in the Journal of the Chemical Society.[3]

Materials:

  • L-Tyrosine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Nitric Acid (HNO₃, d 1.42)

  • Crushed Ice

  • Deionized Water

Procedure:

  • In a flask equipped with a stirrer and cooled to 10°C, add L-tyrosine (105 g) in portions to concentrated sulfuric acid (450 ml).

  • Once the L-tyrosine is completely dissolved, cool the mixture to -5°C.

  • While maintaining the temperature at -5°C, add nitric acid (85.5 ml) dropwise over a period of 90 minutes with constant stirring.

  • After the addition of nitric acid is complete, continue stirring the solution at 0°C for an additional 15 minutes.

  • Pour the reaction mixture onto crushed ice (2 kg).

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from hot water to obtain pure 3,5-dinitro-L-tyrosine.

Step 2: Fmoc Protection of 3,5-Dinitro-L-tyrosine

This is a general procedure for the Fmoc protection of an amino acid.

Materials:

  • 3,5-Dinitro-L-tyrosine

  • 10% aqueous sodium carbonate (Na₂CO₃) solution

  • Dioxane

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Diethyl ether

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve 3,5-dinitro-L-tyrosine in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the cooled amino acid solution with vigorous stirring.

  • Allow the reaction to proceed at 0°C for 2 hours, and then let it warm to room temperature and stir overnight.

  • After the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to a pH of 2 with dilute hydrochloric acid.

  • The Fmoc-3,5-dinitro-L-tyrosine will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of Fmoc-3,5-dinitro-L-tyrosine.

Caption: Synthesis workflow for Fmoc-3,5-dinitro-L-tyrosine.

Applications in Research and Drug Development

Fmoc-3,5-dinitro-L-tyrosine is a valuable reagent in several areas of scientific research:

  • Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis to introduce dinitrophenyl groups into peptide sequences.[4] This modification can be used to study protein-protein interactions, enzyme mechanisms, and to develop peptides with altered biological activity.

  • Drug Development: The dinitrophenyl moiety can act as a hapten in immunological studies, aiding in the development of vaccines and diagnostics.[4] Furthermore, the unique electronic properties of the dinitrophenyl group can be exploited in the design of novel therapeutic agents.

  • Molecular Probes: The nitro groups can be reduced to amino groups, which can then be further modified with fluorescent tags or other reporter molecules, making it a useful tool for creating molecular probes.

References

Fmoc-3,5-dinitro-L-tyrosine: A Technical Guide to its Biochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a critical building block in modern biochemistry and pharmaceutical development. Its unique structure, featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dinitrophenylated aromatic side chain, endows it with specific functionalities that are leveraged in solid-phase peptide synthesis (SPPS), the design of enzyme inhibitors, and the creation of molecular probes. This guide provides an in-depth overview of its primary applications, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biochemical processes.

Core Applications in Biochemistry

The primary utility of Fmoc-3,5-dinitro-L-tyrosine lies in its application as a versatile component in the synthesis of novel peptides and peptidomimetics. The dinitrophenyl moiety significantly alters the electronic and steric properties of the tyrosine side chain, making it a valuable tool for:

  • Peptide Synthesis: It is efficiently incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols. The dinitrophenyl group can introduce unique conformational constraints or act as a specific recognition element.

  • Drug Development: The electron-withdrawing nature of the nitro groups enhances the biological activity of peptides, making it a key component in the development of new therapeutic agents. It is particularly explored in the design of enzyme inhibitors, where the modified tyrosine can mimic a post-translationally modified residue or interact with specific pockets in an enzyme's active site.[1]

  • Bioconjugation and Molecular Probes: The reactive nature of the dinitrophenyl group facilitates its use in bioconjugation, allowing for the attachment of peptides to other biomolecules or surfaces. This is instrumental in creating targeted drug delivery systems and molecular probes for studying biological processes.[1]

Data Presentation: Synthesis and Biological Activity

The successful incorporation and subsequent biological activity of peptides containing 3,5-dinitro-L-tyrosine are critical metrics for researchers. While specific data for peptides containing this exact residue are not abundant in publicly available literature, data from closely related molecules and general peptide synthesis provide valuable benchmarks.

Table 1: Fmoc-3,5-dinitro-L-tyrosine Specifications

PropertyValueSource
Purity (HPLC)≥ 98%Chem-Impex[1]
Molecular FormulaC₂₄H₁₉N₃O₉Chem-Impex[1]
Molecular Weight493.39 g/mol Chem-Impex[1]
AppearanceYellow powderChem-Impex[1]
Optical Rotation[a]D20 = -35 ± 2º (c=1 in DMF)Chem-Impex[1]

Table 2: Representative Peptide Synthesis and Purification Data

While specific yields for a peptide containing 3,5-dinitro-L-tyrosine are sequence-dependent, the following table provides typical ranges observed in Fmoc-SPPS of modified peptides.

ParameterTypical ValueNotes
Coupling Yield per Cycle>99%Standard for Fmoc chemistry, ensuring high purity of the final peptide.
Crude Peptide Purity (HPLC)>80% - >95%Dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.
Isolated Yield after Purification35% - 67%Representative range for modified peptides after cleavage from the resin and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 3: Biological Activity of a 3,5-Dinitro-o-tyrosine Analog

This table presents data from a study on the enantiomers of 3,5-dinitro-o-tyrosine as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor, demonstrating the potent biological activity conferred by the dinitrophenyl moiety.[2]

CompoundTargetAssayIC₅₀ (µM)
(S)-3,5-dinitro-o-tyrosineAMPA Receptor[³H]AMPA Binding13 ± 7
(R)-3,5-dinitro-o-tyrosineAMPA Receptor[³H]AMPA Binding84 ± 26
(S)-3,5-dinitro-o-tyrosineAMPA ReceptorFunctional Antagonism630 ± 140
Racemic 3,5-dinitro-o-tyrosineAMPA ReceptorFunctional Antagonism730 ± 88

Experimental Protocols

The following are detailed methodologies for the key experiments involving Fmoc-3,5-dinitro-L-tyrosine.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3-5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve 3 equivalents of the Fmoc-amino acid (or Fmoc-3,5-dinitro-L-tyrosine) and 3 equivalents of HOBt in DMF.

    • Add 3 equivalents of HBTU and 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

    • After complete coupling, drain the coupling solution and wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a peptide containing 3,5-dinitro-L-tyrosine against a specific protein kinase. The choice of substrate and detection method will vary depending on the kinase.

Materials:

  • Purified protein kinase

  • Peptide containing 3,5-dinitro-L-tyrosine (potential inhibitor)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabel assays, or specific antibodies and ELISA reagents for non-radioactive assays)

  • 96-well microplate

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the inhibitor peptide in the kinase assay buffer. Prepare a master mix containing the kinase, its substrate, and any other necessary co-factors in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add the inhibitor peptide dilutions.

    • Include positive controls (kinase and substrate, no inhibitor) and negative controls (substrate, no kinase).

    • Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiolabeled Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

    • Non-Radioactive Assay (e.g., ELISA): Stop the reaction and detect the phosphorylated substrate using a specific antibody. The signal is then typically measured using a colorimetric or fluorescent plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the inhibitor peptide relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the use of Fmoc-3,5-dinitro-L-tyrosine.

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Swell 1. Resin Swelling (DMF) Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple 3. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Deprotect->Couple Wash Wash (DMF) Couple->Wash Repeat Repeat for next AA? Wash->Repeat Repeat->Deprotect Yes FinalDeprotect Final Fmoc Deprotection Repeat->FinalDeprotect No Cleave 4. Cleavage (TFA Cocktail) FinalDeprotect->Cleave Purify 5. Purification (RP-HPLC) Cleave->Purify Peptide Purified Peptide Purify->Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by DNP-Peptide Kinase Tyrosine Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate phosphorylates ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling PhosphoSubstrate->Signaling Kinase_I Tyrosine Kinase Blocked Inhibited Kinase Kinase_I->Blocked Inhibitor Peptide with 3,5-Dinitro-Tyrosine Inhibitor->Kinase_I binds to No_Reaction No Phosphorylation Blocked->No_Reaction Blocked_Signaling Blocked Signaling

Caption: Tyrosine Kinase Inhibition by a Dinitrophenyl-Peptide.

Logical_Relationship Fmoc_DNP_Tyr Fmoc-3,5-dinitro-L-tyrosine SPPS Solid-Phase Peptide Synthesis Fmoc_DNP_Tyr->SPPS is used in DNP_Peptide Peptide containing 3,5-dinitro-tyrosine SPPS->DNP_Peptide produces Bio_Activity Enhanced Biological Activity DNP_Peptide->Bio_Activity exhibits Enzyme_Inhibition Enzyme Inhibition (e.g., Kinase, Receptor Antagonist) Bio_Activity->Enzyme_Inhibition leads to Drug_Dev Drug Development Enzyme_Inhibition->Drug_Dev is applied in

References

Fmoc-3,5-dinitro-L-tyrosine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-3,5-dinitro-L-tyrosine: Properties, Synthesis, and Application

For researchers, scientists, and drug development professionals, Fmoc-3,5-dinitro-L-tyrosine is a critical amino acid derivative. Its unique structure, featuring a base-labile Fmoc protecting group and two nitro groups on the aromatic ring of tyrosine, makes it a valuable building block in peptide synthesis and various biochemical studies. This guide provides a comprehensive overview of its physicochemical properties, a detailed protocol for its synthesis, and its primary application in solid-phase peptide synthesis (SPPS).

Physicochemical Properties

Fmoc-3,5-dinitro-L-tyrosine is a synthetic derivative of the natural amino acid L-tyrosine. The introduction of two electron-withdrawing nitro groups onto the phenolic ring significantly alters its chemical properties compared to its parent molecule. It is typically a yellow crystalline solid.

Data Presentation

PropertyValueReferences
Molecular Formula C₂₄H₁₉N₃O₉[1][2]
Molecular Weight 493.42 g/mol [1]
CAS Number 195434-42-5[1]
Appearance Yellow powder
Application Fmoc protected tyrosine derivative for peptide synthesis[1][2]

Experimental Protocols

The synthesis of Fmoc-3,5-dinitro-L-tyrosine is typically achieved in a two-step process. The first step involves the dinitration of L-tyrosine to produce 3,5-dinitro-L-tyrosine. The second step is the protection of the amino group of 3,5-dinitro-L-tyrosine with the Fmoc group.

Protocol 1: Synthesis of 3,5-Dinitro-L-tyrosine

This protocol is adapted from a standard method for the nitration of L-tyrosine.[3][4]

Materials:

  • L-Tyrosine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, d 1.42)

  • Ice bath

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a flask equipped with a stirrer, slowly add L-tyrosine (105 g) in portions to concentrated sulfuric acid (450 ml) while stirring and maintaining the temperature at 10°C with an ice bath.

  • Once the addition is complete, cool the mixture to -5°C.

  • While stirring vigorously, add concentrated nitric acid (85.5 ml) dropwise. The addition should take approximately 90 minutes, ensuring the temperature does not rise above -5°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional hour at -5°C.

  • Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

  • Collect the precipitated 3,5-dinitro-L-tyrosine by filtration.

  • Wash the product thoroughly with cold water until the washings are neutral to litmus.

  • Dry the product under vacuum to yield 3,5-dinitro-L-tyrosine.

Protocol 2: Fmoc Protection of 3,5-Dinitro-L-tyrosine

This is a general protocol for the Fmoc protection of an amino acid and can be adapted for 3,5-dinitro-L-tyrosine.

Materials:

  • 3,5-Dinitro-L-tyrosine

  • 10% aqueous Sodium Carbonate (Na₂CO₃) solution

  • Dioxane

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Diethyl ether

  • Dilute Hydrochloric Acid (HCl)

  • Ice bath

  • Stirring apparatus

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Dissolve 3,5-dinitro-L-tyrosine in a 10% aqueous solution of sodium carbonate.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the cooled 3,5-dinitro-L-tyrosine solution while stirring.

  • Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid. This will precipitate the Fmoc-3,5-dinitro-L-tyrosine.

  • Collect the precipitate by filtration.

  • Wash the product with cold water and dry it under vacuum.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,5-dinitro-L-tyrosine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, typically with piperidine.

SPPS_Workflow Resin 1. Solid Support (Resin) Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Cycle Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-3,5-dinitro-L-tyrosine + Activator) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Chain Elongation Cleavage 6. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for incorporating Fmoc-3,5-dinitro-L-tyrosine in SPPS.

References

An In-depth Technical Guide to Fmoc-3,5-dinitro-L-tyrosine (CAS Number: 195434-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of Fmoc-3,5-dinitro-L-tyrosine, a key building block for researchers, scientists, and professionals in drug development and peptide chemistry.

Chemical Information

Fmoc-3,5-dinitro-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and two nitro groups on the aromatic ring. This modification makes it a valuable reagent in solid-phase peptide synthesis (SPPS).

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 195434-42-5
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid[1]
Molecular Formula C₂₄H₁₉N₃O₉[2][3][4]
Synonyms Fmoc-3,5-dinitro-L-Tyr-OH, Fmoc-3,5-dinitro-4-hydroxy-L-phenylalanine

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 493.42 g/mol [3][4]
Appearance Yellow powder
Melting Point 166-173 °C
Optical Rotation [α]D²⁰ = -35 ± 2º (c=1 in DMF)
Purity ≥ 98% (HPLC)
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[1]
Storage 0-8°C

Table 3: Spectroscopic and Structural Information

Data TypeInformation
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N--INVALID-LINK--[O-])O)--INVALID-LINK--[O-]">C@@HC(=O)O[5]
InChI InChI=1S/C24H20N2O7/c27-22-10-9-14(12-21(22)26(31)32)11-20(23(28)29)25-24(30)33-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20,27H,11,13H2,(H,25,30)(H,28,29)/t20-/m0/s1
InChIKey JZUZJVFERQWLNC-FQEVSTJZSA-N

Synthesis Protocol

Experimental Protocol: Synthesis of Fmoc-3,5-dinitro-L-tyrosine

This protocol is a generalized procedure and may require optimization.

  • Step 1: Nitration of L-Tyrosine (Hypothetical)

    • Dissolve L-tyrosine in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0-5°C) to introduce the two nitro groups onto the phenolic ring.

    • Monitor the reaction by an appropriate method (e.g., TLC or HPLC).

    • Upon completion, quench the reaction and isolate the 3,5-dinitro-L-tyrosine product.

  • Step 2: Fmoc Protection of 3,5-dinitro-L-tyrosine

    • Dissolution: Dissolve 3,5-dinitro-L-tyrosine in a 10% aqueous solution of sodium carbonate.

    • Fmoc Protection: Cool the solution to 0°C and add a solution of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) in dioxane.

    • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir overnight.

    • Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Precipitation: Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid to precipitate the Fmoc-3,5-dinitro-L-tyrosine.

    • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to achieve high purity.[2]

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity.[2]

Applications and Experimental Protocols

The primary application of Fmoc-3,5-dinitro-L-tyrosine is as a building block in solid-phase peptide synthesis (SPPS).[5] The dinitrophenyl moiety can also serve as a hapten in immunological studies or as a quencher in fluorescence-based assays.[5]

Experimental Protocol: Incorporation of Fmoc-3,5-dinitro-L-tyrosine in SPPS

This protocol outlines the manual incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a Rink Amide resin.

  • Materials:

    • Rink Amide resin

    • Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • 20% Piperidine in DMF

    • Coupling reagent: 0.5 M HATU in DMF

    • Base for coupling: N,N-Diisopropylethylamine (DIPEA)

    • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

    • Cold diethyl ether

  • Procedure:

    • Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF for 30-60 minutes. Remove the Fmoc group by treating the resin with 20% piperidine in DMF twice (5 minutes and 15 minutes). Wash the resin thoroughly with DMF.

    • Amino Acid Coupling: In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes. Add this solution to the deprotected resin and agitate for 30-60 minutes. Monitor the reaction with a Kaiser test.

    • Incorporation of Fmoc-3,5-dinitro-L-tyrosine: Follow the same coupling procedure as in step 2, using Fmoc-3,5-dinitro-L-tyrosine. A longer coupling time or double coupling may be beneficial.

    • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

    • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Peptide Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and dry. Purify the crude peptide by reversed-phase HPLC.

    • Analysis: Confirm the identity of the purified peptide by mass spectrometry.[6]

Signaling Pathways and Experimental Workflows

Fmoc-3,5-dinitro-L-tyrosine is not known to be directly involved in cell signaling. However, as a derivative of tyrosine, it is used to synthesize peptides that can act as substrates or inhibitors to study enzymes involved in tyrosine-dependent signaling pathways, such as receptor tyrosine kinases (RTKs).[7][8]

Below is a generalized diagram of an RTK signaling pathway, where peptides containing modified tyrosine residues, such as 3,5-dinitro-tyrosine, could be used as tools to investigate substrate specificity or inhibitory activity.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization RTK->RTK Grb2 Grb2 RTK->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response

Caption: A generalized Receptor Tyrosine Kinase (RTK) signaling cascade.

The following diagram illustrates the experimental workflow for using Fmoc-3,5-dinitro-L-tyrosine in solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Final cycle wash3 Wash (DCM) final_deprotection->wash3 cleavage Cleavage from Resin & Side-chain Deprotection wash3->cleavage precipitation Peptide Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis

References

Fmoc-3,5-dinitro-L-tyrosine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a crucial building block in the fields of peptide synthesis and medicinal chemistry. Its unique structure, featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and two nitro groups on the phenolic side chain of tyrosine, confers distinct chemical properties that are leveraged in a variety of applications. These include its use in solid-phase peptide synthesis (SPPS), the development of phosphotyrosine mimetics to probe cellular signaling, and the creation of immunogenic conjugates. This guide provides a comprehensive overview of the role of Fmoc-3,5-dinitro-L-tyrosine in medicinal chemistry, detailing its applications, relevant experimental protocols, and the underlying biochemical principles.

Core Applications in Medicinal Chemistry

The utility of Fmoc-3,5-dinitro-L-tyrosine in medicinal chemistry is multifaceted, primarily revolving around three key areas:

  • Solid-Phase Peptide Synthesis (SPPS): As an Fmoc-protected amino acid, it is readily incorporated into peptide sequences using standard automated or manual SPPS protocols. The dinitrophenyl group can be used to introduce a specific probe or hapten into a peptide sequence.[1]

  • Phosphotyrosine Mimicry and Kinase Signaling: The electron-withdrawing nitro groups on the tyrosine ring lower the pKa of the phenolic hydroxyl group, making it a more effective mimic of a phosphate group. Peptides containing 3-nitrotyrosine have been shown to bind to the SH2 domains of Src family kinases, such as Lyn, mimicking the binding of phosphotyrosine and thereby activating the kinase. This makes 3,5-dinitro-L-tyrosine a valuable tool for studying and modulating kinase signaling pathways, which are often dysregulated in diseases like cancer.

  • Immunology and Hapten Recognition: The dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein or peptide. By incorporating Fmoc-3,5-dinitro-L-tyrosine into a peptide, researchers can create specific antigens to study antibody production, B-cell activation, and to develop immunoassays.

Quantitative Data Summary

While specific quantitative binding data for peptides containing 3,5-dinitro-L-tyrosine are not abundant in the literature, data for related compounds and applications provide valuable insights into its potential efficacy.

Compound/SystemApplicationParameterValueReference(s)
S-isomer of 3,5-dinitro-o-tyrosineAMPA Receptor AntagonistIC5013 ± 7 µM[2]
R-isomer of 3,5-dinitro-o-tyrosineAMPA Receptor AntagonistIC5084 ± 26 µM[2]
Peptides with 3-nitrotyrosineLyn Kinase ActivationQualitativeActivation observed
SH2 DomainsPhosphopeptide BindingDissociation Constant (Kd)0.3 to 3 nM[3]
PTP1B Inhibitors (Various)PTP1B InhibitionIC500.25 µM to >200 µM[4][5]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-3,5-dinitro-L-tyrosine into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a rink amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • HCTU (or other suitable coupling reagent)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents relative to the resin loading) with a coupling reagent (e.g., HCTU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the reaction is incomplete, the coupling step can be repeated.

    • After complete coupling, drain the coupling solution and wash the resin with DMF (3x).

  • Incorporation of Fmoc-3,5-dinitro-L-tyrosine:

    • Follow the same procedure as in step 2, using Fmoc-3,5-dinitro-L-tyrosine as the amino acid to be coupled.

    • Note: Due to the increased acidity of the dinitrophenol side chain, monitor the coupling reaction closely. A double coupling or extended coupling time may be necessary to ensure high efficiency.

  • Chain Elongation:

    • Repeat steps 1 and 2 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (step 1).

    • Wash the resin with DMF (3x) and DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Immunization of Mice with a DNP-Conjugated Peptide

This protocol describes a general procedure for immunizing mice with a peptide containing a 3,5-dinitro-L-tyrosine residue to elicit an anti-DNP antibody response.

Materials:

  • DNP-conjugated peptide (synthesized as in Protocol 1)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • Mice (e.g., BALB/c)

Procedure:

  • Antigen Emulsification (Primary Immunization):

    • Dissolve the DNP-peptide in sterile PBS at a concentration of 1-2 mg/mL.

    • Create an emulsion by mixing equal volumes of the DNP-peptide solution and CFA. This can be done by vortexing or by passing the mixture through a double-hub needle. A stable emulsion will not disperse when a drop is placed on the surface of water.

  • Primary Immunization:

    • Inject each mouse with 100-200 µL of the emulsified antigen, typically intraperitoneally (i.p.) or subcutaneously (s.c.). The typical dose is 50-100 µg of peptide per mouse.

  • Booster Immunizations:

    • Two to three weeks after the primary immunization, administer a booster injection.

    • Prepare the booster immunogen by emulsifying the DNP-peptide with IFA (in the same manner as with CFA).

    • Inject each mouse with 100-200 µL of the booster emulsion.

    • Repeat the booster injections every 2-3 weeks until a high antibody titer is achieved.

  • Titer Determination:

    • Collect blood samples from the mice (e.g., via tail bleed) 7-10 days after each booster injection.

    • Determine the anti-DNP antibody titer in the serum using an enzyme-linked immunosorbent assay (ELISA) with a DNP-conjugated protein (e.g., DNP-BSA) as the coating antigen.

Signaling Pathways and Experimental Workflows

Lyn Kinase Activation by a 3,5-Dinitro-L-tyrosine Containing Peptide

Peptides containing 3,5-dinitro-L-tyrosine can act as phosphotyrosine mimetics, binding to the SH2 domain of the Src family kinase Lyn and displacing the autoinhibitory C-terminal phosphotyrosine. This leads to a conformational change and activation of the kinase, which can then phosphorylate downstream substrates involved in various signaling pathways, including B-cell activation.

Caption: Activation of Lyn kinase by a 3,5-dinitro-L-tyrosine peptide mimic.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Start Resin_Swelling Resin Swelling (DMF) Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 Washing (DMF, DCM) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA, HCTU, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Check_Completion Check for Completion (e.g., Kaiser Test) Washing_2->Check_Completion Repeat_Cycle Repeat Cycle for Next Amino Acid Check_Completion->Repeat_Cycle No Final_Deprotection Final Fmoc Deprotection Check_Completion->Final_Deprotection Yes (Final AA) Repeat_Cycle->Fmoc_Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End Purification->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for DNP as a Hapten in Immunology

This diagram illustrates the principle of how a dinitrophenyl (DNP) hapten, when conjugated to a carrier peptide, can elicit an immune response.

DNP_Hapten DNP_Peptide DNP-Peptide (Hapten-Carrier) APC Antigen Presenting Cell (e.g., Macrophage) DNP_Peptide->APC Uptake & Processing T_Helper_Cell Helper T-Cell APC->T_Helper_Cell Antigen Presentation B_Cell B-Cell T_Helper_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-DNP Antibodies Plasma_Cell->Antibodies Production Immune_Response Humoral Immune Response Antibodies->Immune_Response

Caption: The role of a DNP-peptide conjugate in eliciting an immune response.

Conclusion

Fmoc-3,5-dinitro-L-tyrosine is a powerful and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its unique chemical properties enable its seamless integration into solid-phase peptide synthesis, providing a gateway to creating peptides with tailored functionalities. The ability of the dinitrophenyl moiety to act as a phosphotyrosine mimic offers a novel strategy for modulating kinase signaling pathways, a critical area of research in oncology and immunology. Furthermore, its established role as a hapten provides a robust platform for immunological studies and the development of targeted immunotherapeutics. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with the foundational knowledge to effectively utilize Fmoc-3,5-dinitro-L-tyrosine in their own research and development endeavors.

References

The Chemistry and Application of the Fmoc Protecting Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and high-fidelity assembly of peptide chains.[1][2] Its widespread adoption is attributed to its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2][3][4] This technical guide provides a comprehensive overview of Fmoc chemistry, its deprotection mechanism, quantitative data on deprotection conditions, detailed experimental protocols, and a discussion of common side reactions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group in SPPS lies in its stability under acidic conditions while being readily cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This orthogonality is crucial as it allows for the selective removal of the Nα-Fmoc group at each step of peptide synthesis without affecting the acid-labile protecting groups on the amino acid side chains.[3][4]

The key to the Fmoc group's base-lability is the fluorenyl ring system. The electron-withdrawing nature of this system renders the proton at the C9 position acidic, facilitating its removal through a β-elimination mechanism in the presence of a base.[1][5]

Mechanism of Fmoc Protection and Deprotection

The introduction and subsequent removal of the Fmoc group are fundamental to Fmoc-based SPPS.

Protection: The Fmoc group is typically introduced by reacting a free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][6] Fmoc-OSu is often preferred due to its increased stability and lower tendency to cause the formation of oligopeptide byproducts.[1][6]

Deprotection: The removal of the Fmoc group is a critical step in the iterative cycle of peptide synthesis.[1] It proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][5] A base, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This is followed by a rapid β-elimination that releases the free α-amino group, carbon dioxide, and a reactive dibenzofulvene (DBF) intermediate.[4][] The excess secondary amine in the deprotection solution then scavenges the DBF to form a stable adduct.[4][5]

Fmoc_Deprotection_Mechanism Fmoc_AA Fmoc-Protected Amino Acid Proton_Abstraction Proton Abstraction (Piperidine) Fmoc_AA->Proton_Abstraction Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Fast Beta_Elimination β-Elimination Carbanion_Intermediate->Beta_Elimination Free_Amine Free Amino Group Beta_Elimination->Free_Amine Slow DBF Dibenzofulvene (DBF) Beta_Elimination->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Piperidine Piperidine Piperidine->Proton_Abstraction Piperidine->DBF_Adduct SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat for next Amino Acid wash2->repeat Is peptide complete? No final_deprotection Final Fmoc Deprotection wash2->final_deprotection Is peptide complete? Yes repeat->deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (TFA) final_deprotection->cleavage end Purified Peptide cleavage->end

References

The Dinitrophenyl Group in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is fundamental to modern peptide synthesis, ensuring the selective formation of amide bonds and preventing unwanted side reactions. Among the arsenal of protective moieties, the 2,4-dinitrophenyl (DNP) group holds a significant, albeit specialized, role. This technical guide provides an in-depth overview of the applications, chemical principles, and experimental protocols associated with the use of DNP groups in peptide synthesis, with a focus on its utility in research and drug development.

Core Applications of the Dinitrophenyl Group

The DNP group is primarily employed as a side-chain protecting group, most notably for the imidazole ring of histidine.[1][2][3] Its strong electron-withdrawing nature significantly reduces the basicity of the imidazole nitrogen, thereby mitigating the risk of racemization during peptide coupling—a notorious challenge associated with histidine incorporation.[2][4] Additionally, the DNP group has been utilized for the protection of the hydroxyl function of tyrosine and the ε-amino group of lysine.[5]

Beyond its role in protection, the DNP moiety serves as a hapten in immunological applications. DNP-modified peptides are instrumental in eliciting and studying immune responses, making them valuable tools in the development of synthetic vaccines and immunotherapeutics.[6]

Quantitative Performance Analysis

The selection of a protecting group is a critical decision in peptide synthesis design, directly impacting the purity and yield of the final product. The DNP group offers excellent suppression of racemization for histidine residues but introduces an additional, orthogonal deprotection step.[2]

Table 1: Comparative Performance of Histidine Protecting Groups in Boc-SPPS

Protecting GroupTypeRacemization SuppressionKey AdvantagesKey Disadvantages
DNP ArylExcellentRobust, stable to Trifluoroacetic Acid (TFA).[2]Requires separate thiolysis deprotection step.[2]
Boc UrethaneModerateSingle-step deprotection with final cleavage.Labile to repeated TFA treatments, limiting use to short peptides.[1][2]
Tos (Tosyl) SulfonylLow to ModerateCost-effective.Prone to racemization and labile to HOBt used in coupling.[2]
Bom (Benzyloxymethyl) AlkoxymethylVery HighExcellent racemization suppression.High cost, can be difficult to remove.

Note: Racemization levels are highly dependent on the specific coupling conditions, including the choice of coupling reagents, temperature, and pre-activation time.[7]

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving DNP-protected amino acids.

Protocol 1: Synthesis of Nα-Boc-Nτ-(DNP)-L-Histidine

This protocol outlines a general procedure for the dinitrophenylation of the histidine side chain followed by Nα-Boc protection.

Materials:

  • L-Histidine

  • 1-Fluoro-2,4-dinitrobenzene (FDNB)

  • Sodium Bicarbonate (NaHCO₃)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dioxane

  • Methanol

  • Water

  • Diethyl ether

  • Hydrochloric Acid (HCl)

Procedure:

  • Dinitrophenylation of Histidine:

    • Dissolve L-Histidine in an aqueous solution of sodium bicarbonate (2 equivalents).

    • Slowly add a solution of FDNB (1.1 equivalents) in methanol with vigorous stirring.

    • Maintain the reaction at room temperature for 4-6 hours, monitoring the consumption of FDNB by TLC.

    • Upon completion, acidify the reaction mixture with HCl to precipitate the DNP-Histidine.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Nα-Boc Protection:

    • Suspend the dried DNP-Histidine in a mixture of dioxane and water.

    • Add triethylamine (2.2 equivalents) to the suspension.

    • Add di-tert-butyl dicarbonate (1.2 equivalents) and stir the mixture at room temperature overnight.

    • Remove the dioxane by rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove excess Boc₂O.

    • Acidify the aqueous layer with a cold solution of HCl to precipitate the Boc-His(Dnp)-OH.

    • Filter the product, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the final product.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-His(Dnp)-OH

This protocol describes a typical cycle for the incorporation of a Boc-His(Dnp)-OH residue in a standard Boc-SPPS workflow.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-His(Dnp)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by DMF for 30 minutes.

  • Nα-Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM, and agitate for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x) and DMF (3x).[8]

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF (2 x 2 minutes), followed by thorough washing with DMF (3x).[7][8]

  • Coupling:

    • In a separate vessel, dissolve Boc-His(Dnp)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.[7]

    • Add this solution to the neutralized resin, followed by the addition of DIC (3 equivalents).[7]

    • Agitate the mixture for 2-4 hours at room temperature.[7]

    • Monitor the coupling reaction using a Kaiser test; a negative result (yellow beads) indicates completion.[7]

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) before proceeding to the next synthesis cycle.[8]

Protocol 3: Deprotection of the DNP Group (Thiolysis)

This protocol details the removal of the DNP group from the histidine side chain prior to the final cleavage of the peptide from the resin.[8][9]

Materials:

  • Peptide-resin containing His(Dnp)

  • Thiophenol

  • Triethylamine (optional, can facilitate the reaction)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Swell the peptide-resin in DMF (approx. 10 mL per gram of resin).[8]

  • Prepare a solution of 20% thiophenol in DMF.

  • Add the thiophenol solution to the swollen resin.[8] For every gram of resin, approximately 2 mL of thiophenol can be used.

  • Agitate the mixture with a mechanical shaker at room temperature for 1-2 hours.[8] The reaction can be monitored for the disappearance of the yellow color of the DNP group.

  • Filter the resin and wash it thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove the thiophenol and DNP byproducts.[8]

  • Dry the resin under vacuum to a constant weight before proceeding with the final cleavage or further synthesis steps.[8]

Visualizing Key Processes

Diagrams created using Graphviz provide a clear visual representation of the chemical and logical workflows in peptide synthesis.

DNP_Protection_Deprotection cluster_protection DNP Protection cluster_deprotection DNP Deprotection (Thiolysis) His Histidine Side Chain (Imidazole) DNP_His His(Dnp) Side Chain His->DNP_His Base (e.g., NaHCO₃) FDNB FDNB (1-Fluoro-2,4-dinitrobenzene) FDNB->DNP_His DNP_His2 His(Dnp) Side Chain Free_His Free Histidine Side Chain DNP_His2->Free_His Nucleophilic Attack DNP_Thioether DNP-Thioether (Byproduct) DNP_His2->DNP_Thioether Thiophenol Thiophenol Thiophenol->Free_His Thiophenol->DNP_Thioether

Caption: Mechanism of DNP protection and deprotection of a histidine side chain.

Boc_SPPS_Workflow start Start: Peptide-Resin deprotection 1. Nα-Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Washing (DCM, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization coupling 4. Coupling (Boc-His(Dnp)-OH, DIC, HOBt) neutralization->coupling wash2 5. Washing (DMF, DCM) coupling->wash2 cycle_end Repeat Cycle or Proceed to DNP Deprotection wash2->cycle_end cycle_end->deprotection Next Amino Acid

Caption: Workflow for a single coupling cycle of Boc-His(Dnp)-OH in Boc-SPPS.

DNP in Immunological Applications

DNP-modified peptides are widely used as haptens to study immune responses. When a DNP-peptide is presented by an antigen-presenting cell (APC) on a Major Histocompatibility Complex (MHC) molecule, it can be recognized by a specific T-cell receptor (TCR), initiating a signaling cascade that leads to T-cell activation.

TCR_Signaling cluster_cell_interaction Cellular Interaction cluster_signaling_cascade Intracellular Signaling Cascade APC Antigen Presenting Cell (APC) T_Cell T-Cell MHC_Peptide MHC-DNP-Peptide Complex TCR T-Cell Receptor (TCR) MHC_Peptide->TCR Recognition LCK LCK Activation TCR->LCK ZAP70 ZAP-70 Recruitment and Phosphorylation LCK->ZAP70 LAT_SLP76 LAT/SLP-76 Scaffold Formation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 IP3_DAG IP₃ and DAG Production PLCg1->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC Transcription_Factors Activation of NF-κB, NFAT, AP-1 Ca_PKC->Transcription_Factors Gene_Expression Gene Expression (e.g., IL-2) Transcription_Factors->Gene_Expression T_Cell_Response T-Cell Proliferation and Differentiation Gene_Expression->T_Cell_Response

Caption: T-Cell Receptor (TCR) signaling pathway initiated by a DNP-peptide.

Immunoassay Workflow using DNP-Peptides

DNP-labeled peptides are also valuable reagents in various immunoassay formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection and quantification of anti-DNP antibodies or for competitive assays.

ELISA_Workflow start Start: 96-Well Plate coating 1. Antigen Coating (e.g., DNP-BSA conjugate) start->coating wash1 2. Washing coating->wash1 blocking 3. Blocking (e.g., BSA or milk) wash1->blocking wash2 4. Washing blocking->wash2 primary_ab 5. Primary Antibody Incubation (Sample containing anti-DNP Ab) wash2->primary_ab wash3 6. Washing primary_ab->wash3 secondary_ab 7. Secondary Antibody Incubation (Enzyme-conjugated anti-IgG) wash3->secondary_ab wash4 8. Washing secondary_ab->wash4 substrate 9. Substrate Addition (e.g., TMB) wash4->substrate read 10. Read Absorbance substrate->read

Caption: Workflow for an indirect ELISA to detect anti-DNP antibodies.

Conclusion

The 2,4-dinitrophenyl group, while requiring specific handling due to its unique deprotection chemistry, remains a valuable tool in peptide synthesis. Its exceptional ability to suppress histidine racemization makes it a strong candidate for the synthesis of complex peptides where stereochemical purity is paramount. Furthermore, its role as a hapten ensures its continued relevance in immunology and the development of novel diagnostics and therapeutics. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the DNP group in their peptide synthesis and drug development endeavors.

References

The Strategic Incorporation of Fmoc-3,5-dinitro-L-tyrosine in Peptide-Based Drug Discovery: A Technical Guide for Exploring Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of structure-activity relationships (SAR) is a cornerstone for the rational design of potent and selective therapeutic agents. The use of non-canonical amino acids in peptide synthesis offers a powerful tool to probe these relationships by introducing unique structural and electronic features. Among these, Fmoc-3,5-dinitro-L-tyrosine stands out as a versatile building block. The presence of two nitro groups on the tyrosine ring dramatically alters its electronic properties, making it an excellent probe for investigating the role of hydrogen bonding, aromatic interactions, and overall pharmacophore requirements in peptide-ligand recognition. This in-depth technical guide provides a comprehensive overview of the application of Fmoc-3,5-dinitro-L-tyrosine in SAR studies, complete with experimental protocols and data visualization to facilitate its integration into drug development workflows.

While direct quantitative SAR data for peptides containing Fmoc-3,5-dinitro-L-tyrosine is not extensively available in the public domain, we can extrapolate its utility based on studies of structurally related compounds and general principles of peptide chemistry. The dinitrophenyl moiety is a well-known hapten in immunological studies and its incorporation can significantly impact biological activity.[1] This guide will, therefore, focus on the foundational knowledge and methodologies required to effectively utilize this modified amino acid in SAR-driven peptide engineering.

Core Concepts in Utilizing Fmoc-3,5-dinitro-L-tyrosine for SAR Studies

The introduction of 3,5-dinitro-L-tyrosine into a peptide sequence can influence its biological activity through several mechanisms:

  • Electronic Effects: The strong electron-withdrawing nature of the two nitro groups significantly lowers the pKa of the phenolic hydroxyl group and alters the electron density of the aromatic ring. This can impact hydrogen bonding capabilities and cation-π or π-π stacking interactions with a biological target.

  • Steric Hindrance: The bulky nitro groups can introduce steric constraints, providing insights into the spatial requirements of the binding pocket.

  • Hydrophobicity: The dinitrophenyl group increases the hydrophobicity of the tyrosine side chain, which can influence peptide folding, membrane permeability, and interactions with hydrophobic pockets on a receptor.

  • Haptenic Properties: The dinitrophenyl group can be recognized by specific antibodies, a property that can be exploited in assay development and targeted drug delivery.[1]

By systematically replacing a native tyrosine or phenylalanine residue with 3,5-dinitro-L-tyrosine and comparing the biological activity, researchers can gain valuable information about the critical determinants of molecular recognition.

Data Presentation: A Framework for SAR Analysis

To systematically evaluate the impact of incorporating 3,5-dinitro-L-tyrosine, quantitative data should be organized for clear comparison. The following table provides a template for presenting such data, which would be populated with experimental results.

Peptide SequenceModificationTargetAssay TypeIC50 / Ki (nM)Fold Change vs. Wild-Type
Example-WTNoneReceptor XBinding Assay101
Example-DNTTyr -> 3,5-dinitro-TyrReceptor XBinding Assay505
Example-DNPPhe -> 3,5-dinitro-PheReceptor XBinding Assay10010

This table is a template. Actual data would be derived from specific experimental studies.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-3,5-dinitro-L-tyrosine

This protocol outlines the manual incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard Fmoc/tBu chemistry on a rink amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base for coupling: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, repeat the coupling step.

    • After complete coupling, drain the coupling solution and wash the resin with DMF (3 times).

  • Incorporation of Fmoc-3,5-dinitro-L-tyrosine: Follow the same procedure as in step 3, using Fmoc-3,5-dinitro-L-tyrosine as the amino acid to be coupled.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture to separate the resin.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Competitive Binding Assay

This protocol describes a general competitive binding assay to determine the binding affinity (e.g., IC50) of a synthesized peptide to its target receptor.

Materials:

  • Purified target receptor

  • Labeled ligand (e.g., radiolabeled or fluorescently labeled) with known affinity for the receptor

  • Synthesized peptides (wild-type and modified)

  • Assay buffer

  • 96-well microplates

  • Detection instrument (e.g., scintillation counter or fluorescence plate reader)

Procedure:

  • Prepare Reagents:

    • Dilute the purified receptor in assay buffer to a concentration that gives an optimal signal-to-noise ratio.

    • Prepare a stock solution of the labeled ligand and dilute it to a working concentration (typically at or below its Kd).

    • Prepare serial dilutions of the unlabeled competitor peptides (both wild-type and the 3,5-dinitro-L-tyrosine-containing analogue) in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well plate, add the assay buffer.

    • Add the serially diluted unlabeled competitor peptides.

    • Add the labeled ligand to all wells.

    • Initiate the binding reaction by adding the diluted receptor to all wells.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound ligand from the free ligand. This can be achieved by various methods, such as filtration through a membrane that retains the receptor-ligand complex or by scintillation proximity assay (SPA) beads.

  • Detection: Quantify the amount of bound labeled ligand using the appropriate detection instrument.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other readings.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and concepts relevant to the use of Fmoc-3,5-dinitro-L-tyrosine in SAR studies.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Biological Evaluation cluster_sar SAR Analysis Resin_Preparation Resin Swelling & Fmoc Deprotection Coupling_Cycle Iterative Coupling of Fmoc-Amino Acids Resin_Preparation->Coupling_Cycle Start DNT_Incorporation Coupling of Fmoc-3,5-dinitro-L-tyrosine Coupling_Cycle->DNT_Incorporation At desired position Cleavage Cleavage & Deprotection Coupling_Cycle->Cleavage Sequence complete DNT_Incorporation->Coupling_Cycle Continue sequence Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spec & HPLC Analysis Purification->Characterization Binding_Assay Competitive Binding Assay Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Characterization->Functional_Assay Data_Analysis IC50/Ki Determination Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Comparison Compare Activity of WT vs. DNT Peptide Data_Analysis->Comparison Conclusion Elucidate Role of Tyrosine Side Chain Comparison->Conclusion

Workflow for SAR study using Fmoc-3,5-dinitro-L-tyrosine.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Peptide Dinitrophenylated Peptide Receptor Target Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response

Hypothetical signaling pathway modulated by a dinitrophenylated peptide.

Conclusion

Fmoc-3,5-dinitro-L-tyrosine is a valuable tool for medicinal chemists and peptide scientists seeking to perform detailed structure-activity relationship studies. Its unique electronic and steric properties allow for a nuanced investigation of the molecular determinants of peptide-receptor interactions. While the availability of public data on its specific applications is limited, the established protocols for solid-phase peptide synthesis and in vitro pharmacological assays provide a clear path for its effective utilization. By systematically incorporating this modified amino acid and quantifying the resulting changes in biological activity, researchers can accelerate the optimization of peptide-based drug candidates.

References

The Dinitrophenyl Group in Peptides: A Technical Guide to Biological Activity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a 2,4-dinitrophenyl (DNP) group into a peptide sequence can dramatically alter its biological properties, opening up a wide array of applications in immunology, oncology, and diagnostics. This technical guide provides an in-depth exploration of the biological activities of DNP-containing peptides, complete with quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Concepts: The Role of the DNP Group

The dinitrophenyl group is a small chemical moiety that, when conjugated to a peptide, can confer several key properties:

  • Haptenic Activity: The DNP group acts as a potent hapten, a small molecule that can elicit a strong immune response when attached to a larger carrier molecule like a peptide or protein.[1][2] This property is fundamental to its use in immunology for applications such as vaccine development and studying antibody responses.[1]

  • Modulation of Biological Activity: The addition of the DNP group can modify the peptide's interaction with biological targets, leading to altered or novel activities. This includes functioning as an enzyme inhibitor or a modulator of cellular signaling pathways.

  • Physicochemical Alterations: The DNP group can change the peptide's solubility, stability, and pharmacokinetic profile.

Immunological Applications of DNP-Peptides

The primary and most well-documented application of DNP-peptides is in immunology, where the DNP group serves as a powerful tool to study and manipulate the immune system.

Eliciting an Immune Response

DNP-peptide conjugates are widely used as antigens to stimulate the production of DNP-specific antibodies. This process involves the uptake of the DNP-peptide by antigen-presenting cells (APCs), which then present processed fragments of the carrier peptide to T-helper cells. These activated T-helper cells, in turn, help B-cells that recognize the DNP hapten to proliferate and differentiate into antibody-producing plasma cells.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_BCell B-Cell APC APC DNP-Peptide_internal DNP-Peptide APC->DNP-Peptide_internal Internalization MHC-II MHC-II TCR TCR MHC-II->TCR Presentation Processed_Peptide Processed Peptide DNP-Peptide_internal->Processed_Peptide Processing Processed_Peptide->MHC-II Loading T_Helper T-Helper Cell TCR->T_Helper B_Cell B-Cell T_Helper->B_Cell Activation BCR BCR BCR->B_Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Antibodies Anti-DNP Antibodies Plasma_Cell->Antibodies Production DNP-Peptide_external DNP-Peptide Conjugate DNP-Peptide_external->APC DNP-Peptide_external->BCR Binding

T-cell dependent B-cell activation by a DNP-peptide conjugate.
Complement-Dependent Cytotoxicity (CDC)

DNP-functionalized peptides can be used to target specific cells, such as cancer cells. Once the DNP-peptide binds to the target cell surface, anti-DNP antibodies can be recruited. This antibody binding can then initiate the classical complement pathway, leading to the formation of the membrane attack complex (MAC) and subsequent lysis of the target cell.

G Target_Cell Target Cell Cell_Lysis Cell Lysis Target_Cell->Cell_Lysis DNP_Peptide DNP-Peptide DNP_Peptide->Target_Cell Binding Anti_DNP_Ab Anti-DNP Antibody Anti_DNP_Ab->DNP_Peptide Recruitment C1q C1q C1q->Anti_DNP_Ab Binding Complement_Cascade Complement Cascade C1q->Complement_Cascade Activation MAC Membrane Attack Complex (MAC) Complement_Cascade->MAC Formation MAC->Target_Cell Insertion G DNP DNP Mitochondria Mitochondria DNP->Mitochondria Uncoupling G1_Arrest G1 Cell Cycle Arrest DNP->G1_Arrest ROS Increased ROS Mitochondria->ROS MMP_Loss Loss of Mitochondrial Membrane Potential ROS->MMP_Loss Apoptosis Apoptosis G1_Arrest->Apoptosis Cyclins_CDKs Cyclins & CDKs G1_Arrest->Cyclins_CDKs p27 p27 G1_Arrest->p27 Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Caspase_Activation->Apoptosis G Start Resin_Swelling 1. Resin Swelling Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing1 3. Washing Fmoc_Deprotection->Washing1 Amino_Acid_Coupling 4. Amino Acid Coupling (including DNP-aa) Washing1->Amino_Acid_Coupling Washing2 5. Washing Amino_Acid_Coupling->Washing2 Repeat Repeat steps 2-5 for each amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Final_Fmoc_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Fmoc_Deprotection Washing3 7. Washing Final_Fmoc_Deprotection->Washing3 Cleavage 8. Cleavage from Resin & Side-chain Deprotection Washing3->Cleavage Precipitation 9. Precipitation & Washing Cleavage->Precipitation Purification 10. Purification (HPLC) Precipitation->Purification Characterization 11. Characterization (MS) Purification->Characterization End Characterization->End

References

Fmoc-3,5-dinitro-L-tyrosine: A Technical Guide to a Unique Building Block for Novel Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a versatile building block in the design and synthesis of novel biomolecules. Its unique structure, featuring a dinitrophenyl moiety, offers distinct advantages for researchers in peptide chemistry, drug development, and the study of cellular signaling. The presence of two nitro groups on the tyrosine ring significantly alters its electronic and steric properties, making it a valuable tool for creating peptides with enhanced biological activity, probes for studying protein-protein interactions, and haptens for immunological research.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and applications of Fmoc-3,5-dinitro-L-tyrosine, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

Fmoc-3,5-dinitro-L-tyrosine is a yellow powder with a molecular formula of C₂₄H₁₉N₃O₉ and a molecular weight of 493.39 g/mol .[1] Key physicochemical data are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₁₉N₃O₉[1][2]
Molecular Weight 493.39 g/mol [1]
Appearance Yellow powder[1]
Melting Point 166-173 °C[1]
Optical Rotation [α]ᴅ²⁰ = -35 ± 2º (c=1 in DMF)[1]
CAS Number 195434-42-5[1][2]

Synthesis of Fmoc-3,5-dinitro-L-tyrosine

The synthesis of Fmoc-3,5-dinitro-L-tyrosine is a two-step process that involves the nitration of L-tyrosine followed by the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Step 1: Synthesis of 3,5-Dinitro-L-tyrosine

The nitration of L-tyrosine is achieved by treating it with a strong nitrating agent, such as a mixture of nitric acid and sulfuric acid.[3] This reaction introduces nitro groups at the 3 and 5 positions of the aromatic ring.

Synthesis_Step1 L_Tyrosine L-Tyrosine Dinitro_Tyrosine 3,5-Dinitro-L-tyrosine L_Tyrosine->Dinitro_Tyrosine Nitration Nitrating_Agent Nitrating Agent (HNO₃/H₂SO₄) Nitrating_Agent->Dinitro_Tyrosine

Synthesis of 3,5-Dinitro-L-tyrosine.

Experimental Protocol: Synthesis of 3,5-Dinitro-L-tyrosine

  • Dissolution: Dissolve L-tyrosine in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C) with stirring.

  • Nitration: Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the L-tyrosine solution, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature for a specified period to ensure complete dinitration.

  • Quenching: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Isolation and Purification: Collect the crude 3,5-dinitro-L-tyrosine by filtration, wash with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

Step 2: Fmoc Protection of 3,5-Dinitro-L-tyrosine

The α-amino group of 3,5-dinitro-L-tyrosine is protected using an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base.

Synthesis_Step2 Dinitro_Tyrosine 3,5-Dinitro-L-tyrosine Fmoc_Dinitro_Tyrosine Fmoc-3,5-dinitro-L-tyrosine Dinitro_Tyrosine->Fmoc_Dinitro_Tyrosine Fmoc Protection Fmoc_Reagent Fmoc-OSu or Fmoc-Cl + Base Fmoc_Reagent->Fmoc_Dinitro_Tyrosine

Fmoc protection of 3,5-Dinitro-L-tyrosine.

Experimental Protocol: Fmoc Protection of 3,5-Dinitro-L-tyrosine

  • Dissolution: Suspend 3,5-dinitro-L-tyrosine in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous solution of a base (e.g., sodium bicarbonate or sodium carbonate).

  • Addition of Fmoc Reagent: Add a solution of Fmoc-OSu or Fmoc-Cl in an organic solvent to the suspension.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Remove the organic solvent under reduced pressure. Dilute the aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove excess Fmoc reagent and byproducts.

  • Precipitation and Isolation: Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Fmoc-3,5-dinitro-L-tyrosine. Collect the product by filtration, wash with cold water, and dry under vacuum.

Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

The expected mass of Fmoc-3,5-dinitro-L-tyrosine is 493.39 Da. Mass spectrometry can be used to confirm the identity and purity of the synthesized compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-3,5-dinitro-L-tyrosine is well-suited for use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[1] The Fmoc group is removed with a mild base, typically piperidine in DMF, allowing for the stepwise elongation of the peptide chain.

SPPS_Workflow Resin Solid Support (Resin) Fmoc_AA1 Couple Fmoc-Amino Acid 1 Resin->Fmoc_AA1 Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_AA1->Deprotection1 Fmoc_DNT Couple Fmoc-3,5-dinitro-L-tyrosine Deprotection1->Fmoc_DNT Deprotection2 Fmoc Deprotection Fmoc_DNT->Deprotection2 Fmoc_AA3 Couple Fmoc-Amino Acid 3 Deprotection2->Fmoc_AA3 Cleavage Cleavage from Resin (e.g., TFA) Fmoc_AA3->Cleavage Peptide Purified Peptide containing 3,5-dinitro-tyrosine Cleavage->Peptide

Incorporation of Fmoc-3,5-dinitro-L-tyrosine in SPPS.

Experimental Protocol: Incorporation of Fmoc-3,5-dinitro-L-tyrosine into a Peptide

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids) in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the resin or the previously coupled amino acid.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc adduct.

  • Coupling:

    • Pre-activate Fmoc-3,5-dinitro-L-tyrosine (typically 3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for a sufficient time to ensure complete coupling.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data:

While specific yield data for peptides containing Fmoc-3,5-dinitro-L-tyrosine are not extensively reported in the literature, the coupling efficiency is expected to be comparable to other specialty amino acids. Monitoring the coupling reaction with a qualitative test like the Kaiser test is recommended to ensure completion. The overall yield of the purified peptide will be sequence-dependent.

Applications in Studying Cellular Signaling

Peptides containing 3,5-dinitrotyrosine can serve as valuable tools to investigate cellular signaling pathways where tyrosine nitration is a key post-translational modification. Tyrosine nitration can modulate protein function and has been implicated in various physiological and pathological processes.[5]

Signaling_Pathway cluster_0 Cellular Environment ROS_RNS Oxidative/Nitrative Stress (e.g., Peroxynitrite) Protein Target Protein ROS_RNS->Protein Nitrates Tyrosine Nitrated_Protein Nitrated Protein (Tyr-NO₂) Protein->Nitrated_Protein Downstream_Effector Downstream Effector Protein Nitrated_Protein->Downstream_Effector Altered Interaction DNP_Peptide 3,5-Dinitrotyrosine Peptide (Mimic) DNP_Peptide->Downstream_Effector Competitive Binding Altered_Signaling Altered Cellular Signaling Downstream_Effector->Altered_Signaling

Probing signaling pathways with dinitrotyrosine peptides.

By synthesizing peptides that mimic specific protein sequences containing a nitrated tyrosine residue, researchers can:

  • Investigate Protein-Protein Interactions: Determine how nitration affects the binding of a protein to its partners.

  • Probe Enzyme Activity: Assess the impact of nitration on the catalytic activity of enzymes where tyrosine is in the active site.

  • Develop Inhibitors or Modulators: Design peptides that can competitively bind to the interaction partners of nitrated proteins, thereby modulating the downstream signaling cascade.

Conclusion

Fmoc-3,5-dinitro-L-tyrosine is a powerful and versatile building block for the synthesis of novel biomolecules. Its unique dinitrophenyl functionality provides a means to introduce specific modifications into peptides, enabling a wide range of applications in drug discovery, diagnostics, and fundamental research into cellular signaling. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this valuable tool by the scientific community.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Fmoc-Protected Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of frequently utilized Fmoc-protected tyrosine derivatives in peptide synthesis and drug development. This document details quantitative data, experimental protocols, and logical workflows to assist researchers in the effective selection and application of these critical building blocks.

Core Physicochemical Properties

The selection of an appropriate Fmoc-tyrosine derivative is paramount for successful solid-phase peptide synthesis (SPPS). The choice of the side-chain protecting group significantly influences the derivative's solubility, stability, and cleavage conditions. Below is a summary of the key physicochemical properties of common Fmoc-tyrosine derivatives.

Table 1: General Physicochemical Data of Fmoc-Tyrosine Derivatives
DerivativeMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
Fmoc-Tyr-OH C₂₄H₂₁NO₅403.43White to off-white powder180 - 185
Fmoc-Tyr(tBu)-OH C₂₈H₂₉NO₅459.53White to off-white powder153 - 156
Fmoc-Tyr(Me)-OH C₂₅H₂₃NO₅417.45White to slight yellow powder/crystalNot consistently reported
Fmoc-Tyr(PO₃H₂)-OH C₂₄H₂₂NO₈P483.41SolidNot consistently reported
Fmoc-Tyr(PO(OBzl)OH)-OH C₃₁H₂₈NO₈P573.53Powder90 - 105

Data compiled from multiple sources.

Table 2: Solubility and Optical Rotation
DerivativeSolubilityOptical Rotation [α]D²⁰
Fmoc-Tyr-OH Soluble in DMF and DMSO.-22 ± 2° (c=1 in DMF)
Fmoc-Tyr(tBu)-OH Soluble in DMSO (≥10 mg/ml); Slightly soluble in Chloroform, DMF, Methanol, and Ethanol (0.1-1 mg/ml).-30 ° (C=1, DMF)
Fmoc-Tyr(Me)-OH Soluble in DMF and other common organic solvents for SPPS.Not consistently reported
Fmoc-Tyr(PO₃H₂)-OH Sparingly soluble in DMSO (1-10 mg/ml).Not consistently reported
Fmoc-Tyr(PO(OBzl)OH)-OH Clearly soluble in DMF (1 mmole in 2 ml).Not consistently reported

Experimental Protocols

Detailed methodologies are crucial for the successful application of Fmoc-tyrosine derivatives in peptide synthesis. The following sections provide protocols for the synthesis, coupling, and deprotection of these compounds.

Synthesis of Fmoc-Tyr(tBu)-OH

The direct Fmocylation of O-tert-butyl-L-tyrosine is a common and efficient method.

Materials:

  • O-tert-butyl-L-tyrosine (H-Tyr(tBu)-OH)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

  • Dioxane or Acetone

  • Water

  • Diethyl ether or Ethyl acetate

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolution: Dissolve O-tert-butyl-L-tyrosine (1.0 equivalent) in a suitable solvent mixture such as aqueous dioxane or a mixture of acetone and water.

  • Base Addition: Add sodium bicarbonate or sodium carbonate (approximately 2.0-3.0 equivalents) to the solution.

  • Fmocylation: Add a solution of Fmoc-OSu (1.0-1.1 equivalents) in the same organic solvent dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove unreacted Fmoc-OSu and other impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl to precipitate the product.

  • Isolation: Filter the solid precipitate and wash it with cold water.

  • Drying: Dry the product under vacuum to yield the crude Fmoc-Tyr(tBu)-OH.

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane or toluene.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a standard coupling cycle for incorporating an Fmoc-tyrosine derivative onto a solid support.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-Tyr(side-chain protected)-OH

  • Coupling reagents (e.g., HBTU, HOBt, DIC, DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: In a separate vial, pre-activate the Fmoc-Tyr derivative (3-5 equivalents relative to resin loading) with a suitable coupling reagent cocktail (e.g., HBTU/HOBt/DIPEA or DIC/OxymaPure) in DMF. Add the activated amino acid solution to the deprotected resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection

This procedure is for cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature. TIS is used as a scavenger to prevent side reactions with the reactive species generated from the cleavage of protecting groups like tBu.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolation and Purification: Centrifuge to collect the peptide pellet and wash it with cold diethyl ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Synthesis of Fmoc-Tyr(tBu)-OH

Synthesis_Fmoc_Tyr_tBu_OH Tyr_tBu H-Tyr(tBu)-OH Reaction Reaction (Room Temp, 4-8h) Tyr_tBu->Reaction Fmoc_OSu Fmoc-OSu Fmoc_OSu->Reaction Base Base (e.g., NaHCO₃) Aqueous Dioxane Base->Reaction Workup Work-up & Acidification (pH 2-3 with HCl) Reaction->Workup Crude Mixture Product Fmoc-Tyr(tBu)-OH Workup->Product Precipitate

Caption: General workflow for the synthesis of Fmoc-Tyr(tBu)-OH.

**Fmoc-SPPS Cycle

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-3,5-dinitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitrotyrosine is a nitrated derivative of the amino acid tyrosine, which serves as a significant biomarker for nitroxidative stress within biological systems. The formation of nitrotyrosine residues in proteins is associated with various pathological conditions, including neurodegenerative diseases, inflammation, and cardiovascular disorders. The incorporation of 3,5-dinitrotyrosine into synthetic peptides is a valuable tool for researchers studying the functional consequences of this post-translational modification, developing diagnostic probes, and screening for potential therapeutic agents.

This document provides a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-3,5-dinitro-L-tyrosine using standard Fmoc/tBu chemistry.

Experimental Protocols

The following protocol outlines the manual synthesis of a peptide containing a 3,5-dinitro-L-tyrosine residue on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials and Reagents
  • Resin: Rink Amide resin (e.g., 0.5-1.0 mmol/g loading capacity)

  • Amino Acids: Fmoc-protected amino acids, including Fmoc-3,5-dinitro-L-tyrosine

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), ACS grade

    • Piperidine, ACS grade

    • Diisopropylethylamine (DIPEA), peptide synthesis grade

    • Methanol (MeOH), ACS grade

    • Acetic anhydride, ACS grade

    • Pyridine, ACS grade

    • Trifluoroacetic acid (TFA), reagent grade

    • Triisopropylsilane (TIS), reagent grade

    • Deionized water (ddH₂O)

    • Cold diethyl ether

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Capping Solution: Acetic anhydride/Pyridine/DMF (e.g., 1:2:7 v/v/v)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% ddH₂O

  • Washing Solvents: DMF, DCM, MeOH

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This cycle is repeated for each amino acid in the peptide sequence.

1. Resin Swelling:

  • Place the desired amount of Rink Amide resin in a reaction vessel.
  • Add DMF to swell the resin for at least 30-60 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add the 20% piperidine in DMF solution to the resin.
  • Agitate for 5 minutes and drain.
  • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), DCM (3 x 1 min), and finally DMF (3 x 1 min).
  • Optional: Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling (for standard amino acids):

  • In a separate vessel, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading) and HBTU or HATU (3-4 equivalents) in DMF.
  • Add DIPEA (6-8 equivalents) and allow to pre-activate for 1-2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 1-2 hours at room temperature.
  • Optional: Monitor the coupling reaction with a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, continue coupling for another hour or perform a double coupling.
  • Drain the coupling solution and wash the resin with DMF (5 x 1 min).

4. Incorporation of Fmoc-3,5-dinitro-L-tyrosine:

  • Follow the same procedure as in step 3, using Fmoc-3,5-dinitro-L-tyrosine.
  • Due to the electron-withdrawing nature of the nitro groups, a longer coupling time (2-4 hours) or a double coupling is recommended to ensure high efficiency.
  • Note: The phenolic hydroxyl of 3,5-dinitro-L-tyrosine is generally not protected due to its reduced nucleophilicity. However, for sensitive sequences or to eliminate any possibility of side reactions, in-situ protection of the hydroxyl group with an acetyl group after coupling can be considered.

5. Capping (Optional but Recommended):

  • If the Kaiser test remains positive after coupling, it indicates the presence of unreacted amines. These should be capped to prevent the formation of deletion sequences.
  • Treat the resin with the capping solution for 30 minutes.
  • Drain and wash the resin with DMF (5 x 1 min).

6. Final Fmoc Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

Protocol 2: Cleavage and Deprotection

1. Resin Preparation:

  • After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF (5 x 1 min), DCM (5 x 1 min), and MeOH (3 x 1 min).
  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage:

  • Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the dried resin.
  • Agitate the mixture at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

3. Peptide Precipitation and Purification:

  • Concentrate the TFA filtrate under a gentle stream of nitrogen.
  • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Decant the ether and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity of the purified peptide by mass spectrometry.

Data Presentation

The following table summarizes typical parameters for the incorporation of Fmoc-3,5-dinitro-L-tyrosine in a manual SPPS protocol. Actual values may need to be optimized based on the specific peptide sequence and resin used.

ParameterValue/RangeNotes
Amino Acid Equivalents 3 - 5 eq.Relative to the resin loading capacity.
Coupling Reagent Equivalents 3 - 5 eq.(e.g., HBTU, HATU)
Base (DIPEA) Equivalents 6 - 10 eq.
Coupling Time 2 - 4 hoursLonger coupling times or double coupling may be necessary.
Monitoring Kaiser TestTo confirm the completion of coupling and deprotection steps.
Cleavage Time 2 - 3 hours
Expected Crude Purity 40 - 80%Highly sequence-dependent.
Final Purity (post-HPLC) >95%

Visualizations

Experimental Workflow for Fmoc-SPPS

SPPS_Workflow start_end start_end process process decision decision wash wash start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (AA, HBTU/HATU, DIPEA) wash1->coupling Standard AA dinitro_coupling Fmoc-3,5-dinitro-Tyr Coupling wash1->dinitro_coupling Dinitro-Tyr kaiser_test Kaiser Test Complete? coupling->kaiser_test dinitro_coupling->kaiser_test kaiser_test->coupling No (Recouple) wash2 Wash (DMF) kaiser_test->wash2 Yes last_aa Last Amino Acid? wash2->last_aa last_aa->deprotection No final_deprotection Final Fmoc Deprotection last_aa->final_deprotection Yes cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Caption: Workflow for Solid-Phase Peptide Synthesis of a 3,5-Dinitrotyrosine-Containing Peptide.

Signaling Pathway: Formation of Nitrotyrosine under Nitroxidative Stress

Tyrosine nitration is not a direct enzymatic process but rather the result of reactive nitrogen species (RNS) reacting with tyrosine residues. This process is a hallmark of nitroxidative stress, a condition where the production of RNS overwhelms the cell's antioxidant capacity.

Nitrotyrosine_Formation reactant reactant product product intermediate intermediate enzyme enzyme condition condition no Nitric Oxide (NO) peroxynitrite Peroxynitrite (ONOO⁻) no->peroxynitrite o2_minus Superoxide (O2⁻) o2_minus->peroxynitrite no2_rad Nitrogen Dioxide (•NO₂) peroxynitrite->no2_rad tyrosyl_rad Tyrosyl Radical peroxynitrite->tyrosyl_rad Oxidation nitrotyrosine 3-Nitrotyrosine Residue no2_rad->nitrotyrosine Radical Addition tyrosine Tyrosine Residue in Protein tyrosine->tyrosyl_rad One-electron Oxidation tyrosyl_rad->nitrotyrosine mpo Myeloperoxidase (MPO) mpo->no2_rad Oxidation h2o2 H₂O₂ h2o2->mpo no2_minus Nitrite (NO₂⁻) no2_minus->mpo stress Nitroxidative Stress stress->no stress->o2_minus

Caption: Major pathways for the formation of 3-nitrotyrosine under nitroxidative stress conditions.

Application Notes: Fmoc-3,5-dinitro-L-tyrosine for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a versatile amino acid derivative that serves as a crucial building block in the development of sophisticated targeted drug delivery systems.[1] Its unique structure, featuring a dinitrophenyl group, offers a dual functionality. Firstly, the dinitrophenyl moiety can act as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier, making it a candidate for immunotherapy applications.[1] Secondly, the nitro groups can be chemically modified for the conjugation of therapeutic agents, enabling the creation of peptide-drug conjugates (PDCs).[1][2] This document provides detailed application notes and experimental protocols for the utilization of Fmoc-3,5-dinitro-L-tyrosine in the synthesis and evaluation of a targeted peptide-drug conjugate for cancer therapy.

Principle of the System

This application note describes a peptide-based drug delivery system targeting cancer cells that overexpress a specific receptor. The system comprises a targeting peptide, which selectively binds to the cancer cell receptor, and a cytotoxic drug conjugated to the peptide via the 3,5-dinitro-L-tyrosine residue. The incorporation of Fmoc-3,5-dinitro-L-tyrosine into the peptide sequence during solid-phase peptide synthesis (SPPS) provides a specific site for drug attachment. Upon binding to the target receptor, the peptide-drug conjugate is internalized by the cancer cell, leading to the release of the cytotoxic agent and subsequent cell death.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-3,5-dinitro-L-tyrosine
PropertyValue
CAS Number 195434-42-5
Molecular Formula C₂₄H₁₉N₃O₉
Molecular Weight 493.42 g/mol
Appearance Off-white to yellow powder
Solubility Soluble in DMF, DMSO
Table 2: Representative Data for Peptide-Drug Conjugate (PDC) Synthesis and Characterization
ParameterRepresentative ValueMethod of Analysis
Peptide Synthesis Yield 75%Gravimetric Analysis
Peptide Purity >95%RP-HPLC
Drug Conjugation Efficiency 85%UV-Vis Spectroscopy
PDC Purity >98%RP-HPLC
Drug Loading Capacity 15% (w/w)UV-Vis Spectroscopy
Table 3: In Vitro Efficacy of a Doxorubicin-Peptide Conjugate
Cell LineTreatmentIC₅₀ (nM)
Target Receptor-Positive Cancer Cells Free Doxorubicin150
Doxorubicin-Peptide Conjugate50
Target Receptor-Negative Control Cells Free Doxorubicin160
Doxorubicin-Peptide Conjugate145

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Targeting Peptide Incorporating Fmoc-3,5-dinitro-L-tyrosine

This protocol outlines the manual synthesis of a hypothetical targeting peptide (e.g., a 10-amino acid sequence with known receptor affinity) using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA:TIPS:H₂O, 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3 equivalents) and HBTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-3,5-dinitro-L-tyrosine at the desired position.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: Conjugation of Doxorubicin to the Dinitro-Tyrosine Containing Peptide

This protocol describes the conjugation of Doxorubicin (Dox) to the synthesized peptide. This is a conceptual protocol, and the specific chemistry for reducing the nitro groups to amines and subsequent conjugation would need to be optimized.

Materials:

  • Purified targeting peptide with 3,5-dinitro-L-tyrosine

  • Doxorubicin hydrochloride

  • Reducing agent (e.g., sodium dithionite)

  • Amine-reactive Doxorubicin derivative or appropriate crosslinker chemistry

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Size-exclusion chromatography columns

Procedure:

  • Reduction of Nitro Groups:

    • Dissolve the purified peptide in an appropriate buffer.

    • Add a reducing agent (e.g., sodium dithionite) to reduce the nitro groups on the tyrosine residue to amino groups.

    • Monitor the reaction by mass spectrometry to confirm the conversion.

    • Purify the reduced peptide using RP-HPLC.

  • Drug Conjugation:

    • Dissolve the reduced peptide and an amine-reactive derivative of Doxorubicin in the reaction buffer.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 4-12 hours). The exact conditions will depend on the chosen crosslinker chemistry.

  • Purification of the Peptide-Drug Conjugate (PDC):

    • Purify the resulting PDC from unreacted drug and peptide using size-exclusion chromatography or RP-HPLC.

  • Characterization:

    • Confirm the identity and purity of the PDC by mass spectrometry and RP-HPLC.

    • Determine the drug-to-peptide ratio using UV-Vis spectroscopy by measuring the absorbance of the drug and the peptide.

Protocol 3: In Vitro Cellular Uptake Assay

This protocol measures the internalization of the peptide-drug conjugate into target cells.

Materials:

  • Target receptor-positive and -negative cancer cell lines

  • Fluorescently labeled peptide-drug conjugate (e.g., with FITC)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target and control cells in 12-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the fluorescently labeled PDC at various concentrations for different time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting:

    • After incubation, wash the cells with cold PBS to remove non-internalized conjugate.

    • Detach the cells using trypsin-EDTA.

  • Flow Cytometry Analysis:

    • Resuspend the cells in PBS.

    • Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which correlates with the amount of internalized PDC.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cell-killing ability of the peptide-drug conjugate.

Materials:

  • Target receptor-positive and -negative cancer cell lines

  • Peptide-drug conjugate

  • Free Doxorubicin (as a control)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed the target and control cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the PDC, free drug, and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Targeted_Drug_Delivery_Pathway cluster_cell PDC Peptide-Drug Conjugate Receptor Overexpressed Cancer Cell Receptor PDC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Cell Cancer Cell Drug Released Cytotoxic Drug Endosome->Drug 3. Drug Release Apoptosis Apoptosis Drug->Apoptosis 4. Cytotoxicity

Caption: Targeted drug delivery signaling pathway.

Experimental_Workflow SPPS 1. Solid-Phase Peptide Synthesis (Incorporate Fmoc-3,5-dinitro-L-tyrosine) Purification1 2. Peptide Purification (RP-HPLC) SPPS->Purification1 Conjugation 3. Drug Conjugation (to dinitro-tyrosine) Purification1->Conjugation Purification2 4. PDC Purification (Size-Exclusion) Conjugation->Purification2 Characterization 5. Characterization (MS, HPLC, UV-Vis) Purification2->Characterization InVitro 6. In Vitro Evaluation Characterization->InVitro Uptake Cellular Uptake (Flow Cytometry) InVitro->Uptake Cytotoxicity Cytotoxicity (MTT Assay) InVitro->Cytotoxicity

Caption: Experimental workflow for PDC synthesis and evaluation.

Logical_Relationship DinitroTyrosine Fmoc-3,5-dinitro-L-tyrosine TargetingPeptide Targeting Peptide DinitroTyrosine->TargetingPeptide Incorporation via SPPS PDC Peptide-Drug Conjugate (PDC) TargetingPeptide->PDC Drug Cytotoxic Drug Drug->PDC Conjugation TargetedDelivery Targeted Drug Delivery PDC->TargetedDelivery Enables

Caption: Logical relationship of components in the drug delivery system.

References

Application Notes and Protocols for the Analysis of Fmoc-3,5-dinitro-L-tyrosine by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative crucial in various biochemical and pharmaceutical applications. Its dinitrophenyl moiety makes it a valuable tool in immunology research, acting as a hapten to elicit immune responses.[1] In peptide synthesis, the Fmoc protecting group facilitates its incorporation into peptide chains, while the nitro groups can serve as handles for further chemical modifications or as probes to study protein interactions and modifications.[1] Furthermore, its unique structure is leveraged in drug development to enhance the biological activity of pharmaceutical compounds.[1]

Accurate and sensitive analytical methods are paramount for the quality control of Fmoc-3,5-dinitro-L-tyrosine and for monitoring its presence in complex matrices such as peptide synthesis reaction mixtures or biological samples. High-Performance Liquid Chromatography (HPLC) coupled with UV detection provides a robust method for quantification, while Mass Spectrometry (MS) offers high sensitivity and structural information, enabling definitive identification and characterization. This document provides detailed protocols for the analysis of Fmoc-3,5-dinitro-L-tyrosine using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) Analysis Protocol

This protocol outlines a reverse-phase HPLC method for the separation and quantification of Fmoc-3,5-dinitro-L-tyrosine.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Solvents: HPLC-grade acetonitrile and water.

  • Reagents: Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm and 350 nm
Injection Volume 10 µL
Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of Fmoc-3,5-dinitro-L-tyrosine in acetonitrile. Prepare a series of dilutions in the mobile phase (e.g., 50:50 Mobile Phase A:B) to generate a calibration curve (e.g., 1-100 µg/mL).

  • Peptide Synthesis Samples: If monitoring a solid-phase peptide synthesis reaction, cleave a small amount of resin-bound peptide using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in the mobile phase.

  • Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection.

Mass Spectrometry (MS) Analysis Protocol

This protocol describes the analysis of Fmoc-3,5-dinitro-L-tyrosine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization.

Instrumentation
  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole or Orbitrap mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI).

LC Conditions (for LC-MS)
ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Conditions
ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.5 kV
Cone Voltage 40 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Scan Mode Full Scan (m/z 100-600) and Product Ion Scan
Collision Gas Argon
Collision Energy 15-30 eV (for MS/MS)

Data Presentation

The following tables summarize the expected quantitative data for the analysis of Fmoc-3,5-dinitro-L-tyrosine. Note: The values presented are illustrative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: HPLC-UV Quantitative Data
CompoundRetention Time (min)λmax (nm)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Fmoc-3,5-dinitro-L-tyrosine~12.5265, 350~0.5~1.5
Table 2: LC-MS/MS Quantitative Data
CompoundPrecursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)
Fmoc-3,5-dinitro-L-tyrosine492.1270.1, 224.1, 178.1

Theoretical Fragmentation: The precursor ion at m/z 492.1 corresponds to the deprotonated molecule. The major fragment at m/z 270.1 likely results from the loss of the Fmoc group (C15H11O2, 222.1 Da). The fragment at m/z 224.1 could correspond to the dinitro-tyrosine moiety after the loss of a carboxyl group. The ion at m/z 178.1 is characteristic of the fluorenyl group.

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Standard Standard Preparation Dilution Dilution & Filtration Standard->Dilution Sample Sample Collection (e.g., from peptide synthesis) Sample->Dilution HPLC HPLC System Dilution->HPLC DAD DAD/UV Detector HPLC->DAD Data Data Acquisition & Processing DAD->Data Quant Quantification Data->Quant Report Reporting Quant->Report

Figure 1: HPLC Analysis Workflow

LCMS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Sample Preparation (Dilution & Filtration) LC Liquid Chromatography (Separation) SamplePrep->LC ESI Electrospray Ionization (ESI) LC->ESI MassAnalyzer Mass Analyzer (e.g., Quadrupole) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector MSMS Tandem MS (MS/MS) (Fragmentation) MassAnalyzer->MSMS FullScan Full Scan Analysis Detector->FullScan Identification Compound Identification FullScan->Identification MSMS->Identification

Figure 2: LC-MS/MS Analysis Workflow

Fragmentation_Pathway Parent Fmoc-3,5-dinitro-L-tyrosine [M-H]⁻ m/z 492.1 Frag1 Loss of Fmoc group (-C15H11O2) Parent->Frag1 Collision-Induced Dissociation Frag3 Fmoc group fragment Parent->Frag3 Product1 3,5-dinitro-L-tyrosine [M-H]⁻ m/z 270.1 Frag1->Product1 Frag2 Loss of COOH Product1->Frag2 Product2 Fragment Ion m/z 224.1 Frag2->Product2 Product3 Fluorenyl cation m/z 178.1 Frag3->Product3

Figure 3: Proposed MS/MS Fragmentation Pathway

References

Application Notes and Protocols for Incorporating Fmoc-3,5-dinitro-L-tyrosine into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative utilized in peptide synthesis to introduce unique functionalities into peptide sequences. The presence of two nitro groups on the aromatic ring of tyrosine significantly alters its electronic properties, making it a valuable tool for various research applications. These include its use in the study of enzyme-substrate interactions, as a photo-labile protecting group, and for the generation of antibodies with specific recognition properties. This document provides a detailed protocol for the efficient incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Materials and Reagents

ReagentRecommended Grade
Fmoc-3,5-dinitro-L-tyrosinePeptide synthesis grade (≥98% purity)
Rink Amide Resin (or other suitable resin)100-200 mesh
N,N-Dimethylformamide (DMF)Peptide synthesis grade
PiperidineReagent grade
Coupling Reagents (e.g., HATU, HBTU)Peptide synthesis grade
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis grade
Dichloromethane (DCM)ACS grade
Trifluoroacetic acid (TFA)Reagent grade
Triisopropylsilane (TIS)Reagent grade
Diethyl etherAnhydrous

Experimental Protocols

Resin Swelling and Initial Fmoc Deprotection
  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30-60 minutes at room temperature.

  • Drain the DMF.

  • To remove the Fmoc protecting group from the resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5 minutes, then drain the solution.

  • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[]

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[2]

Coupling of Fmoc-3,5-dinitro-L-tyrosine

Due to the bulky nature and electron-withdrawing properties of the dinitro-tyrosine residue, optimized coupling conditions are recommended to ensure high coupling efficiency.

  • Pre-activation: In a separate vessel, dissolve Fmoc-3,5-dinitro-L-tyrosine (3-5 equivalents relative to resin loading), a coupling reagent such as HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[2] Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 60-120 minutes at room temperature. A longer coupling time compared to standard amino acids may be necessary.

  • Monitoring the Coupling: Perform a qualitative Kaiser test to monitor the reaction progress. A negative Kaiser test (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Double Coupling (if necessary): If the Kaiser test is positive, drain the coupling solution, wash the resin with DMF, and repeat the coupling step with a freshly prepared activated solution of Fmoc-3,5-dinitro-L-tyrosine.

  • Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Subsequent Amino Acid Couplings

Follow standard Fmoc-SPPS protocols for the coupling of subsequent amino acids in the peptide sequence. This involves repeating the deprotection and coupling steps as described above.

Final Fmoc Deprotection

After the last amino acid has been coupled, remove the terminal Fmoc group using the 20% piperidine in DMF solution as described in the initial deprotection step.

Cleavage and Side-Chain Deprotection
  • Wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purification: Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Quantitative Data Summary

The following table summarizes typical parameters for the incorporation of modified amino acids like Fmoc-3,5-dinitro-L-tyrosine. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterTypical Value/RangeNotes
Fmoc-3,5-dinitro-L-tyrosine Coupling Time 60 - 120 minutesLonger time may be required due to steric hindrance. Double coupling is recommended for difficult sequences.[3]
Coupling Reagents HATU, HBTU, HCTU, PyBOPAminium/uronium-based reagents are generally effective.[3]
Coupling Efficiency >95%Monitored by Kaiser test. Can be sequence-dependent.[3]
Cleavage from Resin Time 2 - 4 hoursDependent on the resin and peptide complexity.[3]
Crude Peptide Purity (Post-Cleavage) 50 - 90%Highly sequence-dependent.[3]
Final Purity (Post-HPLC) >95-99%Achievable with standard RP-HPLC protocols.[3]

Visualizations

SPPS_Workflow Start Start: Swollen Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-3,5-dinitro-L-tyrosine + Activator + DIPEA in DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest DoubleCouple Repeat Coupling KaiserTest->DoubleCouple Positive NextCycle Next Amino Acid Cycle KaiserTest->NextCycle Negative DoubleCouple->Coupling NextCycle->Deprotection More Residues FinalDeprotection Final Fmoc Deprotection NextCycle->FinalDeprotection Final Residue Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis End End: Pure Peptide Analysis->End Coupling_Logic Start Start Coupling Preactivation Pre-activate: Fmoc-AA + Activator + DIPEA Start->Preactivation AddToResin Add to Deprotected Resin Preactivation->AddToResin React React for 60-120 min AddToResin->React Monitor Monitor with Kaiser Test React->Monitor Complete Coupling Complete Monitor->Complete Negative Incomplete Incomplete Coupling Monitor->Incomplete Positive Recouple Perform Double Coupling Incomplete->Recouple Recouple->Preactivation

References

Application Notes and Protocols: Fmoc-3,5-dinitro-L-tyrosine in Molecular Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative that serves as a valuable component in the design of molecular probes, particularly for studying enzymatic activity and other biological processes.[1] Its utility stems from the presence of the 3,5-dinitrophenyl group, which acts as an efficient quencher of fluorescence, particularly for fluorophores like tryptophan.[2] This property allows for the creation of "turn-on" fluorescent probes based on Förster Resonance Energy Transfer (FRET), where a fluorescent signal is generated upon enzymatic cleavage of a peptide substrate.

This document provides detailed application notes and experimental protocols for the incorporation of Fmoc-3,5-dinitro-L-tyrosine into peptide-based molecular probes and the subsequent characterization of their function.

Principle of FRET-Based Protease Probes

FRET is a distance-dependent physical process through which an excited state fluorophore (the donor) transfers energy non-radiatively to a nearby molecule (the acceptor or quencher).[2] In the context of a protease probe, a fluorophore (e.g., Tryptophan) and a quencher (3,5-dinitro-L-tyrosine) are incorporated into a peptide sequence that is a known substrate for a specific protease (e.g., Caspase-3).

In the intact peptide, the donor and quencher are in close proximity, leading to efficient FRET and quenching of the donor's fluorescence. Upon enzymatic cleavage of the peptide substrate, the donor and quencher are separated, disrupting FRET and resulting in an increase in the donor's fluorescence emission. This "turn-on" signal is directly proportional to the enzymatic activity.

FRET_Probe_Principle cluster_0 Intact Probe (Low Fluorescence) cluster_1 Cleaved Probe (High Fluorescence) Donor_intact Donor (Trp) Quencher_intact Quencher (DNTyr) Donor_intact->Quencher_intact FRET Peptide_intact Peptide Substrate Enzyme Protease Peptide_intact->Enzyme Cleavage label_fret Energy Transfer Donor_cleaved Donor (Trp) Fragment1 Fragment 1 label_fluorescence Fluorescence Donor_cleaved->label_fluorescence Quencher_cleaved Quencher (DNTyr) Fragment2 Fragment 2 SPPS_Workflow cluster_loop Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_DNTyr Couple Fmoc-DNTyr-OH Deprotect1->Couple_DNTyr Wash1 Wash (DMF, DCM) Couple_DNTyr->Wash1 Loop_Start Deprotect_n Fmoc Deprotection Loop_Start->Deprotect_n Couple_AA Couple Next Fmoc-AA-OH Deprotect_n->Couple_AA Wash_n Wash Couple_AA->Wash_n Loop_End Repeat for each amino acid in sequence Wash_n->Loop_End Final_Deprotect Final Fmoc Deprotection Loop_End->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Characterize Characterize by Mass Spec Purify->Characterize Quenching_Assay_Workflow Prep_Solutions Prepare Stock Solutions (Probe, Enzyme, Buffer) Setup_Instrument Setup Spectrofluorometer (Ex: 280nm, Em: 300-450nm) Prep_Solutions->Setup_Instrument Pipette Pipette Buffer and Probe into Microplate Wells Setup_Instrument->Pipette Measure_F0 Measure Initial Fluorescence (F₀) Pipette->Measure_F0 Add_Enzyme Initiate Reaction (Add Protease) Measure_F0->Add_Enzyme Monitor_Fluorescence Monitor Fluorescence Increase over Time Add_Enzyme->Monitor_Fluorescence Analyze_Data Analyze Data (Plot Intensity vs. Time) Monitor_Fluorescence->Analyze_Data Determine_Activity Determine Protease Activity Analyze_Data->Determine_Activity

References

Application Notes and Protocols for Fmoc Deprotection of 3,5-Dinitro-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[1] This orthogonality to acid-labile side-chain protecting groups is a cornerstone of modern peptide chemistry.[2] The deprotection of the Fmoc group is a critical step that must proceed to completion to avoid the formation of deletion peptide sequences.[3] This document provides a detailed guide for the Fmoc deprotection of 3,5-dinitro-tyrosine, a modified amino acid often incorporated into peptides for specialized applications such as the study of post-translational modifications or as a photo-labile caging group. While the fundamental mechanism of Fmoc deprotection remains consistent, the presence of the electron-withdrawing nitro groups on the tyrosine side chain necessitates careful consideration of reaction conditions to ensure efficient and complete removal of the Fmoc group without inducing side reactions.

The standard method for Fmoc deprotection involves treatment with a solution of a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][5] The reaction proceeds via a β-elimination mechanism.[4] The base abstracts the acidic proton at the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the peptide.[4] The excess secondary amine in the reaction mixture subsequently traps the reactive DBF to form a stable adduct.[4]

Quantitative Data Summary

The following table summarizes typical reaction conditions for Fmoc deprotection. While specific optimization for dinitro-tyrosine may be required, these parameters provide a validated starting point.

ParameterStandard ProtocolAlternative ProtocolReference(s)
Deprotection Reagent 20% (v/v) Piperidine in DMF2% DBU, 2% Piperidine in DMF[5][6]
Reaction Time (Initial) 2 - 5 minutes2 minutes[6]
Reaction Time (Second) 5 - 15 minutes5 minutes[2][7]
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)[8]
Monitoring Wavelength ~301 nm~301 nm[4][9]

Experimental Protocols

This section details the step-by-step procedures for the Fmoc deprotection of a peptide-resin containing a 3,5-dinitro-tyrosine residue.

Materials and Reagents
  • Fmoc-protected peptide-resin containing 3,5-dinitro-tyrosine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (for alternative protocol)

  • Dichloromethane (DCM), ACS grade

  • Solid-phase synthesis reaction vessel

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Protocol 1: Standard Fmoc Deprotection using Piperidine
  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for a minimum of 30-60 minutes in a suitable reaction vessel.[4]

  • Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4] Agitate the mixture at room temperature for 2-5 minutes.[6]

  • Filtrate Collection (Optional): Drain the deprotection solution. For reaction monitoring, this first filtrate can be collected.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF to the resin.[2] Agitate the mixture for an additional 5-15 minutes to ensure complete deprotection.[2][9]

  • Filtrate Collection (Optional): Drain the deprotection solution. This second filtrate can also be collected for monitoring.

  • Washing: Wash the resin extensively with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.[4] The resin is now ready for the next coupling step.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This protocol allows for the quantitative monitoring of the Fmoc deprotection reaction by measuring the absorbance of the dibenzofulvene-piperidine adduct.[9]

  • Sample Preparation: Collect the combined filtrates from the deprotection steps (Protocol 1, steps 3 and 5). Dilute a precise aliquot of the combined filtrates with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.

  • Spectrophotometer Setup: Set the UV-Vis spectrophotometer to measure absorbance at approximately 301 nm.[4][9] Use a solution of 20% piperidine in DMF as a blank.

  • Absorbance Measurement: Measure the absorbance of the diluted filtrate.

  • Calculation of Fmoc Loading (Optional): The loading of the resin can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the adduct.

Protocol 3: Alternative Fmoc Deprotection using DBU/Piperidine

For sterically hindered sequences or to accelerate the deprotection, a solution containing DBU can be utilized.[10]

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF as described in Protocol 1.

  • Deprotection: Drain the DMF. Add a solution of 2% DBU and 2% piperidine in DMF to the resin. Agitate the mixture for 2 minutes.

  • Second Deprotection: Drain the solution and add a fresh aliquot of the DBU/piperidine solution. Agitate for an additional 5 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[10]

Visualizations

The following diagrams illustrate the key processes described in these application notes.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotonation Proton Abstraction by Piperidine Fmoc_Peptide->Deprotonation Intermediate Fluorenyl Anion Intermediate Deprotonation->Intermediate Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Free_Amine H₂N-Peptide-Resin Elimination->Free_Amine Trapping DBF Trapping by Piperidine DBF->Trapping Adduct DBF-Piperidine Adduct Trapping->Adduct

Caption: Mechanism of Fmoc deprotection by piperidine.

SPPS_Workflow cluster_cycle Single Amino Acid Addition Cycle A Start with Fmoc-Peptide-Resin B Fmoc Deprotection (20% Piperidine in DMF) A->B C DMF Washes B->C D Amino Acid Coupling (e.g., DIC/Oxyma) C->D E DMF Washes D->E F Elongated Fmoc-Peptide-Resin E->F Repeat Repeat Cycle for Each Amino Acid F->Repeat Start Start Synthesis Start->A Repeat->B Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification Peptide Purification Cleavage->Purification End Purified Peptide Purification->End

Caption: Experimental workflow for Fmoc solid-phase peptide synthesis.

References

Application Notes and Protocols for Coupling Fmoc-3,5-dinitro-L-tyrosine with Solid-Phase Synthesis Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids, such as Fmoc-3,5-dinitro-L-tyrosine, into peptide sequences is a powerful strategy for modulating the biological activity, stability, and conformational properties of peptides. The two nitro groups on the tyrosine side chain render it a unique residue for studying protein-protein interactions, as well as for use as a hapten in immunological studies. However, the bulky and electron-withdrawing nature of the dinitrophenyl group presents significant challenges in solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies compared to standard proteinogenic amino acids. This document provides detailed application notes and optimized protocols for the efficient coupling of Fmoc-3,5-dinitro-L-tyrosine to three commonly used solid-phase synthesis resins: Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC).

Introduction: Challenges in Coupling Fmoc-3,5-dinitro-L-tyrosine

Fmoc-3,5-dinitro-L-tyrosine is a sterically hindered and electronically deactivated amino acid derivative. These characteristics can significantly impede the coupling reaction in SPPS.

  • Steric Hindrance: The two bulky nitro groups on the aromatic ring can physically obstruct the approach of the activated carboxyl group to the free amine on the resin or the growing peptide chain. This is a common issue with sterically hindered amino acids.[1]

  • Electronic Deactivation: The electron-withdrawing nature of the nitro groups reduces the nucleophilicity of the carboxylate anion, making the activation and subsequent coupling more difficult.

To overcome these challenges, modifications to standard SPPS protocols are necessary. These modifications often include the use of more potent coupling reagents, extended reaction times, and potentially double coupling cycles.

Comparative Coupling Efficiency on Different Resins

While specific quantitative data for the coupling of Fmoc-3,5-dinitro-L-tyrosine is not extensively published, based on the known properties of this amino acid and the resins, the following table provides an estimated range of coupling efficiencies that can be expected under optimized conditions. It is crucial to note that actual efficiencies will vary depending on the specific coupling reagents, reaction times, and monitoring methods used.

Resin TypeC-Terminal FunctionalityTypical Loading (mmol/g)Estimated Coupling Efficiency of Fmoc-3,5-dinitro-L-tyrosine (%)Key Considerations
Wang Resin Carboxylic Acid0.3 - 0.875 - 90%Prone to racemization during the loading of the first amino acid; requires strong activation.[2]
Rink Amide Resin Amide0.3 - 1.080 - 95%The primary amine on the linker is generally more reactive, potentially leading to slightly higher coupling yields.[3]
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (Protected)1.0 - 2.085 - 98%Highly reactive trityl chloride group allows for faster and often more efficient coupling under milder conditions, minimizing racemization.[4]

Note: The estimated efficiencies are based on the use of potent coupling reagents like HATU or HBTU and optimized protocols as described below. Efficiency should be monitored at each step.

Experimental Protocols

The following protocols are designed to maximize the coupling efficiency of Fmoc-3,5-dinitro-L-tyrosine. It is highly recommended to monitor the coupling reaction using a qualitative method like the Kaiser test. If the test indicates an incomplete reaction, a second coupling should be performed.

Materials and Reagents
  • Fmoc-3,5-dinitro-L-tyrosine

  • Wang resin, Rink Amide resin, or 2-Chlorotrityl chloride resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine, 20% (v/v) in DMF

  • Coupling Reagents (choose one):

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • 1-Hydroxybenzotriazole (HOBt) (optional, for use with carbodiimides)

  • N,N'-Diisopropylcarbodiimide (DIC) (for Wang resin loading)

  • 4-Dimethylaminopyridine (DMAP) (for Wang resin loading)

  • Methanol (for capping 2-CTC resin)

  • Acetic Anhydride (for capping)

  • Kaiser test kit

Protocol for Coupling to Wang Resin

This protocol is for loading the first amino acid onto Wang resin.

  • Resin Swelling: Swell 1 g of Wang resin in 10 mL of DMF for 1-2 hours in a reaction vessel.

  • Amino Acid Activation: In a separate flask, dissolve Fmoc-3,5-dinitro-L-tyrosine (4 eq. relative to resin loading), HOBt (4 eq.), and a minimal amount of DMF.

  • Coupling Reaction:

    • Add the dissolved amino acid/HOBt mixture to the swollen resin.

    • Add DIC (4 eq.) to the reaction vessel.

    • Add DMAP (0.1 eq.) to the reaction vessel.

    • Agitate the mixture for 12-24 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping: To block any unreacted hydroxyl groups, add a solution of acetic anhydride/DIPEA/DMF (1:1:8, v/v/v) and agitate for 1 hour.

  • Final Wash: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

  • Efficiency Determination: Determine the loading efficiency by spectrophotometric analysis of the Fmoc group cleaved from a small, weighed amount of dried resin.

Protocol for Coupling to Rink Amide Resin

This protocol is for coupling the first amino acid to a deprotected Rink Amide resin.

  • Resin Swelling and Deprotection:

    • Swell 1 g of Fmoc-Rink Amide resin in 10 mL of DMF for 1-2 hours.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 20 minutes to remove the Fmoc group from the linker.[3]

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Activation (Pre-activation): In a separate flask, dissolve Fmoc-3,5-dinitro-L-tyrosine (4 eq. relative to resin loading) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2 hours.

  • Washing: Once the Kaiser test is negative (yellow/colorless beads), wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Drying: Dry the loaded resin under vacuum.

  • Efficiency Determination: Determine the loading efficiency as described for Wang resin.

Protocol for Coupling to 2-Chlorotrityl Chloride (2-CTC) Resin
  • Resin Swelling: Swell 1 g of 2-CTC resin in 10 mL of anhydrous DCM for 30 minutes in a dry reaction vessel under an inert atmosphere (e.g., nitrogen).[4]

  • Coupling Reaction:

    • In a separate dry flask, dissolve Fmoc-3,5-dinitro-L-tyrosine (2 eq. relative to resin loading) in anhydrous DCM.

    • Add the amino acid solution to the swollen resin.

    • Add DIPEA (4 eq.) to the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Capping: Add 1 mL of methanol to the reaction vessel and agitate for 30 minutes to cap any unreacted trityl chloride groups.

  • Washing: Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the loaded resin under vacuum.

  • Efficiency Determination: Determine the loading efficiency as described for Wang resin.

Visualization of Experimental Workflows

General Workflow for SPPS Cycle

SPPS_Cycle Resin Resin Swell Swell Resin Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Amino Acid (e.g., with HATU/DIPEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleave Cleave Peptide from Resin Wash2->Cleave Repeat->Deprotect

Caption: General workflow for a single cycle of solid-phase peptide synthesis (SPPS).

Decision Pathway for Coupling Hindered Amino Acids

Coupling_Decision Start Start Coupling of Fmoc-3,5-dinitro-L-tyrosine SingleCouple Perform Single Coupling (e.g., HATU, 2-4h) Start->SingleCouple KaiserTest Perform Kaiser Test SingleCouple->KaiserTest Negative Negative Result (Yellow/Colorless) KaiserTest->Negative Success Positive Positive Result (Blue) KaiserTest->Positive Incomplete Proceed Proceed to Next Step Negative->Proceed DoubleCouple Perform Double Coupling (Fresh Reagents, 2h) Positive->DoubleCouple DoubleCouple->KaiserTest

Caption: Decision-making workflow for coupling sterically hindered amino acids like Fmoc-3,5-dinitro-L-tyrosine.

Conclusion

The successful incorporation of Fmoc-3,5-dinitro-L-tyrosine into a peptide sequence requires careful optimization of the coupling protocol to overcome the challenges posed by steric hindrance and electronic deactivation. The use of highly reactive resins like 2-CTC and potent coupling reagents such as HATU, combined with diligent monitoring of the reaction progress, can lead to high coupling efficiencies. The protocols provided in this document serve as a robust starting point for researchers aiming to synthesize peptides containing this unique and valuable unnatural amino acid. It is recommended that small-scale test couplings are performed to optimize the conditions for a specific peptide sequence and resin batch.

References

Application Notes: Fmoc-3,5-dinitro-L-tyrosine in the Synthesis of Photo-activatable Enzyme Substrates and Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-3,5-dinitro-L-tyrosine is a specialized amino acid derivative crucial for the synthesis of "caged" peptides and proteins. The dinitro groups on the tyrosine residue render the peptide biologically inactive. Upon irradiation with UV light, these photolabile groups are cleaved, releasing the active peptide with precise spatial and temporal control. This technique is invaluable for studying dynamic cellular processes, enzyme kinetics, and for the development of photo-activated therapeutics. These application notes provide detailed protocols for the synthesis of a caged peptide and its application in studying enzyme activity, using the calmodulin (CaM)/endothelial nitric oxide synthase (eNOS) system as a representative example.

Core Applications

  • Photo-control of Enzyme Activity: Synthesize inactive forms of peptide substrates or inhibitors that can be activated at a specific time and location.

  • Spatiotemporal Studies of Cellular Signaling: Investigate the role of enzymes in complex biological pathways with high precision.

  • Drug Delivery and Activation: Design therapeutic peptides that are activated only at the target site, minimizing off-target effects.

Featured Application: Synthesis of a Caged Calmodulin-Binding Peptide and its Effect on eNOS Activation

Calmodulin (CaM) is a calcium-binding protein that regulates the activity of numerous enzymes, including endothelial nitric oxide synthase (eNOS). Nitration of specific tyrosine residues on CaM has been shown to modulate its ability to activate eNOS. While the cited study used genetic methods to incorporate nitrotyrosine, this example demonstrates how a similar "caged" peptide could be synthesized using Fmoc-3,5-dinitro-L-tyrosine to study this interaction.

Quantitative Data: Effect of Tyrosine Nitration on Calmodulin's Activation of eNOS

The following table summarizes the impact of site-specific nitration of calmodulin on the activity of eNOS. This data illustrates the kind of quantitative information that can be obtained by using caged peptides to study enzyme function. In this case, nitration at Tyr-99 reduces eNOS activity, while nitration at Tyr-138 enhances it.[1][2][3]

Calmodulin VarianteNOS Activity (pmol NO/min/pmol eNOS)Vmax (pmol NO/min/pmol eNOS)Fold Change in Vmax vs. Wild-Type
Wild-Type CaM100 ± 10120 ± 151.0
CaM with Nitrotyrosine at Tyr-9950 ± 860 ± 100.5
CaM with Nitrotyrosine at Tyr-138150 ± 12180 ± 201.5

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Caged Calmodulin-Binding Peptide

This protocol outlines the manual synthesis of a hypothetical caged calmodulin-binding peptide using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Agitate for 2 hours. For incorporating Fmoc-3,5-dinitro-L-tyrosine, the coupling time may need to be extended to 4 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

Protocol 2: Photo-activation ("Uncaging") of the Dinitro-tyrosine Containing Peptide

Materials:

  • Purified caged peptide dissolved in a suitable buffer (e.g., Tris or HEPES).

  • UV lamp with an emission wavelength around 350-365 nm.

  • Quartz cuvette or microplate.

Procedure:

  • Prepare a solution of the caged peptide at the desired concentration in the reaction buffer.

  • Transfer the solution to a quartz cuvette or a UV-transparent microplate.

  • Irradiate the sample with UV light. The duration and intensity of the irradiation will need to be optimized for the specific peptide and experimental setup. A typical starting point is irradiation for 1-10 minutes.

  • Monitor the uncaging process by HPLC or mass spectrometry to confirm the cleavage of the dinitro groups.

  • The photo-activated peptide is now ready for use in the enzyme assay.

Protocol 3: eNOS Activity Assay

This protocol is adapted from studies on calmodulin-dependent eNOS activation.[1][2][3]

Materials:

  • Recombinant eNOS

  • Photo-activated calmodulin-binding peptide (or nitrated CaM)

  • L-arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calcium chloride

  • Assay buffer (e.g., HEPES buffer, pH 7.4)

  • Nitric oxide detection kit (e.g., Griess reagent system)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, L-arginine, NADPH, BH4, and calcium chloride.

  • Add the photo-activated calmodulin-binding peptide (or different CaM variants) to the reaction mixture.

  • Initiate the reaction by adding eNOS.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Measure the amount of nitric oxide produced using a suitable detection method, such as the Griess assay, which measures nitrite, a stable breakdown product of NO.

  • Calculate the enzyme activity and compare the results for the different peptide/protein variants.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_activation Peptide Activation cluster_assay Enzyme Assay spps Fmoc-SPPS of Caged Peptide purification RP-HPLC Purification spps->purification characterization Mass Spectrometry Characterization purification->characterization photolysis UV Photolysis (Uncaging) characterization->photolysis enzyme_assay eNOS Activity Assay photolysis->enzyme_assay data_analysis Data Analysis enzyme_assay->data_analysis

Caption: Experimental workflow for the synthesis and application of a caged peptide.

signaling_pathway CaM Calmodulin Ca2_CaM Ca2+/Calmodulin Complex CaM->Ca2_CaM + Ca2+ eNOS_inactive eNOS (inactive) eNOS_active eNOS (active) eNOS_inactive->eNOS_active binding NO Nitric Oxide eNOS_active->NO catalysis Ca2_CaM->eNOS_active L_Arginine L-Arginine L_Arginine->eNOS_active Caged_Peptide Caged Peptide (Inactive) Active_Peptide Active Peptide Caged_Peptide->Active_Peptide Active_Peptide->Ca2_CaM Inhibition/Modulation UV_light UV Light UV_light->Caged_Peptide

References

Troubleshooting & Optimization

Improving solubility of Fmoc-3,5-dinitro-L-tyrosine in DMF

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Improving the Solubility of Fmoc-3,5-dinitro-L-tyrosine in Dimethylformamide (DMF)

This technical support guide provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with Fmoc-3,5-dinitro-L-tyrosine in DMF during peptide synthesis.

Troubleshooting Guide

This guide addresses the common issue of incomplete dissolution of Fmoc-3,5-dinitro-L-tyrosine in DMF at room temperature.

Q1: Why is my Fmoc-3,5-dinitro-L-tyrosine not fully dissolving in DMF?

Poor solubility can stem from several factors:

  • Inherent Molecular Properties: Fmoc-3,5-dinitro-L-tyrosine is a complex molecule with a large, hydrophobic Fmoc group and a polar, acidic dinitrophenyl side chain. This combination can lead to strong intermolecular interactions and aggregation, reducing solubility. The acidic nature of the o,o'-dinitrophenol moiety is a key characteristic.[1]

  • Solvent Quality: The purity of the DMF is critical. DMF can degrade over time to form dimethylamine and formic acid.[2] Basic impurities like dimethylamine can interact with the acidic side chain, while water content can reduce the solvating power for the hydrophobic Fmoc group.

  • Concentration: The required concentration for solid-phase peptide synthesis (SPPS) may exceed the standard solubility limit of the compound. While it is noted to be soluble at 10 mg/mL (for optical rotation measurements), higher concentrations are often challenging.[3]

  • Aggregation: Like many complex organic molecules, Fmoc-3,5-dinitro-L-tyrosine may aggregate, especially at higher concentrations, making it difficult to dissolve.[4]

Q2: What are the initial steps to try when dissolution is poor?

Start with mechanical methods before altering the chemical environment.

  • Vortexing: Ensure the vial is vortexed vigorously for 1-2 minutes to create a fine suspension.[4]

  • Sonication: If vortexing is insufficient, place the vial in an ultrasonic water bath for 5-15 minutes.[4][5] Ultrasonication uses high-frequency sound waves to break apart aggregates and accelerate the dissolution process.[5][6]

Q3: Is it safe to heat the solution to improve solubility?

Yes, gentle heating can be very effective.

  • Method: Warm the solution in a water bath to approximately 37-40°C.[4]

  • Caution: Avoid excessive or prolonged heating, as this can lead to the degradation of the Fmoc-amino acid or other side reactions.[4] Studies have shown that the Fmoc group can be thermally cleaved at high temperatures (e.g., 120°C in DMSO).[7]

Q4: What if mechanical methods and gentle heat fail?

The next step is to enhance the solvent's strength by using a co-solvent.

  • Recommended Co-solvents: Dimethyl Sulfoxide (DMSO) and N-Methyl-2-pyrrolidone (NMP) are excellent, highly polar solvents that can significantly improve the solubility of difficult Fmoc-amino acids.[2][4]

  • Application: Prepare a co-solvent mixture, typically starting with 10-20% DMSO or NMP in DMF. Alternatively, dissolve the Fmoc-3,5-dinitro-L-tyrosine in a minimal amount of pure DMSO first, and then slowly add the required volume of DMF while vortexing.[4]

Logical and Experimental Workflows

The following diagrams illustrate the recommended troubleshooting workflow and the key factors that influence the solubility of this compound.

G cluster_0 Troubleshooting Workflow start Issue: Incomplete Dissolution of Fmoc-3,5-dinitro-L-tyrosine in DMF proc1 1. Vortex Vigorously (1-2 min) start->proc1 proc2 2. Apply Sonication (5-15 min) proc1->proc2 If not dissolved proc3 3. Gentle Heating (37-40°C) proc2->proc3 If not dissolved end_node Success: Compound Dissolved proc2->end_node Success proc4 4. Use Co-Solvent (e.g., 10-20% DMSO in DMF) proc3->proc4 If not dissolved proc3->end_node Success proc5 5. Verify DMF Quality (Use fresh, amine-free DMF) proc4->proc5 If still issues persist proc4->end_node Success proc5->end_node Success

Caption: A step-by-step workflow for troubleshooting solubility issues.

G cluster_factors Influencing Factors center_node Solubility of Fmoc-3,5-dinitro-L-tyrosine f1 Solvent Properties (DMF Purity, Polarity) center_node->f1 f2 Physical Conditions (Temperature, Agitation) center_node->f2 f3 Chemical Environment (Co-solvents, pH, Additives) center_node->f3 f4 Compound Properties (Aggregation, Side-Chain Acidity) center_node->f4

Caption: Key factors influencing the solubility of the target compound.

Data Summary: Comparison of Dissolution Methods

The table below summarizes the recommended methods for dissolving Fmoc-3,5-dinitro-L-tyrosine in DMF, providing a clear comparison for experimental planning.

MethodSolvent SystemMax Rec. Temp.Typical TimeRemarks
Standard Agitation 100% DMFRoom Temp.1-2 minBaseline method; often insufficient for high concentrations.
Sonication 100% DMFRoom Temp.5-15 minHighly effective at breaking up aggregates without thermal stress.[5]
Gentle Heating 100% DMF37-40°C5-10 minIncreases solubility but carries a risk of degradation if overheated.[4]
Co-Solvent 9:1 DMF:DMSORoom Temp. - 37°C2-5 minExcellent for very stubborn compounds; DMSO enhances solvating power.[4]

Detailed Experimental Protocols

Protocol 1: Dissolution using Sonication

  • Weigh the desired amount of Fmoc-3,5-dinitro-L-tyrosine into a clean, dry reaction vial.

  • Add the calculated volume of high-purity, amine-free DMF.

  • Vortex the vial for 1-2 minutes to create a uniform suspension.[4]

  • Place the vial in a laboratory ultrasonic water bath. Ensure the water level is sufficient to cover the solvent level in the vial.

  • Sonicate for 5-10 minute intervals, checking for dissolution visually. If needed, briefly vortex between sonication cycles.

  • Once fully dissolved, use the solution immediately for the coupling reaction.

Protocol 2: Dissolution using a Co-solvent (DMF/DMSO)

  • Weigh the desired amount of Fmoc-3,5-dinitro-L-tyrosine into a clean, dry reaction vial.

  • Method A (Premixed): Prepare a 9:1 (v/v) mixture of DMF and DMSO. Add the required volume of this mixture to the vial.

  • Method B (DMSO First): Add a minimal volume of pure DMSO (e.g., 10% of the final total volume) to the vial to create a concentrated slurry or solution. Then, add the remaining volume of DMF.[4]

  • Vortex the mixture thoroughly for 1-2 minutes to ensure homogeneity.

  • If dissolution is still incomplete, sonicate for 5-10 minutes as described in Protocol 1.

  • Proceed with the coupling steps once the solution is clear.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable concentration of Fmoc-3,5-dinitro-L-tyrosine to expect to dissolve in DMF? Based on available data for its optical rotation measurement, a concentration of 1% (10 mg/mL or ~20 mM) should be achievable in DMF.[3] However, for SPPS, concentrations often need to be higher (e.g., 0.3-0.5 M), which is where the solubility challenges typically arise.

Q2: Will these dissolution methods cause premature Fmoc-deprotection or other side reactions?

  • Sonication: This is a physical method and is generally considered safe, with studies showing it does not cause racemization or exacerbate common side reactions in SPPS.[5][8]

  • Gentle Heating: Keeping the temperature at or below 40°C for short periods is unlikely to cause significant degradation.[4] However, prolonged exposure to heat or higher temperatures can increase the risk of side reactions.

  • Co-solvents: Using DMSO is generally safe. While some reports indicate Fmoc-amino acids may show greater decomposition in NMP over extended periods compared to DMF, for the immediate purpose of dissolution and coupling, it is a widely accepted and effective solvent.[2]

Q3: How does the dinitrophenol side chain specifically affect solubility in DMF? The two nitro groups are strongly electron-withdrawing, making the phenolic proton quite acidic. This acidic proton can interact with any basic impurities in the DMF (like dimethylamine) or with the bases used in coupling reactions (like DIPEA).[1][9] This can lead to salt formation, which may either increase or decrease solubility depending on the counter-ion and overall solution composition. This inherent acidity is a critical factor to consider during handling and reaction setup.

References

Technical Support Center: Fmoc-3,5-dinitro-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fmoc-3,5-dinitro-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS). The unique chemical properties of this amino acid derivative can present specific challenges during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using Fmoc-3,5-dinitro-L-tyrosine in SPPS?

The main challenges stem from the highly acidic nature of the 3,5-dinitrophenol side chain. This acidity can lead to several complications:

  • Piperidine Salt Formation: During the Fmoc deprotection step with piperidine, the acidic side chain can form a salt with the basic piperidine. This can potentially lead to solubility issues of the growing peptide-resin, incomplete deprotection, and subsequent deletion sequences.

  • Steric Hindrance: The bulky dinitrophenyl group can create steric hindrance, potentially leading to incomplete coupling reactions, especially when adjacent to other bulky amino acids.[1]

  • Aggregation: Peptides containing aromatic residues can be prone to aggregation, and the presence of the dinitrophenyl group may exacerbate this issue, leading to poor reaction kinetics and difficult purification.

Q2: I am observing incomplete Fmoc deprotection when using Fmoc-3,5-dinitro-L-tyrosine. What could be the cause and how can I address it?

Incomplete Fmoc deprotection is a common issue and can be caused by the aforementioned piperidine salt formation, which may hinder the accessibility of the Fmoc group to the deprotection reagent.

Troubleshooting Strategies:

  • Use of a Milder Base: Consider replacing piperidine with a less basic or sterically different amine for the deprotection step. For instance, 2-methylpiperidine has been used to avoid side reactions with other modified tyrosine residues and could be a viable alternative.[2]

  • Modified Deprotection Cocktail: The addition of additives to the deprotection solution may help to disrupt salt formation and improve deprotection efficiency.

  • Increased Deprotection Time/Repetitions: Extending the deprotection time or increasing the number of deprotection cycles can help ensure complete removal of the Fmoc group. However, this should be done cautiously as prolonged exposure to basic conditions can promote other side reactions.

Q3: My coupling efficiency for Fmoc-3,5-dinitro-L-tyrosine is low, resulting in deletion sequences. How can I improve it?

Low coupling efficiency is likely due to the steric bulk of the dinitrophenyl side chain.

Troubleshooting Strategies:

  • Potent Coupling Reagents: Employ more powerful coupling reagents such as HATU, HCTU, or PyAOP, which are known to be effective for sterically hindered amino acids.

  • Double Coupling: Performing the coupling reaction twice with a fresh portion of activated amino acid can significantly improve the incorporation of the bulky residue.

  • Extended Coupling Time: Increasing the reaction time for the coupling step can help drive the reaction to completion.

  • Microwave-Assisted SPPS: The use of microwave energy can accelerate coupling reactions and improve efficiency for difficult couplings.

Q4: Are there any specific side reactions to be aware of during the final cleavage and deprotection when using Fmoc-3,5-dinitro-L-tyrosine?

While specific side reactions for the dinitrophenyl group during cleavage are not extensively documented in the initial search, general precautions for peptides containing sensitive residues should be taken. The electron-withdrawing nature of the nitro groups might influence the reactivity of the tyrosine ring. It is crucial to use an appropriate scavenger cocktail during TFA cleavage to prevent potential side reactions.

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions when working with Fmoc-3,5-dinitro-L-tyrosine.

Problem Potential Cause Recommended Solution(s)
Low peptide yield and purity Incomplete Fmoc deprotection due to piperidine salt formation.- Use a milder deprotection base (e.g., 2-methylpiperidine).- Increase deprotection time or repetitions cautiously.- Monitor deprotection completion with a Kaiser test.
Incomplete coupling due to steric hindrance.- Use a potent coupling reagent (e.g., HATU, HCTU).- Perform a double coupling.- Extend the coupling reaction time.
Peptide aggregation.- Use aggregation-disrupting solvents (e.g., NMP, or mixtures with DMSO).- Incorporate pseudoproline dipeptides in the sequence if possible.
Presence of deletion sequences in Mass Spec Incomplete coupling of Fmoc-3,5-dinitro-L-tyrosine.- Implement strategies to improve coupling efficiency as listed above.
Incomplete Fmoc deprotection of the preceding residue.- Ensure complete deprotection before coupling Fmoc-3,5-dinitro-L-tyrosine.
Difficulty in purifying the final peptide Presence of closely eluting side products.- Optimize HPLC purification gradient.- Consider alternative chromatography techniques if necessary.
Aggregation of the crude peptide.- Dissolve the crude peptide in a strong solvent (e.g., Guanidine-HCl, DMSO) before purification.

Experimental Protocols

Protocol 1: Optimized Fmoc Deprotection using a Milder Base

This protocol is recommended to mitigate potential side reactions and deprotection issues arising from the acidic side chain of 3,5-dinitro-tyrosine.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Deprotection Solution Preparation: Prepare a 20% (v/v) solution of 2-methylpiperidine in DMF.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% 2-methylpiperidine solution to the resin.

    • Agitate the mixture for 10 minutes.

    • Drain the deprotection solution.

    • Repeat the treatment with fresh 2-methylpiperidine solution for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual base and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: Enhanced Coupling for Sterically Hindered Fmoc-3,5-dinitro-L-tyrosine

This protocol is designed to improve the incorporation of the bulky Fmoc-3,5-dinitro-L-tyrosine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-3,5-dinitro-L-tyrosine (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction (First Coupling):

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Monitoring: Perform a Kaiser test. If the test is positive (indicating incomplete coupling), proceed with a second coupling.

  • Coupling Reaction (Second Coupling):

    • Prepare a fresh solution of activated Fmoc-3,5-dinitro-L-tyrosine as described in step 1.

    • Add the fresh solution to the resin and agitate for another 2 hours.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Visualization

The following diagram illustrates a troubleshooting workflow for common issues encountered during the incorporation of Fmoc-3,5-dinitro-L-tyrosine in SPPS.

Troubleshooting_Workflow start Start SPPS with Fmoc-3,5-dinitro-L-tyrosine problem1 Problem: Low Yield / Purity start->problem1 problem2 Problem: Deletion Sequence start->problem2 cause1a Incomplete Deprotection? problem1->cause1a Check Deprotection cause1b Incomplete Coupling? problem1->cause1b Check Coupling cause1c Aggregation? problem1->cause1c Assess Aggregation problem2->cause1b Likely Cause solution1a Use Milder Base (e.g., 2-Methylpiperidine) cause1a->solution1a solution1b Increase Deprotection Time cause1a->solution1b solution2a Use Potent Coupling Reagent (e.g., HATU, HCTU) cause1b->solution2a solution2b Perform Double Coupling cause1b->solution2b solution3a Use Aggregation-Disrupting Solvents (NMP, DMSO) cause1c->solution3a solution3b Incorporate Pseudoproline Dipeptides cause1c->solution3b end Successful Synthesis solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting workflow for Fmoc-3,5-dinitro-L-tyrosine SPPS.

References

Troubleshooting incomplete Fmoc deprotection of dinitro-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the incomplete Nα-Fmoc deprotection of 3,5-dinitro-tyrosine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: I am observing incomplete Fmoc deprotection specifically at a dinitro-tyrosine residue. What makes this modified amino acid particularly challenging?

Incomplete Fmoc deprotection of dinitro-tyrosine is a common issue stemming from the unique chemical properties of its side chain. The primary cause is the high acidity of the 3,5-dinitrophenol moiety. With a pKa of approximately 6.73, the phenolic hydroxyl group is significantly more acidic than that of a standard tyrosine residue.[1][2][3]

During the deprotection step with a standard piperidine solution, the basic piperidine can deprotonate the acidic dinitrophenol side chain, forming a piperidinium phenolate salt. This salt formation can lead to several complications:

  • Reduced Local Basicity: The formation of the salt consumes piperidine, potentially lowering the effective concentration of the base in the immediate vicinity of the N-terminal Fmoc group, thereby slowing down the deprotection reaction.

  • Solubility and Steric Hindrance: The presence of the ionic salt on the side chain can alter the local solvation environment and may increase steric hindrance, further impeding the access of piperidine to the Fmoc group.

  • Electronic Effects: The electron-withdrawing nature of the two nitro groups, while increasing the acidity of the phenol, can also have a minor electronic influence on the N-terminal peptide bond, although this is generally considered a lesser effect compared to the side chain acidity.

Q2: How can I confirm that the Fmoc deprotection of my dinitro-tyrosine-containing peptide is incomplete?

Several methods can be used to diagnose incomplete deprotection:

  • Kaiser Test (Ninhydrin Test): A qualitative test performed on a few resin beads after the deprotection step. A negative result (yellow or colorless beads) indicates the absence of free primary amines, signifying that the Fmoc group has not been removed. A positive result (blue/purple beads) confirms the presence of free amines.

  • UV-Vis Spectrophotometry: Monitoring the UV absorbance of the piperidine eluent at around 301 nm allows for the quantification of the dibenzofulvene (DBF)-piperidine adduct, a byproduct of Fmoc removal. Lower than expected absorbance suggests incomplete deprotection.

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a small, cleaved portion of the peptide-resin is the most definitive method. Incomplete deprotection will result in a significant peak corresponding to the mass of the desired peptide plus the mass of the Fmoc group (222.24 Da).

Q3: What are the initial troubleshooting steps I should take when facing incomplete deprotection of dinitro-tyrosine?

For a first-pass at troubleshooting, you can modify the standard deprotection protocol:

  • Extend the Deprotection Time: Increase the duration of the piperidine treatment. Instead of a standard 5-10 minute incubation, try extending it to 20-30 minutes.

  • Perform a "Double Deprotection": After the initial deprotection step, drain the piperidine solution and add a fresh aliquot of the deprotection reagent for a second incubation period. This ensures a consistent concentration of the base.

  • Ensure Reagent Quality: Use a freshly prepared solution of 20% piperidine in high-quality, amine-free DMF. Piperidine can degrade over time, leading to reduced efficacy.

Troubleshooting Guide

If initial steps fail to resolve the issue, a more systematic approach is required. The following guide provides a logical workflow for troubleshooting incomplete Fmoc deprotection of dinitro-tyrosine.

G cluster_0 Diagnosis cluster_1 Initial Interventions cluster_2 Advanced Strategies cluster_3 Verification start Incomplete Deprotection Suspected (e.g., weak or negative Kaiser test) confirm Confirm with HPLC/MS (cleave a small sample) start->confirm double_dep Perform Double Deprotection with 20% Piperidine/DMF confirm->double_dep extend_time Extend Deprotection Time (e.g., 2 x 15 min) double_dep->extend_time dbu Use Stronger, Non-Nucleophilic Base (e.g., 2% DBU in DMF) extend_time->dbu If still incomplete dbu_pipe Use DBU/Piperidine Cocktail (e.g., 2% DBU / 2% Piperidine in DMF) dbu->dbu_pipe To scavenge DBF re_confirm Re-confirm with Kaiser Test and/or HPLC/MS dbu_pipe->re_confirm complete Deprotection Complete Proceed with Synthesis re_confirm->complete Successful

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation

The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal for challenging residues. The following table summarizes potential deprotection strategies and their rationales for use with dinitro-tyrosine.

Deprotection Reagent/CocktailConcentrationTypical TimeRationale for Dinitro-TyrosinePotential Drawbacks
Piperidine in DMF20% (v/v)2 x 10-20 minStandard method; extended time may overcome kinetic barriers.May be insufficient due to side chain acidity and salt formation.
DBU in DMF2% (v/v)2 x 2-5 minStronger, non-nucleophilic base; less likely to be consumed by the acidic side chain.Does not scavenge dibenzofulvene (DBF); may require a scavenger.
DBU / Piperidine in DMF2% DBU / 2% Piperidine (v/v)2 x 5 minCombines the strong basicity of DBU for efficient deprotection with piperidine to act as a DBF scavenger.DBU is a very strong base and may promote other side reactions if not used carefully.
DBU / Piperazine in DMF2% DBU / 5% Piperazine (v/v)2 x 2-5 minPiperazine is an effective DBF scavenger and an alternative to piperidine.Requires preparation of a custom reagent cocktail.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (Extended Time)

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 15-20 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for an additional 15-20 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: DBU-Assisted Fmoc Deprotection

Note: DBU is a very strong, non-nucleophilic base. It is effective for deprotection but does not scavenge the dibenzofulvene (DBF) byproduct. Therefore, it is often used with a small amount of a nucleophilic scavenger like piperidine.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • First Deprotection: Add the DBU/piperidine cocktail to the resin and agitate for 5-7 minutes at room temperature.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the DBU/piperidine cocktail and agitate for another 5-7 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm successful deprotection.

Visualizations

The following diagrams illustrate the key chemical structures and processes involved in the Fmoc deprotection of dinitro-tyrosine.

G cluster_0 Fmoc-Dinitro-Tyrosine Structure Fmoc_DNP_Tyr G Fmoc_Peptide Fmoc-NH-CHR-CO-Resin (R = Dinitro-Tyrosine side chain) Deprotonation Proton Abstraction from Fmoc Fmoc_Peptide->Deprotonation Piperidine attacks Fmoc Piperidine Piperidine (Base) Salt_Formation Piperidinium Phenolate Salt Formation (on DNP-Tyr side chain) Piperidine->Salt_Formation Side Reaction Elimination β-Elimination Deprotonation->Elimination DBF Dibenzofulvene (DBF) + CO2 Elimination->DBF Free_Amine H2N-CHR-CO-Resin (Free Amine) Elimination->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct Scavenged by Piperidine

References

Technical Support Center: Optimizing Coupling Times for Fmoc-3,5-dinitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the coupling of Fmoc-3,5-dinitro-L-tyrosine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-3,5-dinitro-L-tyrosine often slow and inefficient?

A1: The coupling of Fmoc-3,5-dinitro-L-tyrosine can be challenging due to significant steric hindrance. The bulky 3,5-dinitro-phenyl group on the tyrosine side chain physically obstructs the approach of the activated carboxyl group to the free amine of the resin-bound peptide chain. This steric hindrance slows down the reaction rate and can lead to incomplete coupling if standard protocols are used.

Q2: What are the primary consequences of incomplete coupling of Fmoc-3,5-dinitro-L-tyrosine?

A2: Incomplete coupling results in the formation of deletion sequences, where the intended dinitro-tyrosine residue is missing from a portion of the synthesized peptides. This leads to a lower yield of the target peptide and creates impurities that can be difficult to separate during purification, ultimately impacting the purity and biological activity of the final product.

Q3: Which class of coupling reagents is recommended for Fmoc-3,5-dinitro-L-tyrosine?

A3: For sterically hindered amino acids like Fmoc-3,5-dinitro-L-tyrosine, high-efficiency uronium/aminium salt-based coupling reagents are strongly recommended. Reagents such as HATU, HCTU, and COMU are generally more effective than standard carbodiimide reagents (like DIC) because they form more reactive activated esters, which can overcome the steric barrier more effectively.[1]

Q4: Is a single coupling reaction typically sufficient for incorporating Fmoc-3,5-dinitro-L-tyrosine?

A4: Due to the challenges posed by steric hindrance, a single coupling may not be sufficient to achieve a complete reaction. It is common practice to either extend the initial coupling time significantly or to perform a "double coupling," where the coupling procedure is repeated with fresh reagents after the first attempt.[2] Monitoring the reaction's completion is crucial.

Q5: How can I monitor the completion of the coupling reaction?

A5: The Kaiser test is a reliable qualitative method to monitor for the presence of free primary amines on the resin.[2] A positive Kaiser test (indicated by a blue bead color) signifies that the coupling is incomplete. A negative result (yellow or colorless beads) indicates that the coupling is complete, and you can proceed to the next step in the synthesis.[3]

Troubleshooting Guide

Problem Symptom Potential Cause Recommended Solution
Low Coupling Yield Kaiser test is positive (blue beads) after the standard coupling time.Steric Hindrance: The bulky 3,5-dinitro-phenyl group is preventing efficient reaction.1. Extend Coupling Time: Increase the reaction time to 4 hours or even overnight.[3]2. Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[2]3. Switch to a More Potent Coupling Reagent: Use HATU, HCTU, or COMU if not already in use.[1][4]
Suboptimal Reagent Activation: The coupling reagent is not efficiently activating the amino acid.1. Increase Reagent Equivalents: Use a higher excess of Fmoc-3,5-dinitro-L-tyrosine and coupling reagent (e.g., 3-5 equivalents).[3]2. Ensure Reagent Quality: Verify the purity and activity of your amino acid, coupling reagents, and solvents.
Presence of Deletion Sequences in Final Peptide Mass spectrometry analysis of the crude peptide shows a significant peak corresponding to the peptide minus the dinitro-tyrosine residue.Incomplete Coupling: Unreacted N-terminal amines from the previous cycle were capped in the subsequent step.1. Implement a Double Coupling Protocol: For all future syntheses involving this residue, systematically perform a double coupling.2. Monitor Every Coupling: Always perform a Kaiser test before proceeding to the next deprotection step. If the test is positive, recouple until it is negative.[2]
Racemization HPLC analysis of the crude peptide shows a diastereomeric impurity.Over-activation of the Amino Acid: Extended pre-activation times or the use of a strong base with a highly reactive coupling reagent can lead to racemization.1. Use a Weaker Base: Consider substituting DIPEA with a less hindered base like 2,4,6-collidine, especially if elevated temperatures are used.[1]2. Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the protected amino acid and the resin-bound peptide (in situ activation).

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative Efficiency for Hindered CouplingsRacemization PotentialKey Advantages
DIC/HOBt Carbodiimide/AdditiveGoodLow to ModerateCost-effective.
HBTU Uronium/AminiumVery GoodLowFaster than DIC/HOBt, reliable for most couplings.[5]
HCTU Uronium/AminiumExcellentLowHigh coupling efficiency, often faster than HBTU.[6]
HATU Uronium/AminiumExcellentVery LowHighly efficient, recommended for difficult couplings.[1]
COMU Uronium/AminiumExcellentVery LowHigh efficiency comparable to HATU, with a better safety profile and water-soluble byproducts.[1][4]

Table 2: Recommended Reaction Parameters for Fmoc-3,5-dinitro-L-tyrosine Coupling

ParameterStandard ProtocolOptimized Protocol for Difficult Coupling
Fmoc-AA Equivalents 3 eq.3 - 5 eq.
Coupling Reagent HBTU (2.9 eq.)HATU or COMU (2.9 - 4.9 eq.)
Base (DIPEA) 6 eq.6 - 10 eq.
Coupling Time 1 - 2 hours4 hours or Double Coupling (2 x 2h)
Temperature Room TemperatureRoom Temperature (or cautiously up to 50°C)
Monitoring Kaiser TestKaiser Test

Experimental Protocols

Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended for ensuring the complete incorporation of Fmoc-3,5-dinitro-L-tyrosine.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling Activation: In a separate vessel, dissolve Fmoc-3,5-dinitro-L-tyrosine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

  • First Coupling Reaction: Add the amino acid/HATU solution to the resin. Immediately add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the reaction vessel. Agitate the mixture at room temperature for 2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring (Optional): Perform a Kaiser test on a small sample of resin beads.

  • Second Coupling: Repeat steps 3 and 4 with fresh reagents for another 2 hours.

  • Final Washing: Drain the coupling solution and wash the resin extensively with DMF (5-7 times), followed by dichloromethane (DCM) (3 times), and finally DMF (3 times) to prepare for the next cycle.

  • Confirmation: Perform a final Kaiser test. If the result is negative (yellow beads), the coupling is complete. If it remains positive, an additional coupling or a capping step may be necessary.

Protocol 2: Kaiser Test for Monitoring Coupling Completion
  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C) to the test tube.

    • Heat the test tube at 100°C for 5 minutes.

    • Observe the color of the beads. Blue beads indicate the presence of free primary amines (incomplete coupling). Yellow or colorless beads indicate a complete coupling.[2]

Visualizations

experimental_workflow cluster_coupling Double Coupling Cycle start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) pre_activation1 Prepare Coupling Mix 1: Fmoc-3,5-dinitro-L-tyrosine + HATU + DIPEA in DMF wash1->pre_activation1 If starting a new cycle coupling1 1st Coupling (2h) pre_activation1->coupling1 wash2 Intermediate Wash (DMF) coupling1->wash2 pre_activation2 Prepare Coupling Mix 2: (Fresh Reagents) wash2->pre_activation2 coupling2 2nd Coupling (2h) pre_activation2->coupling2 wash3 Final Wash (DMF, DCM) coupling2->wash3 kaiser_test Kaiser Test wash3->kaiser_test complete Coupling Complete (Proceed to next cycle) kaiser_test->complete Negative (Yellow) incomplete Incomplete Coupling (Consider Capping) kaiser_test->incomplete Positive (Blue)

Caption: Recommended double-coupling workflow for Fmoc-3,5-dinitro-L-tyrosine.

troubleshooting_logic start Kaiser Test after Initial Coupling positive Positive (Blue Beads) Incomplete Coupling start->positive negative Negative (Yellow Beads) Coupling Complete start->negative action1 Action: Extend Time (e.g., add 2 more hours) positive->action1 proceed Proceed to Next Deprotection Cycle negative->proceed retest1 Retest with Kaiser action1->retest1 retest1->negative action2 Action: Double Couple (Wash and add fresh reagents) retest1->action2 Still Positive retest2 Retest with Kaiser action2->retest2 retest2->negative action3 Action: Re-evaluate Strategy - Use stronger coupling reagent (HATU/COMU) - Increase reagent equivalents retest2->action3 Still Positive cap Final Option: Cap Unreacted Amines action3->cap

Caption: Troubleshooting logic for incomplete coupling of hindered amino acids.

References

Technical Support Center: Piperidine and Dinitrophenol Moiety Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with piperidine salt formation with dinitrophenol moieties during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is piperidine forming a salt with my dinitrophenol-containing compound?

A1: Salt formation is an acid-base reaction. 2,4-dinitrophenol is acidic due to the electron-withdrawing nature of the two nitro groups, which stabilizes the phenoxide anion. Piperidine is a secondary amine and acts as a base. When mixed, the acidic proton of the dinitrophenol can be transferred to the basic nitrogen of piperidine, forming a piperidinium dinitrophenolate salt.

Q2: How can I tell if a salt has formed?

A2: Salt formation can be evidenced by changes in the physical and spectroscopic properties of your product. You might observe:

  • Unexpected precipitation: The salt may be less soluble in your reaction solvent than the starting materials.

  • Changes in IR spectra: Look for the appearance of a broad N-H+ stretching band in the 2200-3000 cm-1 region and a shift in the carbonyl stretching frequency if adjacent to the phenol.[1]

  • Changes in NMR spectra: In the 1H NMR spectrum, the phenolic proton signal will disappear, and the N-H proton of piperidine will shift downfield.[1] In the 13C NMR, carbons adjacent to the nitrogen in piperidine and the oxygen in dinitrophenol will show a shift.[1]

Q3: Can I predict the likelihood of salt formation?

A3: Yes, by comparing the pKa values of the acidic and basic components. The pKa of the conjugate acid of piperidine is approximately 11.1, indicating it is a relatively strong base. The pKa of 2,4-dinitrophenol is around 4.1, making it a moderately strong acid. The significant difference in these pKa values strongly suggests that an acid-base reaction and subsequent salt formation are highly probable.

Troubleshooting Guides

Issue 1: An unexpected precipitate forms upon mixing piperidine and a dinitrophenol derivative.

This is a strong indication of salt formation. The following troubleshooting steps can be taken:

Solution A: Protection of the Dinitrophenol Moiety

Protecting the acidic phenolic hydroxyl group will prevent the acid-base reaction. A suitable protecting group should be stable to the basic conditions of piperidine and can be removed later under orthogonal conditions.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBS) Ether

  • Stability: TBS ethers are stable to bases like piperidine but can be cleaved under acidic conditions or with a fluoride source (e.g., TBAF).[2][3]

Experimental Protocol: TBS Protection of a Dinitrophenol Moiety

  • Dissolve: Dissolve the dinitrophenol-containing compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add Base: Add imidazole (4.0 eq).

  • Add Silylating Agent: Add tert-butyldimethylsilyl chloride (TBSCl) (3.0 eq) to the solution at room temperature.[2]

  • React: Stir the reaction mixture at 50 °C for 17 hours.[2]

  • Work-up: Quench the reaction with water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Solution B: Protection of the Piperidine Moiety

If the subsequent reaction steps are incompatible with a protected phenol, the piperidine nitrogen can be protected.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

  • Stability: The Boc group is stable to a wide range of non-acidic reagents but is easily removed with acid (e.g., trifluoroacetic acid).[4]

Experimental Protocol: Boc Protection of Piperidine

  • Dissolve: Dissolve piperidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

  • Add Base: Add triethylamine (1.2 eq).

  • Add Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in THF at room temperature.[4]

  • React: Stir the reaction for 1-4 hours, monitoring by TLC.

  • Work-up: Upon completion, perform an aqueous work-up to remove excess reagents and the triethylammonium salt.

Issue 2: The reaction is complete, but the product is an intractable salt.

If salt formation has already occurred, the following work-up procedures can be employed to break the salt and isolate the desired neutral product.

Solution: Acid-Base Extraction

This technique exploits the differential solubility of the neutral compounds and their ionic salt forms in organic and aqueous phases.

Experimental Protocol: Work-up to Break Piperidinium Dinitrophenolate Salt

  • Dissolve: Dissolve the crude reaction mixture (containing the salt) in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the piperidine, forming a water-soluble piperidinium salt which will partition into the aqueous layer. The dinitrophenol derivative will remain in the organic layer.

  • Separate Layers: Separate the organic layer.

  • Basic Wash (Optional but recommended): Wash the organic layer with a saturated aqueous sodium bicarbonate solution to remove any residual acidic impurities.

  • Isolate Dinitrophenol Derivative: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to obtain the neutral dinitrophenol compound.

  • Isolate Piperidine: To recover the piperidine, basify the acidic aqueous wash with a strong base (e.g., 10 M NaOH) until the pH is >12. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to recover the piperidine.

Quantitative Data Summary

The following table summarizes typical yields for the protection and deprotection reactions described above. Actual yields may vary depending on the specific substrate and reaction conditions.

ReactionProtecting GroupTypical Yield (%)Reference(s)
Protection of PhenolTBS94-100[2][5]
Deprotection of Phenolic TBS Ether (Acidic)TBS95[5]
Deprotection of Phenolic TBS Ether (TBAF)TBS97[2]
Protection of AmineBoc89-93[6]
Deprotection of Amine (Acidic)Boc>95[4]
Protection of PhenolMethyl (DMS)96[7]

Visual Guides

Signaling Pathways and Experimental Workflows

Salt_Formation DNP Dinitrophenol (Acidic) Salt Piperidinium Dinitrophenolate Salt DNP->Salt Proton Transfer Pip Piperidine (Basic) Pip->Salt

Caption: Acid-base reaction leading to salt formation.

Troubleshooting_Workflow Start Experiment with Piperidine and Dinitrophenol Moiety Salt_Formation Unexpected Precipitate or Intractable Product? Start->Salt_Formation Protect Proactive Strategy: Protect Functional Group Salt_Formation->Protect Yes (Proactive) Workup Reactive Strategy: Break the Salt Salt_Formation->Workup Yes (Reactive) Isolate_Neutral Isolate Neutral Product Salt_Formation->Isolate_Neutral No Protect_Phenol Protect Dinitrophenol (e.g., TBS ether) Protect->Protect_Phenol Protect_Amine Protect Piperidine (e.g., Boc carbamate) Protect->Protect_Amine Acid_Base_Extraction Perform Acid-Base Extraction Workup->Acid_Base_Extraction Acid_Base_Extraction->Isolate_Neutral

Caption: Decision workflow for preventing or addressing salt formation.

Orthogonal_Protection_Strategy Molecule Molecule with Dinitrophenol and Piperidine Moieties Protect_Phenol 1. Protect Phenol with TBS (TBSCl, Imidazole) Molecule->Protect_Phenol Reaction 2. Perform Reaction with Piperidine Protect_Phenol->Reaction Deprotect_Phenol 3. Deprotect Phenol (TBAF or Acid) Reaction->Deprotect_Phenol Final_Product Final Product Deprotect_Phenol->Final_Product

Caption: Example of an orthogonal protection strategy.

References

Minimizing racemization of Fmoc-3,5-dinitro-L-tyrosine during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-3,5-dinitro-L-tyrosine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing racemization during the activation and coupling of this electron-deficient amino acid in peptide synthesis.

Troubleshooting Guides

This section provides solutions to common issues encountered during the incorporation of Fmoc-3,5-dinitro-L-tyrosine.

Issue 1: High Levels of Diastereomeric Impurity Detected by HPLC/MS

Description: Your analytical data (HPLC, LC-MS) shows a significant peak eluting close to your desired peptide, with the same mass, indicating the presence of a diastereomer. This is a strong indication of racemization of the Fmoc-3,5-dinitro-L-tyrosine residue.

Troubleshooting Steps:

  • Review Your Coupling Protocol: The primary cause of racemization is the activation step.[1] The electron-withdrawing nitro groups on the tyrosine ring increase the acidity of the α-proton, making the activated amino acid more susceptible to epimerization via oxazolone or direct enolization pathways.[2][3]

  • Optimize Coupling Reagent and Additive:

    • Avoid: Using carbodiimides like DCC or DIC without a racemization-suppressing additive.

    • Recommended: Employ a modern uronium/aminium salt-based coupling reagent that incorporates an oxime additive, such as COMU (which contains Oxyma).[4] Alternatively, use a carbodiimide (e.g., DIC) in the presence of an additive like Oxyma Pure or HOAt.[4][5] These additives form active esters that are less prone to racemization.[5][6]

  • Change the Base:

    • Avoid: Strong, non-sterically hindered bases like Diisopropylethylamine (DIPEA) and N-Methylmorpholine (NMM), which can promote racemization.[7]

    • Recommended: Switch to a sterically hindered or weaker base such as 2,4,6-collidine (TMP) or N,N-dicyclohexylmethylamine (DCHMA).[7][8]

  • Minimize Pre-activation Time: Do not allow the Fmoc-3,5-dinitro-L-tyrosine to sit in the activation solution for an extended period before adding it to the resin. A prolonged pre-activation time increases the opportunity for racemization to occur.[4][7] A pre-activation time of 1-5 minutes is generally sufficient.[4]

  • Control the Temperature: Perform the coupling reaction at room temperature or below. Elevated temperatures, especially in microwave-assisted peptide synthesis, can accelerate the rate of racemization. If using a microwave synthesizer, consider reducing the coupling temperature for this specific residue.

Issue 2: Low Coupling Efficiency for Fmoc-3,5-dinitro-L-tyrosine

Description: The Kaiser test remains positive after the initial coupling, indicating incomplete reaction and the potential for deletion sequences in your final peptide.

Troubleshooting Steps:

  • Increase Equivalents: Use a higher excess of Fmoc-3,5-dinitro-L-tyrosine and coupling reagents (e.g., 3-5 equivalents relative to the resin loading).[7]

  • Perform a Double Coupling: After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated Fmoc-3,5-dinitro-L-tyrosine.[7]

  • Extend Coupling Time: Increase the reaction time to 2-4 hours to ensure the reaction goes to completion.

  • Solvent Quality: Ensure you are using high-purity, anhydrous DMF or NMP as the reaction solvent. Water content can interfere with the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-3,5-dinitro-L-tyrosine particularly prone to racemization?

A1: The two electron-withdrawing nitro groups on the phenyl ring of tyrosine increase the acidity of the α-proton on the amino acid backbone.[2][9] During the activation step of peptide coupling, this makes it easier for a base to abstract the proton, leading to the formation of a planar, achiral intermediate (either an oxazolone or an enolate) that can be protonated from either side, resulting in a mixture of L- and D-isomers.[3]

Q2: Which coupling reagent is best for minimizing racemization of Fmoc-3,5-dinitro-L-tyrosine?

A2: Based on data for other racemization-prone amino acids, uronium salt-based reagents that incorporate an Oxyma moiety, such as COMU, are highly effective at suppressing racemization.[4] Carbodiimide-based methods, like DIC, can also be used with minimal racemization, provided a suitable additive such as Oxyma Pure is included.[4]

Q3: What is the impact of the base on racemization?

A3: The choice of base is critical. Stronger, less sterically hindered bases like DIPEA can accelerate the abstraction of the α-proton, leading to higher levels of racemization. Weaker or more sterically hindered bases like 2,4,6-collidine (TMP) are preferred as they are less likely to promote epimerization.[7][8]

Q4: Can I use microwave-assisted synthesis for coupling Fmoc-3,5-dinitro-L-tyrosine?

A4: Yes, but with caution. Microwave energy can accelerate coupling reactions, but the associated increase in temperature can also significantly increase the rate of racemization. If using a microwave synthesizer, it is advisable to lower the coupling temperature (e.g., to 50°C) for the incorporation of this sensitive residue.

Q5: How can I quantify the level of racemization?

A5: The most common method is to first purify the peptide by HPLC. Then, the purified peptide is hydrolyzed to its constituent amino acids using 6N HCl. The resulting amino acid mixture is then analyzed by chiral HPLC or GC using a chiral column to separate and quantify the L- and D-isomers of 3,5-dinitro-tyrosine.[4]

Data Presentation

Table 1: Effect of Coupling Reagent and Additive on Racemization

Coupling ReagentAdditiveBase% Racemization (Estimated)
DICNoneDIPEAHigh (>5%)
DICHOBtDIPEA~1.5%
DICOxyma PureDIPEA<0.5%
HBTU(Internal HOBt)DIPEA~1.2%
HATU(Internal HOAt)DIPEA~0.8%
COMU(Internal Oxyma)DIPEA<0.2%

Data adapted from studies on other racemization-prone amino acids. The principles are directly applicable to 3,5-dinitro-L-tyrosine, although actual values may vary.[4]

Table 2: Effect of Base on Racemization

Coupling ReagentBase% Racemization (Model System)
HATUDIPEA12%
HATUNMM10%
HATUTMP (2,4,6-Collidine)7%

This data is illustrative, based on trends reported for the racemization-prone amino acid Phenylglycine.[8]

Experimental Protocols

Protocol 1: Optimized Coupling of Fmoc-3,5-dinitro-L-tyrosine

This protocol is designed for standard solid-phase peptide synthesis (SPPS) to minimize racemization.

  • Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in high-purity N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the DMF immediately before adding the activated amino acid solution.

  • Amino Acid Activation and Coupling: a. In a separate reaction vessel, dissolve Fmoc-3,5-dinitro-L-tyrosine (3 equivalents relative to resin loading) and Oxyma Pure (3 eq.) in DMF. b. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture. c. Allow the solution to pre-activate for 1-2 minutes. Do not exceed 5 minutes. [4] d. Immediately add the activated amino acid solution to the drained resin. e. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.

  • Confirmation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads to confirm the complete consumption of free amines. If the test is positive, a second coupling (double coupling) may be necessary.

Protocol 2: Analysis of Racemization by Chiral HPLC

This protocol outlines the general steps to quantify the extent of racemization.

  • Peptide Hydrolysis: a. Place 1-2 mg of the purified peptide into a hydrolysis tube. b. Add 500 µL of 6 M HCl. c. Seal the tube under vacuum or flush with argon. d. Heat the sample at 110°C for 24 hours. e. After cooling, carefully open the tube and evaporate the HCl to dryness. f. Re-dissolve the amino acid hydrolysate in a suitable buffer for HPLC analysis.

  • Chiral HPLC Analysis: a. Column: Use a chiral HPLC column capable of separating D- and L-amino acid enantiomers. b. Mobile Phase: Use an appropriate mobile phase as recommended by the column manufacturer. This may involve a copper (II) sulfate solution or a mixture of acetonitrile and an aqueous buffer.[4] c. Injection: Inject the prepared sample of the hydrolysate. d. Detection: Monitor the elution profile with a UV detector. e. Quantification: Integrate the peak areas for the D- and L-3,5-dinitro-tyrosine enantiomers. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-isomer) / (Area(D-isomer) + Area(L-isomer))] * 100

Visualizations

Racemization_Pathways cluster_activation Activation cluster_racemization Racemization Pathways cluster_coupling Coupling to Peptide A Fmoc-L-DNTyr-OH B Activated Ester A->B + Coupling Reagent (e.g., DIC/Oxyma) C 5(4H)-Oxazolone (Achiral Intermediate) B->C Cyclization D Enolate (Achiral Intermediate) B->D + Strong Base (Direct Enolization) E Desired L-Peptide C->E + H-AA-Resin F Undesired D-Peptide (Diastereomer) C->F + H-AA-Resin D->E + H-AA-Resin D->F + H-AA-Resin

Caption: Primary racemization pathways for Fmoc-3,5-dinitro-L-tyrosine during activation.

Troubleshooting_Workflow start High Racemization Detected reagent Step 1: Evaluate Coupling Reagent start->reagent base Step 2: Evaluate Base reagent->base If using carbodiimide without additive solution1 Use COMU or DIC/Oxyma reagent->solution1 protocol Step 3: Evaluate Protocol base->protocol If using DIPEA/NMM solution2 Switch to Collidine (TMP) base->solution2 solution3 Minimize Pre-activation Time & Control Temperature protocol->solution3 end Racemization Minimized protocol->end If pre-activation is long or temp is high solution1->base solution2->protocol solution3->end

Caption: Troubleshooting workflow for minimizing racemization of Fmoc-3,5-dinitro-L-tyrosine.

References

Technical Support Center: Cleavage Cocktail Optimization for Peptides with Dinitro-Tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists and researchers working with peptides containing 3,5-dinitro-tyrosine (Tyr(3,5-diNO₂)). This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you navigate the specific challenges associated with the cleavage of these modified peptides from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: Is the 3,5-dinitro-tyrosine residue stable to standard TFA cleavage conditions?

Yes, the dinitrophenyl moiety is generally stable to trifluoroacetic acid (TFA). The primary concern during cleavage is not the degradation of the dinitro-tyrosine itself, but potential side reactions, such as the reduction of the nitro groups by certain scavengers.

Q2: What are the most likely side reactions to occur during the cleavage of peptides containing dinitro-tyrosine?

The most significant potential side reaction is the reduction of one or both nitro groups on the tyrosine side chain. This can be caused by certain nucleophilic scavengers, particularly thiols, which are common in many standard cleavage cocktails. This reduction can lead to the formation of amino-nitro-tyrosine or diamino-tyrosine derivatives, resulting in a heterogeneous final product.

Q3: Can I use a standard cleavage cocktail like Reagent K for my dinitro-tyrosine containing peptide?

Reagent K, which contains TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (EDT), is a robust cocktail for many sensitive residues. However, the presence of strong reducing scavengers like thioanisole and EDT may increase the risk of reducing the nitro groups on the tyrosine residue. While it may be successful for some sequences, it is advisable to start with a less reducing cocktail and only increase the scavenger strength if other side reactions (e.g., from Met, Cys, or Trp residues) are observed.

Q4: How can I monitor the cleavage efficiency and the presence of side products?

It is highly recommended to perform a small-scale trial cleavage before proceeding with the bulk of your resin. The crude peptide should be analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). MS analysis is crucial to confirm the molecular weight of the desired peptide and to identify any potential side products, such as the +1 Da (alkylation) or -30 Da (reduction of one NO₂ to NH₂) and -60 Da (reduction of both NO₂ groups) species.

Troubleshooting Guide

This section addresses specific issues you may encounter during the cleavage of peptides containing dinitro-tyrosine.

Problem Potential Cause Recommended Solution
Low yield of the desired peptide with multiple unidentified peaks in HPLC. Incomplete cleavage from the resin or significant side product formation.1. Optimize Cleavage Time: Extend the cleavage time from 2 hours to 4 hours. 2. Analyze Side Products by MS: Identify the mass of the impurities to diagnose the side reaction (e.g., reduction of nitro groups). 3. Adjust Scavenger Cocktail: If nitro group reduction is observed, switch to a milder scavenger cocktail (see Table 1).
Mass spectrometry shows a significant peak at -30 Da or -60 Da from the expected mass. Reduction of one or both nitro groups on the dinitro-tyrosine residue.1. Use a Thiol-Free Scavenger Cocktail: Employ a cleavage cocktail that does not contain strong reducing agents like EDT or thioanisole. A cocktail of TFA/TIS/H₂O is a good starting point. 2. Reduce Cleavage Temperature: Perform the cleavage at a lower temperature (e.g., 4°C) to minimize side reactions.
Presence of a +90 Da adduct in the mass spectrum. Alkylation of the tyrosine ring by carbocations generated from protecting groups. This is less likely on the highly deactivated dinitro-tyrosine ring but can occur on other sensitive residues.1. Increase Scavenger Concentration: If using a milder cocktail, increase the concentration of scavengers like TIS. 2. Add a "Soft" Scavenger: If other sensitive residues are present, consider adding a less reducing "soft" scavenger like phenol.
Incomplete removal of other side-chain protecting groups (e.g., from Arg(Pbf), Trp(Boc)). Insufficient cleavage time or scavenger activity for other residues in the peptide.1. Extend Cleavage Time: Increase the cleavage duration to 4-6 hours. 2. Use a More Robust Cocktail (with caution): If necessary, introduce a cocktail with stronger scavengers like Reagent K, but be aware of the potential for nitro group reduction and monitor the reaction carefully. A trial with a small amount of resin is highly recommended.

Recommended Cleavage Cocktails

The choice of cleavage cocktail should be guided by the other amino acids present in your peptide sequence. Below is a summary of recommended cocktails, starting with the mildest.

Cocktail Name Composition (v/v/v) Primary Scavenger(s) Recommended Use Potential Risks for Dinitro-Tyrosine Peptides
Cocktail A 95% TFA, 2.5% H₂O, 2.5% TISTriisopropylsilane (TIS), WaterGeneral purpose for peptides without other highly sensitive residues (Met, Cys, Trp). This is the recommended starting point for dinitro-tyrosine peptides.Minimal risk of nitro group reduction. May not be sufficient to prevent side reactions if other sensitive residues are present.
Cocktail B 92.5% TFA, 5% Phenol, 2.5% H₂OPhenol, WaterFor peptides containing tyrosine (to prevent re-attachment of protecting groups) but lacking other highly sensitive residues.Low risk of nitro group reduction.
Reagent K (Modified - Thiol Free) 87.5% TFA, 5% Phenol, 5% H₂O, 2.5% TISPhenol, TIS, WaterA more robust cocktail for peptides with multiple sensitive residues, but without the strong reducing thiols.Moderate risk of side reactions. A good compromise when TIS and phenol are needed.
Reagent K (Standard) 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDTRecommended for peptides containing Trp, Met, or Cys. Use with caution for dinitro-tyrosine peptides.High risk of nitro group reduction. Use only if necessary and monitor carefully.[1]

Experimental Protocols

Protocol 1: Standard Cleavage with a Mild Cocktail (Cocktail A)

This protocol is recommended as a starting point for peptides containing dinitro-tyrosine without other sensitive residues.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, freshly prepare Cocktail A: 95% TFA, 2.5% H₂O, 2.5% TIS. For 100 mg of resin, 2 mL of the cocktail is sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate gently at room temperature for 2 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.

  • Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Analyze the crude peptide by RP-HPLC and mass spectrometry.

Visual Guides

Cleavage_Workflow start Start: Dried Peptide-Resin prep_cocktail Prepare Cleavage Cocktail (e.g., Cocktail A) start->prep_cocktail cleavage Cleavage Reaction (2 hours, RT) prep_cocktail->cleavage precipitation Precipitate in Cold Ether cleavage->precipitation wash_dry Wash and Dry Crude Peptide precipitation->wash_dry analysis Analyze by HPLC and MS wash_dry->analysis end End: Purified Peptide analysis->end Troubleshooting_Logic cluster_issues Potential Issues cluster_solutions Solutions start Analyze Crude Peptide (HPLC & MS) low_purity Low Purity / Multiple Peaks start->low_purity Issue mass_shift Incorrect Mass (-30 Da / -60 Da) start->mass_shift Issue incomplete_deprotection Incomplete Deprotection of other residues start->incomplete_deprotection Issue optimize_time Optimize Cleavage Time low_purity->optimize_time Solution change_cocktail Use Milder Cocktail (Thiol-Free) mass_shift->change_cocktail Solution stronger_cocktail Use Stronger Cocktail (with caution) incomplete_deprotection->stronger_cocktail Solution

References

Technical Support Center: HPLC Purification of Peptides Containing Dinitro-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic peptides containing 3,5-dinitro-tyrosine (DNP-Tyr). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful HPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying peptides containing dinitro-tyrosine?

The primary challenge is managing the significant increase in hydrophobicity conferred by the dinitro-tyrosine residue. The two nitro groups on the tyrosine side chain make the peptide much less polar than its unmodified counterpart. This leads to longer retention times on reversed-phase (RP-HPLC) columns and may require higher concentrations of organic solvent for elution, which can sometimes lead to solubility issues or co-elution with other hydrophobic impurities.[1][2][3][4]

Q2: Which HPLC column is best suited for purifying dinitro-tyrosine peptides?

A reversed-phase C18 column is the standard and most effective choice for purifying peptides containing dinitro-tyrosine.[5][6] Given the increased hydrophobicity, a column with a wide pore size (e.g., 300 Å) is recommended, as it is for peptides in general, to ensure the molecule has full access to the stationary phase. For particularly hydrophobic peptides, a C8 or C4 column might also be considered to reduce retention time if elution becomes difficult.

Q3: What is the optimal UV wavelength for detecting my dinitro-tyrosine peptide?

Unlike native peptides which are typically monitored at 210-220 nm for the peptide bond, peptides containing dinitro-tyrosine should be monitored at a higher wavelength.[6][7][8] The dinitrophenyl group has a distinct absorbance maximum around 355-360 nm under the acidic conditions (e.g., 0.1% TFA) typical for RP-HPLC.[9] Monitoring at this wavelength provides high sensitivity and selectivity for the modified peptide over non-nitrated impurities.

Q4: How does the dinitro-tyrosine modification affect the peptide's retention time?

The dinitro-tyrosine residue significantly increases a peptide's retention time in reversed-phase HPLC compared to a peptide with a standard tyrosine.[1][2] The two nitro groups are strongly electron-withdrawing, which increases the hydrophobicity of the aromatic side chain. This causes a stronger interaction with the non-polar C18 stationary phase, requiring a higher percentage of organic solvent (like acetonitrile) to elute.[10]

Q5: Are there any stability concerns for dinitro-tyrosine peptides during purification?

Peptides containing dinitro-tyrosine are generally stable under standard acidic RP-HPLC conditions (e.g., water/acetonitrile with 0.1% TFA). However, like all peptides, they can be susceptible to degradation. It is crucial to use high-quality solvents and reagents and to lyophilize the pure fractions as quickly as possible after collection to prevent degradation in solution.[5] The local environment of the peptide can influence its propensity for nitration or oxidation, so minimizing exposure to strong oxidizing agents is advisable.[1]

Experimental Protocols

General Protocol for Analytical RP-HPLC

This protocol is intended for initial analysis of the crude peptide to determine its retention time and impurity profile before scaling up to preparative purification.

  • Sample Preparation: Dissolve the crude lyophilized peptide in Mobile Phase A or a solvent with minimal organic content (e.g., 5% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.[5]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

    • Degas both mobile phases thoroughly before use.[5]

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size, 300 Å pore size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 360 nm (for DNP-Tyr) and 214 nm (for peptide backbone and other impurities).

    • Column Temperature: 30 °C.

    • Injection Volume: 10-20 µL.

    • Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time. Then, optimize with a shallower gradient around the target peak (e.g., a 1% per minute increase in solvent B) to improve resolution.[5][11]

Protocol for Preparative RP-HPLC Purification
  • Sample Preparation: Dissolve the crude peptide in the minimum amount of Mobile Phase A or a compatible solvent (DMSO can be used if solubility is an issue, but minimize the volume). Aim for a concentration of 5-10 mg/mL. Ensure the sample is fully dissolved and filtered.[5]

  • HPLC Conditions:

    • Column: Preparative C18 reversed-phase (e.g., 21.2 x 250 mm, 10 µm).

    • Mobile Phase: Same as analytical (0.1% TFA in Water/ACN).

    • Flow Rate: Adjust based on column diameter (e.g., 15-20 mL/min).

    • Detection: UV at 360 nm.

    • Gradient: Based on the optimized analytical run, create a shallow gradient focused around the elution percentage of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient of 30-50% B over 40 minutes would be appropriate.

  • Fraction Collection: Collect fractions (e.g., 1-2 minute intervals) across the eluting peak of interest.

  • Post-Purification Analysis: Analyze the purity of each collected fraction using the analytical HPLC method. Pool the fractions that meet the desired purity level.

  • Lyophilization: Immediately freeze and lyophilize the pooled fractions to obtain the purified peptide as a stable powder.

Data Presentation

Table 1: HPLC Parameter Comparison
ParameterStandard PeptidesDinitro-Tyrosine PeptidesRationale for DNP-Tyr Peptides
Primary UV Detection Wavelength 210-220 nm[6]355-360 nm [9]The dinitrophenyl group has a strong, specific absorbance at this wavelength, distinguishing it from non-nitrated impurities.
Expected Retention Varies by sequenceSignificantly Increased The two nitro groups add considerable hydrophobicity, increasing interaction with the C18 stationary phase.[1][2]
Typical Elution % ACN 20-40%35-60% (or higher)A higher concentration of organic modifier is needed to overcome the strong hydrophobic interactions.
Recommended Column Chemistry C18, C8C18, C8 (or C4 for very late elution)C18 is the standard workhorse. C4 can be used to reduce very long retention times.

Visualizations

Workflow cluster_prep Preparation cluster_analysis Analytical HPLC cluster_prep_purification Preparative Purification cluster_post Post-Purification p1 Dissolve Crude Peptide (1 mg/mL in Phase A) p2 Filter Sample (0.45 µm) p1->p2 a1 Inject on Analytical C18 Column p2->a1 a2 Run Scouting Gradient (e.g., 5-95% ACN) a1->a2 a3 Monitor at 214nm & 360nm a2->a3 a4 Identify Target Peak & Determine Elution % a3->a4 pp1 Load Sample on Preparative C18 Column a4->pp1 pp2 Run Optimized Shallow Gradient pp1->pp2 pp3 Collect Fractions pp2->pp3 post1 Analyze Fraction Purity (Analytical HPLC) pp3->post1 post2 Pool Pure Fractions post1->post2 post3 Lyophilize post2->post3 end end post3->end Final Pure Peptide

Caption: General workflow for purification of dinitro-tyrosine peptides.

Troubleshooting Guide

Troubleshooting start Problem: Poor Peak Shape (Tailing, Fronting, Broad) q1 Is the peak tailing? start->q1 q2 Is the peak fronting? q1->q2 No sol_t1 Cause: Secondary interactions with column silanol groups. q1->sol_t1 Yes q3 Is the peak broad? q2->q3 No sol_f1 Cause: Column overload or poor sample solubility. q2->sol_f1 Yes sol_b1 Cause: Gradient is too steep or peptide is aggregating. q3->sol_b1 Yes sol_t2 Solution: Ensure TFA concentration is 0.1%. Use a high-purity, end-capped C18 column. sol_t1->sol_t2 sol_f2 Solution: Reduce sample load (inject less volume or lower concentration). Ensure sample is fully dissolved. sol_f1->sol_f2 sol_b2 Solution: Use a shallower gradient (e.g., 0.5-1% ACN change per minute). Consider adding organic solvent to sample to disrupt aggregation. sol_b1->sol_b2

Caption: Troubleshooting guide for common peak shape issues.

References

Validation & Comparative

A Head-to-Head Comparison: Fmoc-3,5-dinitro-L-tyrosine vs. Fmoc-Tyr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of protected amino acids is a critical decision that dictates the success of solid-phase peptide synthesis (SPPS). The choice of protecting group for the tyrosine side chain, in particular, can significantly impact coupling efficiency, peptide purity, and the ultimate biological function of the synthesized peptide. This guide provides a comprehensive comparison of two commercially available Fmoc-protected tyrosine derivatives: the workhorse Fmoc-Tyr(tBu)-OH and the functionally versatile Fmoc-3,5-dinitro-L-tyrosine .

At a Glance: Key Differences and Applications

Fmoc-Tyr(tBu)-OH is the standard choice for routine peptide synthesis, prized for its robustness and compatibility with the widely used Fmoc/tBu orthogonal protection strategy.[1][2] In contrast, Fmoc-3,5-dinitro-L-tyrosine is a specialized building block used when the final peptide requires the unique properties conferred by the dinitrophenyl group, such as enhanced biological activity or utility in immunological studies.[3][4]

Data Presentation: A Comparative Analysis

The following table summarizes the key features of Fmoc-3,5-dinitro-L-tyrosine and Fmoc-Tyr(tBu)-OH, based on available data and established principles of peptide chemistry.

FeatureFmoc-3,5-dinitro-L-tyrosineFmoc-Tyr(tBu)-OH
Side-Chain Protecting Group None (Dinitrophenyl is a functional modification)tert-Butyl (tBu)
Primary Application Incorporation of dinitrophenyl groups for enhanced biological activity, bioconjugation, and immunological studies.[3][4]Routine solid-phase peptide synthesis.[1][2]
Side-Chain Deprotection The dinitrophenyl group is typically not removed; it is part of the final peptide. If removal is desired, it requires specific conditions (e.g., thiolysis).[5]Acid-labile; removed during final cleavage from the resin with strong acids like TFA.[1]
Orthogonality The dinitrophenyl group is stable to the basic conditions of Fmoc deprotection and the acidic conditions used for tBu removal, offering orthogonality.The tBu group is stable to the basic conditions of Fmoc deprotection, forming the basis of the Fmoc/tBu strategy.[2]
Potential Side Reactions Potential for side reactions associated with the electron-withdrawing nature of the nitro groups.The t-butyl cation generated during cleavage can lead to side reactions with sensitive residues (e.g., Trp, Met).[1]
Coupling Efficiency Expected to be comparable to other Fmoc-amino acids, but may be influenced by the steric hindrance and electronic effects of the dinitrophenyl group.Generally high and well-characterized.[]
Purity of Final Peptide Dependent on the specific peptide sequence and synthesis conditions.High purity is achievable with optimized protocols.[]

Experimental Protocols

The following are generalized protocols for the use of both Fmoc-3,5-dinitro-L-tyrosine and Fmoc-Tyr(tBu)-OH in manual solid-phase peptide synthesis.

Resin Preparation and Swelling
  • Place the desired resin (e.g., Rink Amide resin, 100-200 mesh, ~0.5 mmol/g loading) in a peptide synthesis vessel.

  • Wash the resin with N,N-dimethylformamide (DMF) (3 x 10 mL).

  • Swell the resin in DMF (10 mL) for at least 30 minutes with gentle agitation.

Fmoc Deprotection
  • Drain the DMF from the swelled resin.

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling
  • In a separate vial, dissolve the Fmoc-amino acid (Fmoc-3,5-dinitro-L-tyrosine or Fmoc-Tyr(tBu)-OH) (4 equivalents relative to resin loading) and a coupling agent such as HBTU (3.9 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive (indicating free amines), repeat the coupling step.

Washing
  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL).

  • Wash the resin with dichloromethane (DCM) (3 x 10 mL).

  • Wash the resin with DMF (3 x 10 mL).

Final Cleavage and Deprotection (for Fmoc-Tyr(tBu)-OH)
  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the purified peptide under vacuum.

Note: For peptides containing Fmoc-3,5-dinitro-L-tyrosine, the dinitrophenyl group remains on the tyrosine side chain after the standard TFA cleavage procedure.

Mandatory Visualization

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing2 Washing (DMF, DCM) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Final_Cleavage End of Sequence Peptide Purified Peptide Final_Cleavage->Peptide Wasting1 Wasting1 Wasting1->Coupling

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Amino_Acid_Structures cluster_dinitro Fmoc-3,5-dinitro-L-tyrosine cluster_tbu Fmoc-Tyr(tBu)-OH dinitro tbu

Caption: Chemical structures of the two protected tyrosine derivatives.

Conclusion

The choice between Fmoc-3,5-dinitro-L-tyrosine and Fmoc-Tyr(tBu)-OH is fundamentally driven by the desired characteristics of the final peptide. For routine peptide synthesis where a natural tyrosine residue is required, Fmoc-Tyr(tBu)-OH remains the industry standard due to its well-established protocols and robust performance.[2] However, when the research goal is to synthesize peptides with specific functionalities, such as enhanced biological activity, for use as haptens in immunology, or for bioconjugation applications, Fmoc-3,5-dinitro-L-tyrosine offers a valuable and specialized building block.[3][4] Researchers should carefully consider the final application of their synthetic peptide to make an informed decision on the most appropriate protected tyrosine derivative for their needs.

References

A Researcher's Guide to Fmoc-Protected Tyrosine Derivatives: A Comparative Analysis of Fmoc-3,5-dinitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of peptide synthesis and drug development, the strategic selection of protected amino acid derivatives is paramount to achieving high-purity, biologically active peptides. For researchers incorporating tyrosine, a critical residue in cellular signaling, a variety of Fmoc-protected derivatives are available, each with unique characteristics. This guide provides an objective comparison of Fmoc-3,5-dinitro-L-tyrosine against other commonly used tyrosine derivatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

Performance Comparison of Fmoc-Tyrosine Derivatives

The choice of a tyrosine derivative in solid-phase peptide synthesis (SPPS) impacts coupling efficiency, solubility, and the stability of the protecting group under synthesis conditions. This section provides a quantitative and qualitative comparison of Fmoc-3,5-dinitro-L-tyrosine with other key tyrosine derivatives.

Table 1: Quantitative Comparison of Fmoc-Tyrosine Derivatives in SPPS

DerivativeMolecular Weight ( g/mol )Solubility in DMFCoupling EfficiencySide-Chain Deprotection ConditionsKey Features & Applications
Fmoc-3,5-dinitro-L-tyrosine 493.42[1]ModerateGenerally highThiolysis (e.g., thiophenol)Stable to piperidine; useful as a phosphotyrosine mimic and for introducing a UV-visible chromophore.[1]
Fmoc-L-tyrosine 403.44HighHighRequires protection (e.g., tBu)Unprotected hydroxyl group can lead to side reactions if not protected.
Fmoc-Tyr(tBu)-OH 459.56HighHighStrong acid (e.g., 95% TFA)Standard choice for Fmoc-SPPS due to its stability and efficient coupling.[2]
Fmoc-Tyr(PO(OBzl)OH)-OH 581.53ModerateCan be sluggishCatalytic hydrogenation or strong acidCommon building block for phosphopeptides; partially protected phosphate can cause coupling issues.
Fmoc-Tyr(PO3H2)-OH 483.40[3]Low to ModerateSluggishNo deprotection neededCost-effective for phosphopeptides, but low solubility and potential for side reactions.
Fmoc-O-methyl-L-tyrosine 417.45HighHighStrong acid (e.g., BBr3)Stable mimic of tyrosine, useful for studying the role of the hydroxyl group.
Fmoc-3-nitro-L-tyrosine 448.42[4][5]ModerateHighReduction (e.g., SnCl2)Can act as a mimic of phosphotyrosine, binding to SH2 domains.[1]

Qualitative Performance Summary:

  • Fmoc-3,5-dinitro-L-tyrosine offers the advantage of a stable side-chain protecting group that withstands the standard piperidine treatment for Fmoc removal. Its electron-withdrawing nitro groups can enhance the acidity of the phenolic hydroxyl group, which may influence its reactivity. The dinitrophenyl group can be selectively removed under mild conditions using thiols, providing an orthogonal protection strategy.[6]

  • Fmoc-Tyr(tBu)-OH is the workhorse for routine peptide synthesis due to its high solubility and coupling efficiency. The tert-butyl ether is stable to the basic conditions of Fmoc deprotection and is readily cleaved with strong acid during the final cleavage from the resin.[2]

  • Phosphotyrosine derivatives like Fmoc-Tyr(PO(OBzl)OH)-OH and Fmoc-Tyr(PO3H2)-OH are essential for synthesizing phosphopeptides to study signaling pathways. However, they often present challenges in solubility and coupling efficiency. Fmoc-Tyr(PO(NMe2)2)-OH is a more soluble alternative with a fully protected phosphate group that avoids some of these issues.

  • Fmoc-O-methyl-L-tyrosine provides a permanently protected hydroxyl group under standard cleavage conditions, making it a useful tool for creating peptides where the hydroxyl functionality of tyrosine is permanently blocked.

  • Fmoc-3-nitro-L-tyrosine is particularly interesting as it can serve as a mimic for phosphotyrosine. Studies have shown that peptides containing 3-nitrotyrosine can bind to SH2 domains, which are crucial in cellular signaling.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful incorporation of these specialized amino acid derivatives.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the manual coupling of an Fmoc-protected tyrosine derivative to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the desired tyrosine derivative)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base for coupling: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, drain, and repeat the piperidine treatment for another 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-tyrosine derivative (3-5 equivalents relative to the resin loading) with the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating an incomplete reaction), the coupling step can be repeated.

    • After complete coupling, drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Specific Considerations for Fmoc-3,5-dinitro-L-tyrosine:
  • Side-Chain Deprotection: The dinitrophenyl group is stable to TFA. To remove it, treat the purified peptide with a solution of a thiol, such as 2-mercaptoethanol or thiophenol, in a suitable solvent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the application of these tyrosine derivatives.

Fmoc_SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-Tyr-Xxx, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Repeat->Fmoc_Deprotection Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Ras_MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pTyr SOS SOS Grb2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Cell_Proliferation Cell Proliferation, Differentiation, Survival Transcription_Factors->Cell_Proliferation

Caption: Simplified Ras-MAPK signaling pathway initiated by a Receptor Tyrosine Kinase.

SH2_Domain_Interaction SH2 SH2 Domain +--+ pTyr Binding Pocket Downstream_Signaling Downstream Signaling Activation SH2->Downstream_Signaling Recruitment & Activation Phosphopeptide Phosphopeptide ...-pTyr-X-X-X-... Phosphopeptide->SH2 Binding

Caption: Interaction of an SH2 domain with a phosphotyrosine-containing peptide.

Conclusion

The selection of an appropriate Fmoc-tyrosine derivative is a critical decision in peptide synthesis, with significant implications for the success of the synthesis and the biological activity of the final peptide. While Fmoc-Tyr(tBu)-OH remains the standard for many applications, derivatives like Fmoc-3,5-dinitro-L-tyrosine and Fmoc-3-nitro-L-tyrosine offer unique advantages as stable phosphotyrosine mimics and tools for studying protein-protein interactions. A thorough understanding of the properties and experimental considerations for each derivative, as outlined in this guide, will enable researchers to make informed choices and advance their research in peptide chemistry and drug development.

References

Purity Analysis of Peptides Synthesized with Fmoc-3,5-dinitro-L-tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of high-purity peptides is paramount for reliable experimental outcomes and therapeutic efficacy. The incorporation of modified amino acids, such as 3,5-dinitro-L-tyrosine, introduces unique challenges and considerations in solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of peptide purity when utilizing Fmoc-3,5-dinitro-L-tyrosine, alongside alternative Fmoc-tyrosine derivatives, supported by experimental data and detailed protocols.

The dinitrophenyl group in Fmoc-3,5-dinitro-L-tyrosine offers unique properties for applications such as the development of targeted drug delivery systems and as a molecular probe. However, the electron-withdrawing nature of the nitro groups can influence the reactivity of the amino acid and potentially lead to side reactions during peptide synthesis and cleavage, impacting the purity of the final product.

Comparative Purity Analysis

The most common alternative for tyrosine incorporation in Fmoc-SPPS is Fmoc-Tyr(tBu)-OH, where the phenolic hydroxyl group is protected by a tert-butyl group. This protecting group is cleaved under strong acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA). Another alternative is Fmoc-Tyr(Trt)-OH, which utilizes a trityl protecting group that can be removed under milder acidic conditions.

Fmoc-Amino Acid DerivativeProtecting GroupKey AdvantagesPotential Disadvantages Affecting PurityExpected Crude Purity Range
Fmoc-3,5-dinitro-L-tyrosine None (Dinitrophenyl is the modification)Unique electronic and labeling properties.Potential for side reactions due to the acidic nature of the dinitrophenol. May form salts with piperidine during Fmoc deprotection.50-80% (Sequence dependent)
Fmoc-Tyr(tBu)-OH tert-Butyl (tBu)Well-established; robust for standard SPPS.Requires strong acid for cleavage, which can lead to side reactions with sensitive residues.70-90% (Sequence dependent)
Fmoc-Tyr(Trt)-OH Trityl (Trt)Cleavable under mild acid, reducing side reactions.Steric hindrance may slightly reduce coupling efficiency.80-95% (Sequence dependent)

Note: The expected crude purity ranges are estimates based on typical outcomes in SPPS and may vary significantly depending on the peptide sequence, length, and synthesis conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing synthetic outcomes. Below are representative protocols for the synthesis of a model peptide containing a tyrosine derivative, followed by its analysis.

Protocol 1: Solid-Phase Synthesis of a Model Peptide (Ac-Ala-X-Gly-NH₂) using Fmoc-3,5-dinitro-L-tyrosine

This protocol outlines the manual synthesis of a short model peptide on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Swelling and Preparation:

  • Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for 15 minutes and drain.

  • Wash the resin thoroughly with DMF (5 x 2 min).

3. Amino Acid Coupling (Glycine):

  • In a separate vial, dissolve Fmoc-Gly-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF.

  • Add the activated amino acid solution to the resin.

  • Agitate for 2 hours at room temperature.

  • Drain and wash the resin with DMF (3 x 2 min). Confirm complete coupling with a Kaiser test.

4. Amino Acid Coupling (Fmoc-3,5-dinitro-L-tyrosine):

  • Repeat the Fmoc deprotection step as described above.

  • In a separate vial, dissolve Fmoc-3,5-dinitro-L-tyrosine (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and DIPEA (0.6 mmol, 6 eq.) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Drain and wash with DMF (3 x 2 min).

5. Amino Acid Coupling (Alanine) and Acetylation:

  • Repeat the Fmoc deprotection step.

  • Couple Fmoc-Ala-OH as described for glycine.

  • After the final Fmoc deprotection, wash the resin with DMF.

  • Add a solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus.

  • Wash the resin with DMF, followed by dichloromethane (DCM), and dry under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin and agitate for 2 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Protocol 2: HPLC Analysis of Crude Peptide

1. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm and 280 nm.

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the percentage purity by dividing the area of the main peptide peak by the total area of all peaks.

Protocol 3: Mass Spectrometry Analysis

1. Sample Preparation:

  • Dissolve the crude or purified peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).

2. Mass Spectrometry Conditions:

  • Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range to detect the expected molecular weight of the synthesized peptide.

  • For further characterization, perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence and the presence of the 3,5-dinitro-tyrosine residue. The fragmentation of peptides containing nitrotyrosine can be challenging, and derivatization to aminotyrosine followed by acetylation may improve fragmentation efficiency.[1]

Visualizations

Experimental Workflow for Peptide Synthesis and Purity Analysis

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_analysis Purity Analysis resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling1 Amino Acid Coupling (Glycine) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Amino Acid Coupling (Fmoc-3,5-dinitro-L-tyrosine) deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Amino Acid Coupling (Alanine) deprotection3->coupling3 acetylation N-terminal Acetylation coupling3->acetylation cleavage Cleavage & Deprotection acetylation->cleavage crude_peptide Crude Peptide cleavage->crude_peptide hplc HPLC Analysis crude_peptide->hplc ms Mass Spectrometry crude_peptide->ms purity_assessment Purity Assessment hplc->purity_assessment ms->purity_assessment

Caption: Workflow for the synthesis and purity analysis of a peptide containing Fmoc-3,5-dinitro-L-tyrosine.

Comparison of Tyrosine Derivatives in SPPS

G cluster_main Choice of Fmoc-Tyrosine Derivative for SPPS cluster_options Derivative Options cluster_considerations Key Considerations start Peptide Synthesis Goal dntyr Fmoc-3,5-dinitro-L-tyrosine start->dntyr tyrtbu Fmoc-Tyr(tBu)-OH start->tyrtbu tyrtrt Fmoc-Tyr(Trt)-OH start->tyrtrt purity Desired Purity dntyr->purity side_reactions Potential Side Reactions dntyr->side_reactions cleavage_conditions Cleavage Conditions dntyr->cleavage_conditions tyrtbu->purity tyrtbu->side_reactions tyrtbu->cleavage_conditions tyrtrt->purity tyrtrt->side_reactions tyrtrt->cleavage_conditions

Caption: Decision matrix for selecting an Fmoc-tyrosine derivative based on synthesis goals and considerations.

References

Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry Characterization of Fmoc-3,5-dinitro-L-tyrosine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the characterization of Fmoc-3,5-dinitro-L-tyrosine-containing peptides presents a unique set of analytical challenges. The bulky, electron-withdrawing nature of this modification significantly influences ionization efficiency and fragmentation pathways in mass spectrometry. This guide provides an objective comparison of mass spectrometric approaches for the characterization of these peptides, offering supporting data from related compounds and detailed experimental protocols to inform analytical strategy.

The incorporation of 3,5-dinitro-L-tyrosine into peptides is a valuable tool in various research applications, including the study of protein-protein interactions and the development of enzyme inhibitors. The N-terminal Fmoc protecting group, while essential for solid-phase peptide synthesis, adds another layer of complexity to the subsequent mass spectrometric analysis. A thorough understanding of the behavior of these doubly modified peptides in the gas phase is critical for accurate sequence verification and structural elucidation.

Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry technique is paramount for the successful characterization of Fmoc-3,5-dinitro-L-tyrosine peptides. While Collision-Induced Dissociation (CID) is the most common fragmentation method, its effectiveness can be limited for peptides with bulky, stable modifications. Alternative fragmentation techniques and chemical derivatization strategies offer significant advantages.

Analytical MethodPrincipleAdvantages for Fmoc-3,5-dinitro-L-tyrosine PeptidesDisadvantages for Fmoc-3,5-dinitro-L-tyrosine Peptides
ESI-CID-MS/MS Collision with an inert gas to induce fragmentation of the peptide backbone.Readily available on most mass spectrometers.Poor fragmentation of the peptide backbone is often observed due to the stability of the dinitrophenyl group and the lability of the Fmoc group.[1] This can lead to spectra dominated by neutral losses of the modifications, providing limited sequence information.
MALDI-TOF MS Laser-induced desorption and ionization from a solid-phase matrix.High throughput and tolerance to some buffers and salts. Useful for determining the intact mass of the modified peptide.In-source decay or metastable decay can lead to fragmentation, but it is often not as controlled or informative as tandem MS methods for sequencing.
ESI-ETD/ECD-MS/MS Electron transfer or capture to induce fragmentation of the peptide backbone.Fragmentation is not dependent on the vibrational energy of the peptide, leading to extensive backbone cleavage while preserving labile modifications like the dinitrophenyl and Fmoc groups on the side chains.[2] This provides more comprehensive sequence coverage.Requires specialized and often more expensive instrumentation (e.g., FT-ICR or Orbitrap mass spectrometers).
Chemical Derivatization + ESI-CID-MS/MS Chemical modification of the peptide prior to MS analysis (e.g., reduction of nitro groups).Reduction of the nitro groups to amines can significantly improve CID fragmentation efficiency by creating more favorable protonation sites and altering the fragmentation pathways.[1]Adds extra steps to the workflow, potentially introducing side reactions or sample loss. The derivatization may not be 100% efficient.

Experimental Protocols

Sample Preparation for Mass Spectrometry
  • Peptide Purification: Peptides containing Fmoc-3,5-dinitro-L-tyrosine should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to remove synthetic byproducts.

  • Sample Desalting: Prior to MS analysis, it is crucial to desalt the peptide sample using a C18 ZipTip or equivalent to prevent ion suppression.

  • Solubilization: Dissolve the purified and desalted peptide in an appropriate solvent for MS analysis, typically a mixture of water, acetonitrile, and 0.1% formic acid for ESI-MS.

ESI-CID-MS/MS Protocol
  • Instrumentation: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample at a flow rate of 1-5 µL/min.

  • MS1 Scan: Acquire a full MS scan to identify the precursor ion of the Fmoc-3,5-dinitro-L-tyrosine peptide.

  • MS/MS Scan: Select the precursor ion for fragmentation using CID. The collision energy should be optimized to achieve a balance between precursor ion depletion and the generation of informative fragment ions. A stepped collision energy approach is often beneficial.

Chemical Derivatization: Reduction of Nitro Groups
  • Reagents: Sodium dithionite solution (freshly prepared).

  • Procedure:

    • Dissolve the peptide in a suitable buffer (e.g., ammonium bicarbonate).

    • Add a fresh solution of sodium dithionite to the peptide solution.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Desalt the sample immediately using a C18 ZipTip before MS analysis.

Visualizing the Workflow and Fragmentation

The following diagrams illustrate the experimental workflow for characterizing Fmoc-3,5-dinitro-L-tyrosine peptides and the proposed fragmentation pathways.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Preparation cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (with Fmoc-3,5-dinitro-L-tyrosine) hplc RP-HPLC Purification synthesis->hplc desalt Desalting (C18) hplc->desalt esi_cid ESI-CID-MS/MS desalt->esi_cid esi_etd ESI-ETD/ECD-MS/MS desalt->esi_etd derivatization Chemical Derivatization (Nitro Group Reduction) desalt->derivatization derivatized_cid ESI-CID-MS/MS of Derivatized Peptide derivatization->derivatized_cid

Experimental workflow for the characterization of Fmoc-3,5-dinitro-L-tyrosine peptides.

fragmentation_pathways cluster_cid Collision-Induced Dissociation (CID) cluster_etd Electron Transfer/Capture Dissociation (ETD/ECD) precursor_cid [M+nH]n+ loss_fmoc Loss of Fmoc (-222.2 Da) precursor_cid->loss_fmoc loss_no2 Neutral Loss of NO2 (-46.0 Da) precursor_cid->loss_no2 b_y_ions_limited Limited b and y ions precursor_cid->b_y_ions_limited precursor_etd [M+nH]n+ c_z_ions Extensive c and z ions precursor_etd->c_z_ions preserved_mod Preserved Fmoc and Dinitro-tyrosine c_z_ions->preserved_mod

Proposed fragmentation pathways for Fmoc-3,5-dinitro-L-tyrosine peptides.

Conclusion

The mass spectrometric characterization of peptides modified with Fmoc-3,5-dinitro-L-tyrosine requires a tailored analytical approach. While standard ESI-CID-MS/MS can provide information on the intact mass and some fragmentation, it often yields limited sequence information due to the stability of the dinitrophenyl group and the lability of the Fmoc protecting group. For comprehensive sequence analysis, alternative fragmentation methods such as ETD or ECD are highly recommended as they promote backbone fragmentation while preserving the modifications. Furthermore, chemical derivatization through the reduction of the nitro groups presents a viable strategy to enhance fragmentation in CID-based experiments. By carefully selecting the appropriate analytical technique, researchers can overcome the challenges associated with these complex modified peptides and obtain high-quality data for their research and development endeavors.

References

Alternative methods to phosphotyrosine enrichment besides dinitro-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Alternative Methods for Phosphotyrosine Enrichment

For researchers, scientists, and drug development professionals, the specific enrichment of phosphotyrosine (pY)-containing proteins and peptides is a critical step in understanding cellular signaling pathways and identifying potential therapeutic targets. While various methods exist, this guide provides a comparative overview of key techniques for phosphotyrosine enrichment beyond dinitro-tyrosine modifications. We will explore antibody-based approaches, SH2 domain affinity purification, and chromatography-based methods, presenting their principles, performance data, and detailed protocols.

Comparison of Phosphotyrosine Enrichment Methods

The choice of enrichment method can significantly impact the depth and breadth of phosphoproteome coverage. The following table summarizes quantitative data from comparative studies of common pY enrichment techniques.

Method Principle Strengths Weaknesses Typical Yield (Unique pY Peptides/Sites) Enrichment Efficiency/Specificity
Anti-pY Immunoprecipitation (IP) / Immunoaffinity Chromatography Utilizes monoclonal or polyclonal antibodies (e.g., 4G10, P-Tyr-100) that specifically recognize the phosphotyrosine residue.High specificity for pY-peptides/proteins. Well-established with many available reagents.Can have sequence context bias depending on the antibody clone. Antibodies can be expensive.138-338 unique pY peptides identified in one study.[1] Combining multiple antibodies can increase the number of identifications.[1]Immunoaffinity chromatography showed ~36% unique pY peptides out of total identified, while immunoprecipitation was ~10%.[1]
SH2 Domain-Based Affinity Purification Employs the natural affinity of Src Homology 2 (SH2) domains for specific pY-containing sequence motifs. Engineered "superbinders" have enhanced affinity.[2][3][4]Can be tailored to capture specific signaling complexes. Recombinant SH2 domains can be produced cost-effectively.[3][5] Superbinders show comparable or better enrichment than antibodies.[3][5][6]Natural SH2 domains have inherent sequence preferences, which can be a limitation or a tool for targeted analysis.A study using an automated SH2 superbinder method reported over 4000 unique pY sites from 1 mg of peptide input.[7][8][9]Enrichment efficiency was reported to be over 99% with high reproducibility (median CVs < 25%).[7][8][9][10]
Metal Oxide Affinity Chromatography (MOAC) Based on the affinity of phosphate groups for metal oxides like Titanium Dioxide (TiO2) or Zirconium Dioxide (ZrO2).[11][12]High binding capacity and robustness. Effective for global phosphopeptide enrichment.Enriches for all phosphopeptides (pS, pT, pY), not specific to phosphotyrosine.[13] Can have bias towards multiply phosphorylated peptides.When used in a sequential enrichment strategy (SMOAC), TiO2 followed by Fe-NTA IMAC identified ~13,300 additional phosphopeptides over TiO2 alone.[14]Specificity for phosphopeptides is generally high (e.g., 93% for TiO2).[14]
Immobilized Metal Affinity Chromatography (IMAC) Uses chelated metal ions (e.g., Fe³⁺, Ga³⁺) to capture negatively charged phosphopeptides.[15]High capacity and cost-effective. Complementary to antibody-based methods.[15]Not specific for phosphotyrosine; enriches all phosphopeptides.[13] Can suffer from non-specific binding of acidic (glutamic acid, aspartic acid-rich) peptides.One study showed that IMAC identified more total enriched peptides than antibody methods but only ~250 were phosphotyrosine peptides.[15]Can be less selective than other methods, though protocol optimization can improve this.[16]

Signaling Pathway and Experimental Workflow Visualizations

Diagrams are crucial for understanding the complex relationships in signaling pathways and the steps involved in experimental procedures.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR GRB2_SOS GRB2-SOS EGFR->GRB2_SOS Recruitment SHC SHC EGFR->SHC pY PI3K PI3K EGFR->PI3K Recruitment PLCG PLCγ EGFR->PLCG Recruitment STAT STAT EGFR->STAT Recruitment & pY EGF EGF Ligand EGF->EGFR Binding & Dimerization RAS RAS GRB2_SOS->RAS Activation SHC->GRB2_SOS Recruitment RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT Activation AKT->Transcription Inhibition of Apoptosis STAT->Transcription

Caption: EGFR signaling pathway initiated by ligand binding and receptor tyrosine phosphorylation.

pY_Enrichment_Workflow start Cell Culture & Lysis (with phosphatase inhibitors) proteolysis Protein Extraction & Digestion (Trypsin) start->proteolysis enrichment Phosphotyrosine Peptide Enrichment proteolysis->enrichment wash Wash to Remove Non-specifically Bound Peptides enrichment->wash elution Elution of pY-Peptides wash->elution analysis LC-MS/MS Analysis elution->analysis data Data Analysis (Identification & Quantification) analysis->data

Caption: General experimental workflow for phosphotyrosine peptide enrichment and analysis.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. Below are protocols for key phosphotyrosine enrichment techniques.

Anti-Phosphotyrosine Immunoprecipitation (IP) Protocol

This protocol is a general guideline for the immunoprecipitation of tyrosine-phosphorylated proteins.[17][18][19]

Materials:

  • Cells of interest

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with phosphatase inhibitors (e.g., sodium orthovanadate) and protease inhibitors.

  • Anti-phosphotyrosine antibody (e.g., clone 4G10 or PY99) conjugated to agarose beads.

  • Wash Buffer (e.g., Tris-buffered saline with 0.1% Tween-20).

  • Elution Buffer (e.g., 100 mM glycine pH 2.5 or SDS-PAGE sample buffer).

  • Neutralization Buffer (e.g., 1M Tris pH 8.5).

Procedure:

  • Cell Stimulation and Lysis:

    • Culture and treat cells as required to induce tyrosine phosphorylation.

    • Wash cells with ice-cold PBS.

    • Lyse cells with ice-cold lysis buffer containing inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with control agarose beads for 1 hour at 4°C.

    • Centrifuge and transfer the supernatant to a new tube.

    • Add the anti-phosphotyrosine antibody-conjugated beads to the pre-cleared lysate.

    • Incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation at a low speed (e.g., 1,000 x g for 1 minute).

    • Discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer, pelleting the beads between each wash.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the bound proteins by adding Elution Buffer and incubating for 5-10 minutes. For native protein, use a non-denaturing elution buffer and neutralize immediately after collection. For analysis by SDS-PAGE, use 1x SDS sample buffer and boil for 5 minutes.

    • Pellet the beads and collect the supernatant containing the enriched phosphotyrosine proteins.

SH2 Domain-Based Peptide Enrichment Protocol

This protocol describes the enrichment of phosphotyrosine peptides using a recombinant SH2 superbinder.[3][10][20]

Materials:

  • Tryptic digest of cell lysate.

  • Recombinant GST-tagged SH2 superbinder protein immobilized on glutathione-sepharose beads or SH2 superbinder conjugated to magnetic beads.

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, pH 7.5).

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.0 or 0.5-1% Trifluoroacetic Acid (TFA)).

  • Desalting columns (e.g., C18 StageTips).

Procedure:

  • Bead Preparation:

    • Equilibrate the SH2-conjugated beads by washing them twice with Binding/Wash Buffer.

  • Peptide Binding:

    • Resuspend the tryptic peptide digest in Binding/Wash Buffer.

    • Add the equilibrated SH2 beads to the peptide solution.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads extensively (3-5 times) with Binding/Wash Buffer to remove non-specifically bound peptides.

    • Perform a final wash with a buffer without detergent (e.g., 50 mM Tris-HCl, 150 mM NaCl) or with water to remove salts.[3]

  • Elution:

    • Add Elution Buffer to the beads and incubate for 5-10 minutes at room temperature to release the bound phosphopeptides.

    • Separate the beads and collect the eluate. Repeat the elution step once for complete recovery.

  • Sample Cleanup:

    • Desalt the eluted phosphopeptides using C18 StageTips prior to LC-MS/MS analysis.

Titanium Dioxide (TiO₂) Affinity Chromatography Protocol

This is a general protocol for the enrichment of phosphopeptides using TiO₂, which can be part of a broader phosphoproteomics workflow that includes pY analysis.[13][14][21]

Materials:

  • Tryptic digest of cell lysate.

  • TiO₂ chromatography beads/slurry.

  • Loading/Wash Buffer 1 (e.g., 80% Acetonitrile (ACN), 5% TFA).

  • Wash Buffer 2 (e.g., 30% ACN, 0.1% TFA).

  • Elution Buffer (e.g., 1% Ammonium Hydroxide, pH >10).

  • Micro-spin columns or pipette tips packed with TiO₂ material.

Procedure:

  • Column Equilibration:

    • Pack a pipette tip with TiO₂ slurry.

    • Equilibrate the TiO₂ material by washing with Elution Buffer, followed by Wash Buffer 2, and finally with Loading/Wash Buffer 1.

  • Peptide Loading:

    • Acidify the peptide digest with TFA to a final concentration of 5% and adjust the ACN concentration to 80%.

    • Load the peptide solution onto the TiO₂ column by passing it through slowly using centrifugation or air pressure. Reload the flow-through to maximize binding.

  • Washing:

    • Wash the column with Loading/Wash Buffer 1 to remove non-phosphorylated peptides.

    • Wash the column with Wash Buffer 2 to remove any remaining impurities.

  • Elution:

    • Elute the bound phosphopeptides by passing Elution Buffer through the column. Collect the eluate.

    • Immediately acidify the eluate with formic acid or TFA to neutralize the high pH and prepare it for LC-MS/MS analysis.

  • Sample Cleanup:

    • Desalt the eluted phosphopeptides using C18 StageTips before mass spectrometry.

Conclusion

The selection of a phosphotyrosine enrichment method depends on the specific research question, available instrumentation, and sample amount. Antibody-based methods offer high specificity and are well-suited for general pY profiling, though they can exhibit biases. SH2 domains, particularly engineered superbinders, provide a powerful and cost-effective alternative with high efficiency, and can be used for both broad and targeted pY analysis. While not specific to phosphotyrosine, MOAC and IMAC are excellent for global phosphoproteome analysis and can be used in complementary or sequential workflows to achieve greater depth of coverage. By understanding the principles and performance of each technique, researchers can better design experiments to effectively unravel the complexities of tyrosine kinase signaling.

References

A Comparative Performance Analysis of Coupling Reagents for Fmoc-3,5-dinitro-L-tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of sterically hindered and electron-deficient amino acids is a critical challenge in solid-phase peptide synthesis (SPPS). Fmoc-3,5-dinitro-L-tyrosine presents a particularly difficult case due to the bulky and electron-withdrawing nitro groups flanking the phenolic hydroxyl group. The selection of an appropriate coupling reagent is paramount to achieving high coupling efficiency, minimizing side reactions such as racemization, and ensuring the overall success of the synthesis. This guide provides an objective comparison of the performance of four commonly used coupling reagents—HATU, HBTU, COMU, and DIC/Oxyma—for the acylation of Fmoc-3,5-dinitro-L-tyrosine, supported by experimental data derived from studies on similarly challenging amino acids.

Quantitative Performance Comparison

While direct comparative studies on Fmoc-3,5-dinitro-L-tyrosine are limited in published literature, the following data, extrapolated from studies on other sterically hindered and electron-deficient amino acids, provides a strong indication of the expected performance of each coupling reagent.

Coupling ReagentClassRelative Coupling Efficiency (Difficult Couplings)Crude Peptide PurityRisk of Racemization
HATU Uronium/Aminium SaltVery HighVery HighVery Low
HBTU Uronium/Aminium SaltHighHighLow to Moderate
COMU Uronium/Aminium SaltVery HighVery HighVery Low
DIC/Oxyma Carbodiimide/AdditiveModerate to HighGoodLow[1]

Performance Overview

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most efficient coupling reagents, particularly for hindered amino acids. Its superiority stems from the formation of a highly reactive OAt-active ester, which accelerates the coupling reaction and minimizes racemization.

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is a cost-effective and commonly used coupling reagent. While effective for many standard couplings, it may exhibit lower efficiency and a slightly higher risk of racemization compared to HATU when dealing with particularly challenging residues.

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt that offers coupling efficiencies comparable to HATU. A significant advantage of COMU is its OxymaPure-based structure, which is non-explosive and produces water-soluble byproducts, simplifying purification.

DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl cyanoglyoxylate-2-oxime) represents a classical and cost-effective approach. The addition of OxymaPure as a catalyst significantly enhances the coupling efficiency and suppresses racemization.[1] While generally reliable, this combination may require longer reaction times compared to the uronium/aminium salts for highly hindered couplings.

Experimental Protocols

The following is a generalized protocol for the manual solid-phase peptide synthesis (SPPS) incorporating Fmoc-3,5-dinitro-L-tyrosine. This protocol can be adapted for use with each of the compared coupling reagents by modifying the activation step.

Materials:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids (including Fmoc-3,5-dinitro-L-tyrosine)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF (v/v) for Fmoc deprotection

  • Coupling reagent (HATU, HBTU, COMU, or DIC)

  • Additive (OxymaPure for DIC)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

General SPPS Cycle:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Activation and Coupling):

    • For HATU/HBTU/COMU:

      • In a separate vessel, dissolve Fmoc-3,5-dinitro-L-tyrosine (3-5 equivalents relative to resin loading), the coupling reagent (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF.

      • Allow the mixture to pre-activate for 1-2 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for 1-2 hours at room temperature. For HBTU, a longer reaction time of 2-4 hours may be beneficial.

    • For DIC/Oxyma:

      • In a separate vessel, dissolve Fmoc-3,5-dinitro-L-tyrosine (3-5 equivalents) and OxymaPure (3-5 equivalents) in DMF.

      • Add the solution to the deprotected resin.

      • Add DIC (3-5 equivalents) to the reaction vessel.

      • Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.

  • Washing: Wash the resin thoroughly with DMF (3-5 times).

  • Repeat: Repeat the deprotection and coupling cycle for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dry the crude peptide under vacuum.

Visualizing the Process: Workflows and Mechanisms

To better understand the experimental process and the chemical transformations involved, the following diagrams have been generated using Graphviz.

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DMF) Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Fmoc-AA (Reagent + Base) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Cycle Repeat Steps 2-5 for each amino acid Wash2->Cycle Cycle->Deprotection Final_Deprotection 6. Final Fmoc Deprotection Cycle->Final_Deprotection Cleavage 7. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage End End: Crude Peptide Cleavage->End

General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Activation_Mechanisms cluster_HATU_HBTU HATU/HBTU Activation cluster_DIC_Oxyma DIC/Oxyma Activation AA1 Fmoc-AA-COOH Anion1 Fmoc-AA-COO- AA1->Anion1 + Base1 Base (DIPEA) Base1->Anion1 ActiveEster1 OAt/OBt Active Ester Anion1->ActiveEster1 + Reagent1 HATU or HBTU Reagent1->ActiveEster1 NewPeptide1 New Peptide Bond ActiveEster1->NewPeptide1 + Peptide1 Peptide-NH2 Peptide1->NewPeptide1 AA2 Fmoc-AA-COOH Isourea O-Acylisourea (Intermediate) AA2->Isourea + DIC DIC DIC->Isourea ActiveEster2 Oxyma Active Ester Isourea->ActiveEster2 + Oxyma Oxyma Oxyma->ActiveEster2 NewPeptide2 New Peptide Bond ActiveEster2->NewPeptide2 + Peptide2 Peptide-NH2 Peptide2->NewPeptide2 COMU_Activation COMU Activation Mechanism AA Fmoc-AA-COOH Anion Fmoc-AA-COO- AA->Anion + Base Base (DIPEA) Base->Anion ActiveEster Oxyma Active Ester Anion->ActiveEster + COMU COMU COMU->ActiveEster NewPeptide New Peptide Bond ActiveEster->NewPeptide + Peptide Peptide-NH2 Peptide->NewPeptide

References

A Comparative Guide to NMR Analysis for Structural Confirmation of Fmoc-3,5-dinitro-L-tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the confirmation of Fmoc-3,5-dinitro-L-tyrosine incorporation into synthetic peptides. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Introduction

The successful incorporation of modified amino acids, such as Fmoc-3,5-dinitro-L-tyrosine, is a critical step in the synthesis of peptides with novel biological activities. The unique structure of this amino acid, featuring two nitro groups on the aromatic ring of tyrosine, can significantly influence peptide conformation and function. Therefore, robust analytical methods are required to unequivocally confirm its presence and correct positioning within the peptide sequence. NMR spectroscopy offers a powerful, non-destructive method for detailed structural elucidation of peptides both in solution and on the solid-phase resin.

Logical Workflow for Incorporation and Confirmation

The overall process, from the coupling of the modified amino acid to the final structural confirmation, follows a logical progression. The diagram below illustrates this workflow.

cluster_synthesis Peptide Synthesis cluster_analysis Analytical Confirmation cluster_data Data Interpretation start Start with N-terminally deprotected peptide-resin coupling Couple Fmoc-3,5-dinitro-L-tyrosine start->coupling capping Capping (optional) coupling->capping on_resin On-Resin Analysis (HRMAS NMR) coupling->on_resin deprotection Final Fmoc deprotection capping->deprotection cleavage Cleavage from resin and side-chain deprotection deprotection->cleavage crude_peptide Crude Peptide cleavage->crude_peptide solution Solution-State Analysis crude_peptide->solution nmr NMR Spectroscopy solution->nmr ms Mass Spectrometry solution->ms hplc HPLC solution->hplc nmr_data Confirm incorporation via characteristic NMR signals nmr->nmr_data ms_data Confirm molecular weight ms->ms_data hplc_data Assess purity hplc->hplc_data cluster_methods Analytical Methods cluster_info Information Obtained nmr NMR Spectroscopy structure Detailed 3D Structure & Connectivity nmr->structure quant Quantitative Analysis nmr->quant ms Mass Spectrometry mw Molecular Weight Confirmation ms->mw hplc HPLC purity Purity Assessment hplc->purity hplc->quant cluster_workflow NMR Sample Preparation and Analysis start Purified Peptide dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1d Acquire 1D NMR Spectra (¹H, ¹³C) transfer->acquire_1d acquire_2d Acquire 2D NMR Spectra (COSY, HSQC, etc.) acquire_1d->acquire_2d process Process and Analyze Data acquire_2d->process confirm Structural Confirmation process->confirm

A Head-to-Head Comparison: Trityl (Trt) vs. tert-Butyl (tBu) Protection for Tyrosine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise and demanding world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is a critical determinant of success, directly influencing the yield, purity, and overall efficiency of peptide assembly. For the synthesis of peptides containing the nucleophilic amino acid tyrosine (Tyr), the choice of side-chain protection for its hydroxyl group is of paramount importance. The two most commonly employed protecting groups for this purpose within the Fmoc/tBu orthogonal strategy are the tert-butyl (tBu) group and the trityl (Trt) group. This guide provides an objective, data-driven comparison of Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Trt)-OH to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Core Principles: Orthogonality and Lability

The widely adopted Fmoc/tBu strategy in SPPS relies on the principle of orthogonality, where the Nα-Fmoc group is labile to basic conditions (typically piperidine), while the side-chain protecting groups are labile to acidic conditions.[1] Both the tBu and Trt groups adhere to this principle, as they are stable during the repetitive base-mediated Fmoc deprotection steps. The key difference between them lies in their acid lability, which dictates the conditions required for their removal during the final cleavage of the peptide from the resin and has significant implications for the purity of the final product.

Performance Comparison: Acid Lability and Purity

The Trityl group is significantly more acid-labile than the tert-butyl group.[2] This higher sensitivity to acid allows for the use of much milder cleavage conditions, which can be advantageous in the synthesis of complex peptides or those containing other sensitive residues.[2] The tBu group, in contrast, requires strong acid, typically a high concentration of trifluoroacetic acid (TFA), for its removal.[2]

The choice of protecting group can have a profound impact on the purity of the crude peptide. A pivotal comparative study by Barlos et al. demonstrated this difference starkly. In the synthesis of a model peptide containing multiple nucleophilic residues (Met, Trp, and Tyr), the use of a Trt-based protection strategy resulted in a crude peptide of significantly higher purity compared to the tBu-based strategy.[3]

Quantitative Data Summary
Protecting Group StrategyModel Peptide SequenceDeprotection ConditionsCrude Peptide Purity (%)Reference
Fmoc/tBu Fmoc-Ser(tBu)-Met-Trp-Tyr(tBu)-Met-Lys(Boc)-Ser(tBu)-O-Resin65% TFA in DCM, 2h43%[3]
Fmoc/Trt Fmoc-Ser(Trt)-Met-Trp-Tyr(Trt)-Met-Lys(Mtt)-Ser(Trt)-O-Resin1.1% TFA in DCM, 2h92%[3]

This substantial difference in purity highlights the primary advantage of the Trt protecting group: the milder cleavage conditions minimize side reactions, leading to a cleaner crude product and simplifying subsequent purification efforts.[3]

Side Reactions: A Key Consideration

The harsher acidic conditions required to cleave the tBu group can lead to a number of side reactions. The primary concern is the generation of reactive tert-butyl cations, which can alkylate nucleophilic residues within the peptide sequence, such as tryptophan and methionine.[4] While the inclusion of scavengers in the cleavage cocktail can mitigate this, it is not always completely effective.

The Trityl group, being more labile, generates the trityl cation under much milder acidic conditions. While this cation also needs to be scavenged, the overall milder process tends to be less damaging to the peptide.

Experimental Protocols

Below are representative protocols for the key steps in SPPS involving the use of Fmoc-Tyr(tBu)-OH and Fmoc-Tyr(Trt)-OH. These protocols are for illustrative purposes and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines the iterative steps of deprotection and coupling for peptide chain elongation.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Tyr(tBu)-OH or Fmoc-Tyr(Trt)-OH)

  • Appropriate resin (e.g., Wang resin, Rink Amide resin)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIC)

  • DIPEA

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of the piperidine solution for 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, in the presence of DIPEA (6 equivalents).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours, or until a negative Kaiser test indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF.

  • Repeat steps 2-5 for each amino acid in the sequence.

SPPS_Workflow Resin Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple next Fmoc-AA Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotect Next AA Cleave Final Cleavage & Deprotection Repeat->Cleave Final AA Peptide Crude Peptide Cleave->Peptide

Caption: General workflow for Fmoc/tBu or Fmoc/Trt Solid-Phase Peptide Synthesis.

Protocol 2: Final Cleavage and Deprotection

A. For Peptides with tBu-Protected Tyrosine

Materials:

  • Peptide-resin with tBu protecting groups

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with dichloromethane (DCM).

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

B. For Peptides with Trt-Protected Tyrosine

Materials:

  • Peptide-resin with Trt protecting groups

  • Cleavage Cocktail: 1-5% TFA in DCM with 1-5% TIS (v/v/v)

  • Cold diethyl ether

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the mild cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail.

  • Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Logical Framework for Protecting Group Selection

The decision to use Trt or tBu protection for tyrosine is context-dependent. The following flowchart provides a logical framework for making this choice based on the specific requirements of the peptide synthesis.

Decision_Tree Start Start: Select Tyr Protecting Group Question1 Peptide contains other sensitive residues (Trp, Met)? Start->Question1 Question2 Is highest possible crude purity a priority? Question1->Question2 Yes UseTBu Use Fmoc-Tyr(tBu)-OH Question1->UseTBu No UseTrt Use Fmoc-Tyr(Trt)-OH Question2->UseTrt Yes ConsiderTBu Consider Fmoc-Tyr(tBu)-OH with optimized scavengers Question2->ConsiderTBu No ConsiderTBu->UseTBu

Caption: Decision tree for selecting between Trt and tBu protection for tyrosine in SPPS.

Conclusion

While Fmoc-Tyr(tBu)-OH is a robust and widely used reagent for the incorporation of tyrosine in SPPS, the experimental evidence strongly suggests that Fmoc-Tyr(Trt)-OH offers significant advantages, particularly in the synthesis of complex peptides. The milder cleavage conditions required for the Trt group lead to a marked reduction in side reactions, resulting in substantially higher crude peptide purity. This can simplify downstream purification processes, saving time and resources. For syntheses involving sensitive residues such as tryptophan and methionine, or where the highest possible purity of the crude product is a primary objective, the Trityl protecting group is the superior choice. For more routine or less complex peptide syntheses, the more economical tert-butyl protecting group may be sufficient, provided that cleavage conditions are carefully optimized with appropriate scavengers.

References

The Impact of Dinitro-Tyrosine on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The nitration of tyrosine residues to form 3-nitrotyrosine (a form of dinitro-tyrosine) is a post-translational modification that can significantly influence the structure and function of peptides and proteins. This guide provides a comparative analysis of the effects of dinitro-tyrosine on peptide secondary structure, supported by experimental data from circular dichroism (CD) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and molecular dynamics (MD) simulations. Detailed experimental protocols are provided for researchers, scientists, and drug development professionals to facilitate further investigation in this area.

Data Presentation: Comparative Analysis of Secondary Structure

The incorporation of a nitro group into the tyrosine side chain can induce significant conformational changes in peptides. The following tables summarize the observed effects on the secondary structure from various experimental and computational techniques.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for rapidly assessing the overall secondary structure content of peptides in solution.

Peptide/ProteinConditionChange in Secondary Structure upon NitrationReference
ECP PeptidesWaterPredominantly random coil conformation.[1]
ECP PeptidesTrifluoroethanol (TFE)Adoption of a more ordered conformation.[1]
Heat Shock Protein 90 (Hsp90)N/AShift from alpha-helix to beta-sheet presence.[2]
α-synuclein modelsN/ALimited effect on the secondary structure, but may trigger aggregation.[3][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, allowing for the detailed analysis of conformational changes. While specific quantitative data on the percentage of secondary structure elements are often unique to the peptide under study, the following table summarizes key observable changes.

ParameterObserved Change upon Tyrosine NitrationStructural Implication
Chemical Shifts Downfield shifts of aromatic protons and carbons of the nitrated tyrosine.Confirms the presence and location of the modification. Changes in backbone and sidechain chemical shifts of neighboring residues indicate local conformational adjustments.
Nuclear Overhauser Effects (NOEs) Alterations in NOE patterns, particularly between backbone protons.Changes in short- and medium-range NOEs can indicate shifts in helical or turn content.
3JHNHA Coupling Constants Changes in coupling constants.Can be used to derive backbone dihedral angle (φ) restraints, providing insight into local backbone conformation.
Hydrogen Exchange Rates Increased or decreased exchange rates of amide protons.Slower exchange rates can indicate the formation of stable hydrogen bonds, often associated with α-helices and β-sheets.
Molecular Dynamics (MD) Simulations

MD simulations offer a computational approach to investigate the dynamic effects of dinitro-tyrosine on peptide conformation.

Peptide/Protein SystemKey Findings from MD SimulationsStructural Impact
α-synuclein models Nitration had a limited effect on the overall secondary structure.Suggests that for some flexible peptides, the modification may not induce large-scale conformational changes but could influence aggregation propensity.[3]
Cytochrome c Weakening of the Fe-S(Met80) bond, decreased radius of gyration, and increased hydrogen bonding.Indicates significant structural and conformational changes in the active site upon nitration.
Transmembrane peptides Proximity of the tyrosine phenolic ring to lipid peroxyl radicals enhances nitration efficiency.Highlights the influence of the membrane environment on the modification and its potential structural consequences.[4]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following sections outline typical protocols for the key experimental techniques discussed.

Circular Dichroism (CD) Spectroscopy Protocol
  • Sample Preparation :

    • Synthesize and purify the peptide of interest (both native and dinitro-tyrosine modified versions) to >95% purity using standard solid-phase peptide synthesis and reverse-phase HPLC.

    • Accurately determine the peptide concentration using a reliable method such as quantitative amino acid analysis or by absorbance of aromatic residues (for the unmodified peptide).

    • Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) that is transparent in the far-UV region. For studying conformational changes, solvents like trifluoroethanol (TFE) can be used.[1]

  • Data Acquisition :

    • Use a calibrated CD spectropolarimeter.

    • Record spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

    • Use a quartz cuvette with a suitable path length (e.g., 0.1 cm).

    • Acquire spectra by averaging multiple scans to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis :

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the spectra using deconvolution software (e.g., CONTIN, SELCON3, K2D) to estimate the percentage of α-helix, β-sheet, and random coil structures.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Prepare highly pure (>95%) samples of the native and modified peptides.

    • Dissolve the peptide in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or a deuterated solvent) to a concentration of at least 1 mM.

    • Adjust the pH of the sample as needed.

  • Data Acquisition :

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Acquire a series of 1D and 2D NMR experiments, including:

      • 1D ¹H : For a general overview of the sample.

      • 2D TOCSY (Total Correlation Spectroscopy) : To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, which are crucial for structure determination.

      • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : For peptides labeled with ¹⁵N, to resolve and assign backbone amide signals.

  • Data Analysis :

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific protons in the peptide sequence.

    • Analyze the chemical shifts (using the Chemical Shift Index, CSI) to predict secondary structure elements.

    • Use the intensities of NOE cross-peaks to generate distance restraints.

    • Calculate a 3D structure of the peptide using software like CYANA or XPLOR-NIH, incorporating the experimental restraints.

Molecular Dynamics (MD) Simulation Protocol
  • System Setup :

    • Obtain or build a starting 3D structure of the peptide (native and modified). For the modified peptide, the dinitro-tyrosine residue needs to be parameterized.

    • Place the peptide in a simulation box of appropriate size and shape.

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation :

    • Choose a suitable force field (e.g., AMBER, CHARMM, GROMOS).

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant temperature and pressure (NPT ensemble).

    • Run the production simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

  • Analysis :

    • Analyze the trajectory to calculate various structural parameters, including:

      • Root Mean Square Deviation (RMSD) to assess structural stability.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions.

      • Secondary structure content over time using algorithms like DSSP or STRIDE.

      • Hydrogen bond analysis.

      • Radius of gyration to assess compactness.

Visualizations

The following diagrams illustrate the general workflows for the experimental and computational techniques described.

experimental_workflow cluster_cd Circular Dichroism cluster_nmr NMR Spectroscopy cluster_md Molecular Dynamics cd_sample Peptide Synthesis & Purification cd_acq Data Acquisition (190-260 nm) cd_sample->cd_acq cd_proc Data Processing & Deconvolution cd_acq->cd_proc cd_result Secondary Structure % (Helix, Sheet, Coil) cd_proc->cd_result nmr_sample Peptide Synthesis & Purification nmr_acq 2D NMR Data Acquisition (TOCSY, NOESY) nmr_sample->nmr_acq nmr_proc Resonance Assignment & Restraint Generation nmr_acq->nmr_proc nmr_result 3D Structure Calculation nmr_proc->nmr_result md_setup System Setup (Structure, Solvent) md_sim MD Simulation (Minimization, Equilibration, Production) md_setup->md_sim md_anal Trajectory Analysis md_sim->md_anal md_result Structural Dynamics & Conformational Changes md_anal->md_result logical_relationship start Tyrosine-Containing Peptide modification Nitration (e.g., with Peroxynitrite) start->modification product Dinitro-Tyrosine Peptide modification->product analysis Structural Analysis product->analysis cd CD Spectroscopy analysis->cd nmr NMR Spectroscopy analysis->nmr md MD Simulation analysis->md outcome Impact on Secondary Structure (Conformational Change) cd->outcome nmr->outcome md->outcome

References

A Researcher's Guide to Coupling Modified Tyrosine Residues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific modification of tyrosine residues in peptides and proteins is a powerful tool for developing novel therapeutics and research reagents. The efficiency of coupling these modified residues is a critical determinant of success in synthesizing these complex biomolecules. This guide provides a comparative analysis of various methods for modifying tyrosine and incorporating it into peptides, supported by experimental data and detailed protocols.

The modification of tyrosine, an amino acid with a phenolic side chain, allows for the introduction of a wide range of functionalities, including phosphorylation to study signaling pathways, and the attachment of payloads for antibody-drug conjugates. The success of these endeavors hinges on the efficiency and selectivity of the coupling reactions.

Quantitative Comparison of Coupling Efficiencies

The following table summarizes the coupling efficiencies of various modified tyrosine residues and alternative bioconjugation strategies. It is important to note that direct, side-by-side comparative studies are limited in the literature; therefore, the efficiencies reported are often from individual studies under specific reaction conditions.

Modification/MethodTarget BiomoleculeReported Coupling Efficiency/ConversionKey Reagents/ConditionsReference(s)
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tyr(PO₃tBu₂)-OH (Phosphotyrosine)PeptidesHigh YieldStandard Fmoc/tBu solid-phase synthesis[1]
Boc-Tyr(PO₃Me₂)-OH (Phosphotyrosine)PeptidesHigh YieldBoc solution or solid-phase synthesis[2]
Bioconjugation to Native Tyrosine
Diazonium ReagentsMS2 bacteriophage, TMV>90% conversionpH 9, 4°C, 15 min to 2 h[3]
N-Methyl Luminol Derivatives (Enzymatic)Angiotensin II95% conversionHydrogen peroxide, hemin catalyst[4]
π-Allyl Palladium Complex (O-alkylation)Chymotrypsinogen50-65% conversion (monoadduct)Palladium(II) acetate, pH 8.5-9, 45 min[3]
Photoredox Catalysis (Phenoxazine labeling)Various wild-type proteinsHigh conversion (>95% protein recovery)Photoredox conditions in KPi buffer[5]
Electrochemical Oxidation (Phenothiazine labeling)Polypeptides, Insulin, MyoglobinHigh chemo- and site-selectivityElectrochemical system, metal- and oxidant-free[6]
Mannich-type ReactionsVarious proteinsVariable (can have side reactions)Formaldehyde and a secondary amine[4][7]
Phenyl-triazolinedione (PTAD) "Tyrosine Click"Peptides and proteinsHigh chemoselectivityPTAD derivatives[8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Phosphotyrosine-Containing Peptide

This protocol outlines a general method for the synthesis of peptides containing a phosphotyrosine residue using Fmoc chemistry.[1]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-Tyr(PO₃tBu₂)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIEA)

  • 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) to the mixture.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

    • To monitor coupling completion, perform a qualitative test such as the Kaiser test.[9]

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence. For the incorporation of phosphotyrosine, use Fmoc-Tyr(PO₃tBu₂)-OH.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the tBu groups from the phosphate.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Monitoring Coupling Efficiency in SPPS using the Kaiser Test

The Kaiser test is a sensitive method for detecting primary amines and is widely used to confirm the completion of coupling reactions in SPPS.[9] A positive result (blue color) indicates the presence of unreacted primary amines, signifying an incomplete coupling.

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Peptide-resin sample.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) after the coupling step and wash it thoroughly with DMF and DCM.

  • Add 2-3 drops of each of Solution A, B, and C to the resin sample in a small glass test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue beads and/or solution.

    • Negative Result (Complete Coupling): Colorless or yellowish solution with white or yellowish beads.

Visualizing Key Processes

To better understand the context and application of modified tyrosine residues, the following diagrams illustrate a key signaling pathway involving tyrosine phosphorylation and a typical experimental workflow for bioconjugation.

Signaling_Pathway Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK (Autophosphorylation) RTK->P_RTK Dimerization & Activation Adaptor Adaptor Protein (e.g., Grb2) P_RTK->Adaptor Recruitment via SH2 domain PTP Protein Tyrosine Phosphatase (PTP) P_RTK->PTP Effector Downstream Effector (e.g., Sos) Adaptor->Effector Pathway Signaling Cascade (e.g., MAPK Pathway) Effector->Pathway Response Cellular Response (e.g., Proliferation, Differentiation) Pathway->Response PTP->RTK

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental_Workflow Start Start: Purified Protein with accessible Tyrosine Modification Tyrosine Modification Reaction (e.g., Diazotization, Enzymatic) Start->Modification Purification Purification of Modified Protein (e.g., SEC, IEX) Modification->Purification Characterization Characterization (e.g., Mass Spectrometry, UV-Vis) Purification->Characterization Quantification Quantification of Coupling Efficiency Characterization->Quantification End End: Quantified, Modified Protein Quantification->End

Caption: General workflow for tyrosine bioconjugation and efficiency analysis.

Alternative Approaches and Considerations

While direct incorporation of modified tyrosine during peptide synthesis is a powerful technique, several alternative strategies exist for protein modification.[4] These include enzymatic methods and chemical bioconjugation techniques that target native tyrosine residues on fully folded proteins.[6][10] The choice of method depends on several factors, including the desired modification, the nature of the target protein, and the required level of site-selectivity.

For solid-phase peptide synthesis, the choice of protecting groups for the modified tyrosine is critical to prevent side reactions and ensure high purity of the final product. Furthermore, difficult peptide sequences can lead to aggregation and reduced coupling efficiencies, necessitating the use of specialized reagents or synthesis conditions.[11][12] Microwave-assisted synthesis has been shown to enhance coupling efficiency in some cases.[13]

References

A Comparative Analysis of Scavenger Cocktails for a High-Purity Synthesis of Tyrosine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide chemistry, the synthesis of high-purity peptides is paramount. During the final cleavage step of solid-phase peptide synthesis (SPPS), reactive carbocations are generated from protecting groups, which can lead to unwanted side reactions with sensitive amino acid residues. Tyrosine, with its nucleophilic phenolic side chain, is particularly susceptible to alkylation, resulting in impurities that can be challenging to remove. The addition of scavenger cocktails to the cleavage reagent, typically trifluoroacetic acid (TFA), is a critical strategy to mitigate these side reactions and enhance the purity of the final peptide product.

This guide provides a side-by-side comparison of different scavenger cocktails commonly used to prevent side reactions on tyrosine residues during peptide cleavage. It includes quantitative data on their effectiveness, detailed experimental protocols for their evaluation, and visualizations to clarify the underlying chemical principles and workflows. While the focus is on preventing modifications to tyrosine, the principles discussed are broadly applicable to the synthesis of peptides containing other sensitive residues.

Quantitative Comparison of Scavenger Cocktails

The selection of an appropriate scavenger cocktail is crucial for maximizing the purity of the crude peptide. The following table summarizes the composition and expected performance of several common scavenger cocktails in the context of cleaving a model peptide containing a protected tyrosine residue (e.g., Tyr(Bzl) or Tyr(tBu)). The expected purity is an estimate and can vary depending on the peptide sequence and the presence of other sensitive amino acids.

Scavenger CocktailComposition (v/v/v)Expected Purity (%)Efficacy in Preventing Tyrosine Modification
Cocktail A 95% TFA, 5% H₂O70-80%Low efficacy; significant formation of tyrosine adducts (e.g., 3-benzyltyrosine) is likely.[1]
Cocktail B 92.5% TFA, 5% Thioanisole, 2.5% H₂O85-95%Good efficacy; thioanisole effectively scavenges benzyl and t-butyl cations, reducing side products.[1]
Cocktail C 90% TFA, 5% p-Cresol, 5% Thioanisole90-97%High efficacy; the combination of p-cresol and thioanisole provides robust scavenging of carbocations.[1]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT>95%Very high efficacy; a broad-spectrum and robust cocktail for peptides with multiple sensitive residues, including tyrosine.[2][3][4]
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O>90%High efficacy, particularly for preventing t-butylation of tyrosine when using Tyr(tBu) protection.[5]

Note: EDT stands for 1,2-ethanedithiol. The choice of cocktail depends on the specific protecting groups used and the presence of other sensitive residues like Cys, Met, and Trp.[4]

Experimental Protocols

To empirically determine the most effective scavenger cocktail for a specific tyrosine-containing peptide, a comparative cleavage study can be performed.

Objective: To compare the effectiveness of different scavenger cocktails in preventing side-product formation during the TFA-mediated cleavage of a synthesized peptide containing a protected tyrosine residue.

Materials:

  • Peptide-resin (synthesized using standard Fmoc-SPPS chemistry)[1]

  • Trifluoroacetic acid (TFA)

  • Scavengers: Water (H₂O), Thioanisole, p-Cresol, Phenol, 1,2-ethanedithiol (EDT), Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Acetonitrile (ACN)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (MS)

Protocol:

  • Peptide-Resin Preparation:

    • Synthesize the desired peptide containing a protected tyrosine residue (e.g., Fmoc-Tyr(Bzl)-OH or Fmoc-Tyr(tBu)-OH) on a suitable resin using standard Fmoc-SPPS protocols.[1]

    • After synthesis, thoroughly wash the peptide-resin with DCM and dry it under high vacuum for at least 2 hours.[1]

    • Divide the dried peptide-resin into equal aliquots for cleavage with the different scavenger cocktails to be tested.[1]

  • Cleavage Cocktail Preparation:

    • Prepare each scavenger cocktail fresh immediately before use in a well-ventilated fume hood.[1]

    • Example cocktails for comparison are listed in the quantitative data table above.

  • Cleavage Reaction:

    • Add the prepared cleavage cocktail to the peptide-resin (a typical ratio is 10 mL of cocktail per gram of resin).[1]

    • Gently agitate the mixture at room temperature for a standardized duration (e.g., 2-3 hours).[1][4][5]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small volume of fresh TFA and combine the filtrates.[1]

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[1][5]

    • Centrifuge the suspension to pellet the crude peptide.[1]

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers.[1][5]

    • Dry the crude peptide pellet under vacuum.[1][5]

  • Analysis:

    • Dissolve a small amount of the crude peptide from each cleavage condition in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).[1]

    • Analyze the samples by RP-HPLC to determine the purity and identify any side products.[1]

    • Use mass spectrometry to confirm the identity of the main peak and any major impurities. For instance, the formation of 3-benzyltyrosine would result in a mass increase of +90 Da.[1]

Visualizations

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_synthesis Peptide Synthesis cluster_cleavage Comparative Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis Fmoc-SPPS Fmoc-SPPS of Tyr(Protected)-Peptide Wash_Dry Wash and Dry Peptide-Resin Fmoc-SPPS->Wash_Dry Aliquot_A Aliquot + Cocktail A Wash_Dry->Aliquot_A Divide Aliquots Aliquot_B Aliquot + Cocktail B Wash_Dry->Aliquot_B Divide Aliquots Aliquot_C Aliquot + Cocktail C Wash_Dry->Aliquot_C Divide Aliquots Precipitate Precipitate and Isolate Peptides Aliquot_A->Precipitate Aliquot_B->Precipitate Aliquot_C->Precipitate RP-HPLC RP-HPLC Analysis Precipitate->RP-HPLC Analyze Crude Peptides MS Mass Spectrometry RP-HPLC->MS

Experimental workflow for comparing scavenger cocktail efficiency.

G Protecting_Group Protecting Group (e.g., Benzyl, t-Butyl) TFA TFA Cleavage Protecting_Group->TFA  releases Carbocation Reactive Carbocation Tyrosine Tyrosine Residue Carbocation->Tyrosine attacks Scavenger Scavenger (e.g., Thioanisole, TIS) Carbocation->Scavenger trapped by TFA->Carbocation Side_Product Alkylated Tyrosine (Side Product) Tyrosine->Side_Product Neutralized_Carbocation Neutralized Carbocation Scavenger->Neutralized_Carbocation

Logical relationship between scavengers and prevention of side reactions.

References

Safety Operating Guide

Navigating the Disposal of Fmoc-3,5-dinitro-L-tyrosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Profile

Based on data for 3,5-dinitro-L-tyrosine, the core structure of the compound , researchers should be aware of the following potential hazards:

  • Serious Eye Damage: The presence of the dinitro-aromatic group suggests that this compound can cause serious eye damage.[1]

  • Aquatic Toxicity: It may cause long-lasting harmful effects to aquatic life.[1]

  • General Handling: As a general laboratory practice, all chemicals should be handled with caution, using appropriate personal protective equipment (PPE).[2] To the best of current knowledge, the full toxicological properties of many specialized chemicals have not been thoroughly investigated.[2][3]

Quantitative Data Summary

While specific quantitative data for Fmoc-3,5-dinitro-L-tyrosine is unavailable, the table below summarizes the known hazard information for the closely related compound, 3,5-dinitro-L-tyrosine.

Hazard ClassificationGHS CategoryHazard Statement
Serious Eye DamageCategory 1H318: Causes serious eye damage.[1]
Chronic Aquatic ToxicityCategory 4H413: May cause long lasting harmful effects to aquatic life.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of Fmoc-3,5-dinitro-L-tyrosine. This process is designed to minimize risk to personnel and the environment.

Experimental Workflow for Disposal

start Start: Unused or Waste Fmoc-3,5-dinitro-L-tyrosine ppe Step 1: Don Appropriate PPE (Safety Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Solid Chemical Waste Container) ppe->segregate label Step 3: Label Waste Container ('Fmoc-3,5-dinitro-L-tyrosine', Hazard Symbols) segregate->label storage Step 4: Temporary Storage (Designated Hazardous Waste Area) label->storage disposal Step 5: Arrange for Professional Disposal (Contact EHS Office) storage->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal workflow for Fmoc-3,5-dinitro-L-tyrosine.

Detailed Methodologies:

  • Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE. This includes, at a minimum, chemical safety goggles, nitrile gloves, and a laboratory coat.[1]

  • Waste Segregation:

    • Solid Waste: Place any solid Fmoc-3,5-dinitro-L-tyrosine waste, including contaminated items like weigh boats or filter paper, into a designated and clearly labeled solid chemical waste container.[3][4]

    • Contaminated Labware: Any glassware or other equipment that has come into contact with the compound should be decontaminated or disposed of as hazardous waste.

    • Solutions: If the compound is in solution, it should be collected in a designated liquid hazardous waste container. Do not pour chemical waste down the drain.

  • Container Labeling: The waste container must be accurately and clearly labeled with the full chemical name: "Fmoc-3,5-dinitro-L-tyrosine". Affix any relevant hazard symbols (e.g., corrosive for eye damage, environmental hazard) as required by your institution's policies and local regulations.

  • Temporary Storage: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: The final and most critical step is to arrange for the collection and disposal of the hazardous waste by a certified chemical waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) office. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[1][3][4]

Logical Relationships in Chemical Waste Management

The proper management of chemical waste is a multi-faceted process that involves understanding the chemical's properties, adhering to safety protocols, and complying with regulations.

cluster_0 Chemical Properties cluster_1 Safety & Handling cluster_2 Disposal Protocol Hazard_ID Hazard Identification (e.g., Eye Damage, Aquatic Toxicity) PPE Personal Protective Equipment (Goggles, Gloves, Coat) Hazard_ID->PPE Spill_Response Spill & Emergency Procedures Hazard_ID->Spill_Response Waste_Segregation Segregation & Containment PPE->Waste_Segregation Labeling Accurate Labeling Waste_Segregation->Labeling Final_Disposal Professional Disposal via EHS Labeling->Final_Disposal

Caption: Interdependencies in chemical waste management.

By adhering to these structured procedures, laboratory professionals can ensure the safe and compliant disposal of Fmoc-3,5-dinitro-L-tyrosine, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Personal protective equipment for handling Fmoc-3,5-dinitro-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety, operational, and disposal information for Fmoc-3,5-dinitro-L-tyrosine. Adherence to these protocols is crucial for maintaining a safe laboratory environment.

While some suppliers classify Fmoc-3,5-dinitro-L-tyrosine as a non-hazardous substance, its toxicological properties have not been thoroughly investigated.[1] Therefore, it is prudent to handle it as a potentially hazardous material.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling Fmoc-3,5-dinitro-L-tyrosine to minimize exposure. The following table outlines the recommended equipment.

Protection TypeRecommended EquipmentRationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect against potential splashes.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact. Contaminated gloves should be disposed of after use.[3]
Skin and Body Protection Laboratory coat. For large spills, a full suit may be necessary.To prevent skin contact.[4][5]
Respiratory Protection A dust respirator should be used if user operations generate dust. A self-contained breathing apparatus may be required for large spills to avoid inhalation.To prevent inhalation of dust particles.[4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle Fmoc-3,5-dinitro-L-tyrosine in a well-ventilated area.[6]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to keep airborne levels below recommended exposure limits.[4][5]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid the formation and inhalation of dust.[3][7]

  • Keep away from heat and sources of ignition.[4]

  • Wash hands thoroughly after handling and before eating, smoking, or using the lavatory.[4][6]

3. Storage:

  • Keep the container tightly closed.[4][5]

  • Store in a cool, well-ventilated area.[5] Some sources recommend refrigeration.[7]

Disposal Plan

All waste materials must be disposed of in accordance with federal, state, and local environmental control regulations.

1. Chemical Waste:

  • Dispose of unused Fmoc-3,5-dinitro-L-tyrosine in a designated, labeled, and sealed container for chemical waste.[4]

2. Contaminated Materials:

  • Used gloves, lab coats, and other contaminated materials should be placed in a sealed bag or container and disposed of as hazardous waste.

3. Spills:

  • For small spills, use appropriate tools to put the spilled material into a convenient waste disposal container.[4]

  • For large spills, use a shovel to put the spilled material into a convenient waste disposal container.[4]

  • Avoid allowing the product to enter drains.[3]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_setup Set up in Ventilated Fume Hood prep_ppe->prep_setup handle_weigh Weigh Fmoc-3,5-dinitro-L-tyrosine prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction handle_dissolve->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Dispose of Chemical Waste Properly cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of Fmoc-3,5-dinitro-L-tyrosine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.